molecular formula C10H13NO B154594 (R)-3-phenylmorpholine CAS No. 74572-03-5

(R)-3-phenylmorpholine

Cat. No.: B154594
CAS No.: 74572-03-5
M. Wt: 163.22 g/mol
InChI Key: MHZXKVPCJBPNKI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Phenylmorpholine (CAS 74572-03-5) is a chiral morpholine derivative of significant interest in medicinal chemistry and pharmaceutical research. The morpholine ring is a ubiquitous pharmacophore found in over 100 known drugs, contributing to a wide spectrum of pharmacological activities, including acting as an analgesic, anti-inflammatory, anticancer, and antidepressant agent . This specific (R)-enantiomer serves as a valuable chiral building block and intermediate for the synthesis of more complex, biologically active molecules. Research into phenylmorpholine analogues has demonstrated their potential as potent norepinephrine-dopamine releasing agents, indicating relevance in neuropharmacological studies . Furthermore, 4-phenylmorpholine derivatives have been reported to possess antimicrobial, anti-inflammatory, and central nervous system (CNS) activities, highlighting the versatility of this chemical scaffold in drug discovery . As a supplier, we provide this compound of high chemical purity to support innovation in these fields. This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should consult the safety data sheet and handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZXKVPCJBPNKI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313921
Record name (3R)-3-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74572-03-5
Record name (3R)-3-Phenylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74572-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Genesis of (R)-3-Phenylmorpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-phenylmorpholine is a chiral molecule belonging to the substituted phenylmorpholine class of compounds. Its history is intrinsically linked to its parent compound, phenmetrazine, a once-popular anorectic with significant stimulant properties. This technical guide delves into the discovery, history, synthesis, and pharmacological profile of this compound, providing a comprehensive resource for researchers and drug development professionals.

Discovery and Historical Context: From Phenmetrazine to its Enantiomers

The story of this compound begins with the synthesis and clinical introduction of phenmetrazine (3-methyl-2-phenylmorpholine). First patented in Germany in 1952 by Boehringer-Ingelheim, phenmetrazine emerged from the search for an appetite suppressant with fewer side effects than amphetamine.[1] It was introduced into clinical practice in Europe in 1954 under the trade name Preludin and was recognized for its stimulant and anorectic effects.[1]

Phenmetrazine possesses two chiral centers, leading to the existence of four stereoisomers. The clinically used formulation was a racemic mixture of the (±)-trans-isomers. Early pharmacological studies revealed that the stimulant activity of phenmetrazine resided predominantly in the (+)-enantiomer. This understanding spurred further investigation into the stereochemistry of phenylmorpholine derivatives and laid the groundwork for the eventual isolation and characterization of the individual enantiomers, including this compound.

While the exact date of the first isolation or asymmetric synthesis of this compound is not prominently documented in readily available historical records, the development of techniques for chiral resolution and stereoselective synthesis in the mid to late 20th century enabled the separation and study of individual enantiomers of chiral drugs like phenmetrazine. Methods such as crystallization of diastereomeric salts and chiral chromatography became instrumental in this endeavor.[2]

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution of (±)-3-Phenylmorpholine

A common method for resolving racemic mixtures is through the formation of diastereomeric salts using a chiral resolving agent.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Racemate Preparation: Racemic 3-phenylmorpholine is synthesized, typically from 2-bromopropiophenone and ethanolamine.[3]

  • Salt Formation: The racemic 3-phenylmorpholine is dissolved in a suitable solvent (e.g., ethanol) and treated with an equimolar amount of a chiral acid, such as (+)-tartaric acid.

  • Diastereomer Crystallization: The mixture is allowed to cool, leading to the selective crystallization of one diastereomeric salt (e.g., this compound-(+)-tartrate) due to differences in solubility.

  • Isolation: The crystallized salt is isolated by filtration.

  • Liberation of the Free Base: The pure diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure this compound.

  • Purification: The final product is purified through extraction and distillation or recrystallization.

Asymmetric Synthesis

Enantioselective synthesis offers a more direct route to this compound, avoiding the loss of 50% of the material inherent in classical resolution.

Experimental Protocol: Exemplary Asymmetric Synthesis

While a specific, widely adopted asymmetric synthesis for this compound is not detailed in the provided search results, a general conceptual workflow can be outlined based on modern synthetic methodologies. One plausible approach involves the use of a chiral auxiliary or a chiral catalyst.

Conceptual Asymmetric Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Key Asymmetric Step cluster_cyclization Morpholine Ring Formation cluster_final Final Product Styrene_oxide Styrene Oxide (chiral or racemic) Ring_opening Nucleophilic Ring Opening (catalyzed or uncatalyzed) Styrene_oxide->Ring_opening Amino_alcohol Chiral Amino Alcohol (e.g., (R)-2-amino-1-propanol) Amino_alcohol->Ring_opening Intramolecular_cyclization Intramolecular Cyclization Ring_opening->Intramolecular_cyclization R_3_PM This compound Intramolecular_cyclization->R_3_PM

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Pharmacological Profile

This compound primarily exerts its effects through interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Mechanism of Action

This compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] By binding to DAT and NET, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling.

Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_ext Increased Extracellular DA & NE DA_NE->DA_NE_ext DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) R3PM This compound R3PM->DAT Inhibits R3PM->NET Inhibits DA_NE_ext->DAT Blocked Reuptake DA_NE_ext->NET Blocked Reuptake DA_R Dopamine Receptors DA_NE_ext->DA_R NE_R Norepinephrine Receptors DA_NE_ext->NE_R Signal_Transduction Signal Transduction Cascades DA_R->Signal_Transduction NE_R->Signal_Transduction Neuronal_Response Altered Neuronal Response Signal_Transduction->Neuronal_Response

Caption: Mechanism of action of this compound as a norepinephrine-dopamine reuptake inhibitor.

Quantitative Pharmacological Data
CompoundTransporterAssay TypeValueReference
(±)-PhenmetrazinehDATIC50 (Uptake Inhibition)~100-200 nM[5]
(±)-PhenmetrazinehNETIC50 (Uptake Inhibition)~50-100 nM[5]
(+)-PhenmetrazinehDATIC50 (Uptake Inhibition)More potent than (-)-isomer[6]
(+)-PhenmetrazinehNETIC50 (Uptake Inhibition)More potent than (-)-isomer[6]

Note: The table presents approximate values for phenmetrazine as a proxy, highlighting the need for specific studies on this compound.

Experimental Protocols for Pharmacological Assays

Monoamine Transporter Binding Assay

This assay determines the affinity of a compound for the dopamine and norepinephrine transporters.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing either hDAT or hNET are prepared from transfected cell lines (e.g., HEK293).

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of this compound in a suitable buffer.

  • Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine or norepinephrine into cells.

Experimental Protocol: In Vitro Uptake Assay

  • Cell Culture: Cells stably expressing hDAT or hNET are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates and allowed to adhere.

  • Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound.

  • Uptake Initiation: A solution containing a fixed concentration of radiolabeled substrate ([³H]dopamine or [³H]norepinephrine) is added to initiate uptake.

  • Termination: After a short incubation period, uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC₅₀) is calculated.

Workflow for Monoamine Transporter Uptake Assay

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture hDAT/hNET Expressing Cells Plating Plate Cells in 96-well Plates Cell_Culture->Plating Preincubation Pre-incubate with This compound Plating->Preincubation Uptake Add Radiolabeled Substrate Preincubation->Uptake Termination Wash to Terminate Uptake Uptake->Termination Quantification Measure Intracellular Radioactivity Termination->Quantification IC50 Calculate IC50 Value Quantification->IC50

Caption: General workflow for an in vitro monoamine transporter uptake assay.

Conclusion

This compound is a chiral molecule with a rich history rooted in the development of its parent compound, phenmetrazine. Its primary mechanism of action as a norepinephrine-dopamine reuptake inhibitor makes it a compound of significant interest for researchers in neuropharmacology and drug development. A thorough understanding of its stereoselective synthesis and pharmacological properties is essential for exploring its potential therapeutic applications. Further research is warranted to fully elucidate the specific quantitative pharmacology and in vivo effects of the pure (R)-enantiomer.

References

(R)-3-Phenylmorpholine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 74572-03-5

Chemical Structure:

(R)-3-phenylmorpholine structure

This compound is a chiral organic compound belonging to the phenylmorpholine class. This class of compounds, including its derivatives, has garnered significant interest in the scientific community, particularly for its interaction with monoamine transporters. This technical guide provides an in-depth overview of this compound, including its properties, synthesis, and biological activity, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacological Data

While specific experimental data for the (R)-enantiomer of 3-phenylmorpholine is not extensively documented in publicly available literature, data for closely related analogs and the general class of phenylmorpholines provide valuable insights. The following tables summarize key physicochemical and pharmacological parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 74572-03-5[1]
Molecular Formula C₁₀H₁₃NO[1][2]
Molecular Weight 163.22 g/mol [1][2]
Appearance SolidVendor Data
Storage Temperature 2-8°CVendor Data

Table 2: In Vitro Monoamine Transporter Interaction of Phenylmorpholine Analogs

CompoundDAT IC₅₀ (μM)NET IC₅₀ (μM)SERT IC₅₀ (μM)Reference
Phenmetrazine-1.2-[3]
2-Methylphenmetrazine6.74--[3]
4-Methylphenmetrazine1.93--[3]
3-Fluorophenmetrazine<2.5<2.5>80[4]

DAT: Dopamine Transporter, NET: Norepinephrine Transporter, SERT: Serotonin Transporter. IC₅₀ values represent the concentration of the compound required to inhibit 50% of transporter activity.

Experimental Protocols

Enantioselective Synthesis

General Workflow for Chiral Resolution:

A typical chiral resolution process involves the following steps:

  • Salt Formation: The racemic 3-phenylmorpholine is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), to form diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

  • Liberation of the Enantiomer: The desired diastereomeric salt is treated with a base to liberate the free this compound.

  • Purification: The final product is purified using techniques like recrystallization or chromatography.

G cluster_synthesis Synthesis cluster_resolution Resolution cluster_purification Purification racemic Racemic 3-Phenylmorpholine salt_formation Diastereomeric Salt Formation (+ Chiral Resolving Agent) racemic->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation liberation Liberation of Enantiomer (+ Base) separation->liberation pure_R This compound liberation->pure_R

Monoamine Transporter Binding Assay

The pharmacological activity of phenylmorpholine derivatives is typically assessed through in vitro monoamine transporter binding assays. These assays determine the affinity of the compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

General Protocol:

  • Preparation of Synaptosomes: Synaptosomes, which are isolated nerve terminals containing the monoamine transporters, are prepared from specific brain regions (e.g., striatum for DAT, cortex for NET, and brainstem for SERT) of rats or from cells expressing the human transporters.

  • Radioligand Binding: The synaptosomes are incubated with a specific radioligand that binds to the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT) in the presence of varying concentrations of the test compound (this compound).

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The affinity of the compound for the transporter (Ki value) can then be calculated from the IC₅₀ value.[8]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis synaptosomes Synaptosome Preparation (from brain tissue or cell lines) incubation Incubation (Synaptosomes + Radioligand + Test Compound) synaptosomes->incubation filtration Rapid Filtration (Separation of bound and free radioligand) incubation->filtration quantification Scintillation Counting (Quantification of bound radioligand) filtration->quantification calculation Calculation of IC50 and Ki values quantification->calculation

Biological Activity and Signaling Pathways

Substituted phenylmorpholines are known to act as monoamine neurotransmitter releasing agents and/or reuptake inhibitors.[9] These compounds primarily target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] By interacting with these transporters, they can increase the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby modulating neurotransmission.

The precise signaling pathways affected by this compound would be downstream of the increased monoamine levels. For instance, increased dopaminergic neurotransmission can activate dopamine receptors (D1-D5), which are G-protein coupled receptors that can modulate adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels, influencing a wide range of cellular processes. Similarly, modulation of norepinephrine and serotonin levels would activate their respective receptor families, leading to diverse physiological and behavioral effects.

G cluster_synapse Synaptic Cleft R3PM This compound DAT Dopamine Transporter (DAT) R3PM->DAT Inhibition/Reversal NET Norepinephrine Transporter (NET) R3PM->NET Inhibition/Reversal SERT Serotonin Transporter (SERT) R3PM->SERT Inhibition/Reversal Dopamine Dopamine DAT->Dopamine Reuptake Block Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Block Serotonin Serotonin SERT->Serotonin Reuptake Block Postsynaptic Postsynaptic Receptors Dopamine->Postsynaptic Norepinephrine->Postsynaptic Serotonin->Postsynaptic

References

The Core Mechanism of (R)-3-Phenylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-phenylmorpholine and its derivatives represent a class of psychoactive compounds that have garnered significant interest for their stimulant and anorectic properties. Understanding the precise mechanism of action of these molecules is crucial for the development of novel therapeutics and for comprehending their pharmacological effects. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with monoamine transporters and the subsequent downstream signaling events.

Primary Pharmacological Target: Monoamine Transporters

The principal mechanism of action of this compound and its analogs is the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signaling process. By interacting with these transporters, this compound can act as either a reuptake inhibitor or a releaser , leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.

The functional outcome—reuptake inhibition versus release—is a critical determinant of the compound's overall pharmacological profile. Reuptake inhibitors block the transporter, preventing it from clearing neurotransmitters from the synapse. Releasers, on the other hand, are substrates for the transporter and induce a conformational change that results in the reverse transport or efflux of neurotransmitters from the presynaptic terminal into the synapse. Many substituted phenylmorpholines, such as phenmetrazine, are known to be potent substrate-type releasers at DAT and NET.[2]

Quantitative Pharmacological Data

Table 1: Monoamine Transporter Uptake Inhibition (IC50 values in µM)

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Reference
Phenmetrazine---[2]
2-MPM6.74--[2]
3-MPM-5.2-[2]
4-MPM1.931.2-[2]
3-FPM<2.5<2.5>80[4][5]

MPM: Methylphenmetrazine; FPM: Fluorophenmetrazine. Dashes indicate data not reported in the cited source.

Table 2: Monoamine Release (EC50 values in nM)

CompoundDA EC50 (nM)NE EC50 (nM)5-HT EC50 (nM)Reference
3-FPM43302558[4]
Pseudophenmetrazine1,457 ((+)-enantiomer)514>10,000[6]

DA: Dopamine; NE: Norepinephrine; 5-HT: Serotonin.

Experimental Protocols

The characterization of the interaction of this compound with monoamine transporters involves several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter.

Objective: To quantify the affinity of this compound for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cells expressing the human recombinant transporters (e.g., HEK293 cells).

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Non-specific binding control (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For determining non-specific binding, a high concentration of the respective non-specific control is added instead of the test compound.

  • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Synaptosomal Monoamine Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into presynaptic terminals.

Objective: To determine the potency (IC50) of this compound to inhibit dopamine and norepinephrine uptake into synaptosomes.

Materials:

  • Freshly prepared synaptosomes from specific brain regions (e.g., striatum for DAT, frontal cortex for NET) of rats or mice.[8][9]

  • Radiolabeled neurotransmitters: [³H]dopamine or [³H]norepinephrine.

  • Test compound: this compound.

  • Krebs-Ringer buffer.

  • Uptake inhibitors for other transporters to ensure specificity (e.g., desipramine to block NET when measuring DAT activity).[9][10]

  • Cocaine or another potent uptake blocker to determine non-specific uptake.

  • Scintillation fluid.

Procedure:

  • Prepare synaptosomes by homogenizing brain tissue and performing differential centrifugation.

  • Pre-incubate the synaptosomes with various concentrations of the test compound or vehicle.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.

  • Lyse the synaptosomes and measure the radioactivity taken up using a scintillation counter.

  • Determine the IC50 value by plotting the percentage of inhibition of uptake against the concentration of the test compound.

In Vitro Monoamine Release Assay

This assay determines whether a compound acts as a substrate-type releaser.

Objective: To assess the ability of this compound to induce the release of pre-loaded [³H]dopamine or [³H]norepinephrine from synaptosomes or transfected cells.

Materials:

  • Synaptosomes or cells expressing the transporter of interest.

  • Radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine).

  • Superfusion apparatus.

  • Test compound: this compound.

  • Physiological buffer.

Procedure:

  • Pre-load the synaptosomes or cells with the radiolabeled neurotransmitter by incubation.

  • Wash the preparations to remove excess extracellular radiolabel.

  • Place the loaded preparations in a superfusion chamber and perfuse with buffer to establish a stable baseline of spontaneous release.

  • Switch to a buffer containing the test compound at various concentrations and collect the superfusate in fractions.

  • At the end of the experiment, lyse the preparations to determine the remaining radioactivity.

  • Measure the radioactivity in each collected fraction and in the cell lysate.

  • Calculate the amount of release as a percentage of the total radioactivity at the beginning of the stimulation period.

  • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal release).

Downstream Signaling Pathways

The increase in extracellular monoamine levels resulting from the action of this compound on their respective transporters leads to the activation of postsynaptic and presynaptic receptors, triggering a cascade of downstream signaling events. The primary focus here is on the dopaminergic system due to the significant role of DAT in the action of many phenylmorpholine derivatives.

Increased synaptic dopamine leads to the activation of dopamine receptors, which are G-protein coupled receptors (GPCRs). The D1-like receptors (D1 and D5) are coupled to Gαs/olf and stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). The D2-like receptors (D2, D3, and D4) are coupled to Gαi/o and inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Beyond the canonical G-protein signaling, dopamine receptors can also modulate other signaling pathways, including the Akt/GSK-3 pathway .[11][12] Activation of D2 receptors has been shown to lead to the dephosphorylation and inactivation of Akt (also known as Protein Kinase B) and subsequent activation of Glycogen Synthase Kinase 3 (GSK-3).[11][13] This signaling cascade is mediated by a complex involving β-arrestin 2 and protein phosphatase 2A (PP2A).[12] The modulation of the Akt/GSK-3 pathway has significant implications for neuronal function, including gene expression, synaptic plasticity, and cell survival.

Visualizations

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Transporter) incubation Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubation prep_ligand Prepare Radioligand ([³H]WIN 35,428, etc.) prep_ligand->incubation prep_compound Prepare this compound (Serial Dilutions) prep_compound->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting calc_specific Calculate Specific Binding counting->calc_specific calc_ic50 Determine IC₅₀ calc_specific->calc_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for Radioligand Binding Assay.

monoamine_transporter_action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_synthesis Monoamine Synthesis (DA, NE) Vesicle Synaptic Vesicle MA_synthesis->Vesicle Packaging MA_extracellular Extracellular Monoamines (DA, NE) Vesicle->MA_extracellular Release Receptor Postsynaptic Receptors (Dopamine, Adrenergic) MA_extracellular->Receptor Binding Transporter Monoamine Transporter (DAT, NET) MA_extracellular->Transporter Reuptake R3PM This compound R3PM->Transporter Inhibition / Reverse Transport Signaling Downstream Signaling (cAMP, Akt/GSK-3) Receptor->Signaling Activation Transporter->Vesicle Recycling

Caption: Mechanism of Action at the Synapse.

downstream_signaling_d2r Dopamine Increased Synaptic Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activation BetaArrestin β-Arrestin 2 D2R->BetaArrestin Recruitment PP2A PP2A BetaArrestin->PP2A Forms Complex with Akt_P Akt (Active) (Phosphorylated) PP2A->Akt_P Dephosphorylation Akt Akt (Inactive) Akt_P->Akt GSK3_I GSK-3 (Inactive) (Phosphorylated) Akt_P->GSK3_I Phosphorylation (Inhibition) GSK3_A GSK-3 (Active) Akt->GSK3_A Allows Activation CellularResponse Modulation of Cellular Responses (Gene Expression, Plasticity) GSK3_A->CellularResponse

References

biological activity of (R)-3-phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of (R)-3-Phenylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral organic molecule belonging to the phenylmorpholine class of compounds. Its core structure is shared by a range of psychoactive substances known to interact with the monoamine neurotransmitter systems. The parent compound of many derivatives in this class is phenmetrazine (3-methyl-2-phenylmorpholine), a psychostimulant that was formerly used as an anorectic.[1] The biological activity of substituted phenylmorpholines is highly dependent on their stereochemistry and substitutions on the phenyl and morpholine rings.[2][3] Generally, these compounds act as monoamine releasing agents or reuptake inhibitors, primarily affecting dopamine (DA) and norepinephrine (NE) transporters, with lesser effects on the serotonin (5-HT) transporter.[1][4] This profile suggests potential applications in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and obesity, but also a potential for abuse.[2][5]

Pharmacological Profile: Monoamine Transporter Interactions

The primary mechanism of action for phenylmorpholine derivatives is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[6] Phenylmorpholines can either inhibit this reuptake process or act as substrates for the transporters, leading to reverse transport (efflux) of the neurotransmitter from the cytoplasm into the synapse.[7]

Mechanism of Action at the Monoamine Transporter

The interaction of this compound and its analogs with monoamine transporters is a key determinant of their psychoactive effects. As potent norepinephrine-dopamine releasing agents (NDRAs) or reuptake inhibitors (NDRIs), these compounds elevate extracellular levels of dopamine and norepinephrine, leading to increased stimulation of postsynaptic receptors.[4][8]

Monoamine_Transporter_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packaging MAO MAO Cytosolic_DA Cytosolic Dopamine Dopamine_Vesicle->Cytosolic_DA Storage Synaptic_DA Synaptic Dopamine Dopamine_Vesicle->Synaptic_DA Release (Exocytosis) Cytosolic_DA->VMAT2 Cytosolic_DA->MAO Metabolism DAT DAT Synaptic_DA->DAT Reuptake DA_Receptor Dopamine Receptor Synaptic_DA->DA_Receptor Binding Phenylmorpholine This compound Analog Phenylmorpholine->DAT Inhibition / Reverse Transport Postsynaptic_DA Postsynaptic_DA DA_Receptor->Postsynaptic_DA Signal Transduction

Mechanism of action at a dopamine synapse.

Quantitative Pharmacological Data (Analog Compounds)

The following tables summarize the in vitro pharmacological data for compounds structurally related to this compound. This data is crucial for understanding the potential potency and selectivity of this compound.

Table 1: Monoamine Transporter Reuptake Inhibition (IC₅₀, nM)

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the radiolabeled substrate uptake.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference
Phenmetrazine13150.4>10,000[9]
3-Fluorophenmetrazine (3-FPM)<2,500<2,500>80,000[10]
4-Methylphenmetrazine (4-MPM)1,9302,7501,180[9]
Table 2: Monoamine Release (EC₅₀, nM)

EC₅₀ values represent the concentration of the compound required to elicit 50% of the maximal neurotransmitter release.

CompoundDA EC₅₀ (nM)NE EC₅₀ (nM)5-HT EC₅₀ (nM)Reference
3-Fluorophenmetrazine (3-FPM)43302,558[10]
Phenmetrazine70297,765[9]
4-Methylphenmetrazine (4-MPM)10830.1240[9]

Experimental Protocols

The characterization of this compound's biological activity involves a series of in vitro and in vivo assays.

Monoamine Transporter Binding Affinity Assay

This assay determines the affinity of a test compound for DAT, NET, and SERT. It is a competitive binding assay where the test compound competes with a known radioligand for binding to the transporter.

Methodology:

  • Membrane Preparation: Rat brain regions rich in the target transporters (e.g., striatum for DAT, frontal cortex for NET, brainstem for SERT) are homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the crude membrane fraction containing the transporters. The pellet is washed and resuspended in an assay buffer, and the protein concentration is determined.[11][12]

  • Competitive Binding: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT) and varying concentrations of the test compound.[12]

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[11]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis: The data are used to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The inhibitor constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[11]

Binding_Assay_Workflow start Start prep Prepare Brain Membrane Homogenate start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 & Ki Calculation) count->analyze end End analyze->end

Workflow for monoamine transporter binding assay.
In Vitro Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of monoamines from presynaptic nerve terminals (synaptosomes) or transporter-expressing cells.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from fresh rat brain tissue by homogenization and differential centrifugation.

  • Radiolabel Loading: Synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) by incubation.[9]

  • Superfusion: The loaded synaptosomes are placed in a superfusion apparatus and continuously washed with a buffer to establish a stable baseline of radioactivity.

  • Compound Exposure: The test compound is added to the superfusion buffer at various concentrations, and fractions of the superfusate are collected over time.

  • Quantification: The amount of radioactivity in each collected fraction is determined by scintillation counting. Release is quantified as the percentage increase in radioactivity above the baseline.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ value for release for each monoamine.[9]

Locomotor Activity Assay

This in vivo assay assesses the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.

Methodology:

  • Apparatus: The test is conducted in an open-field arena or a specialized locomotor activity chamber equipped with infrared beams to automatically detect and record the animal's movements.[2][13]

  • Habituation: Animals (typically mice or rats) are habituated to the testing environment and handling procedures for several days to reduce novelty-induced hyperactivity.[2]

  • Administration: On the test day, animals are administered the test compound or a vehicle control via a relevant route (e.g., intraperitoneal injection).

  • Testing: Immediately after administration, the animal is placed in the locomotor activity chamber, and its activity (e.g., distance traveled, number of beam breaks) is recorded for a set period (e.g., 60-120 minutes).[2]

  • Data Analysis: The locomotor activity data is analyzed to compare the effects of different doses of the test compound to the vehicle control. An increase in activity suggests a stimulant effect, while a decrease suggests a depressant effect.[14]

Locomotor_Activity_Workflow start Start habituate Habituate Rodents to Test Chambers start->habituate administer Administer Test Compound or Vehicle habituate->administer place Place Animal in Locomotor Chamber administer->place record Record Activity (Infrared Beams) place->record analyze Compare Activity vs. Vehicle Control record->analyze end End analyze->end Drug_Discrimination_Workflow start Start train Train Animal to Press Two Levers for Reward start->train discriminate Train Discrimination: Drug -> Lever A Vehicle -> Lever B train->discriminate test Test Session: Administer Novel Compound discriminate->test measure Measure % of Presses on 'Drug Lever' (Lever A) test->measure interpret Interpret Results: Full, Partial, or No Substitution measure->interpret end End interpret->end

References

An In-depth Technical Guide on Phenylmorpholine Analogs as Monoamine Releasing Agents

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of phenylmorpholine-based compounds, focusing on their role as phenmetrazine analogs and their activity as monoamine neurotransmitter releasing agents. Phenmetrazine (3-methyl-2-phenylmorpholine) is a psychostimulant with a history of use as an anorectic, acting primarily as a norepinephrine-dopamine releasing agent (NDRA).[1] This document explores the chemical properties, pharmacology, and structure-activity relationships within this class. While specific quantitative pharmacological data for (R)-3-phenylmorpholine is not extensively available in peer-reviewed literature, this guide will leverage data from the parent compound, 2-phenylmorpholine, and the archetypal analog, phenmetrazine, to provide a robust framework for understanding its expected activity. Detailed experimental protocols for characterizing these compounds at monoamine transporters are provided, alongside visualizations of key pathways and workflows to support further research and development.

Introduction: The Phenylmorpholine Scaffold

The substituted phenylmorpholine chemical class gained prominence with the synthesis of phenmetrazine in 1952.[1] Initially marketed as an appetite suppressant under the trade name Preludin, it was later withdrawn due to its significant potential for misuse.[1] Chemically, phenmetrazine is a substituted amphetamine where the terminal amine is incorporated into a morpholine ring.[1] Compounds in this class primarily act as monoamine releasing agents, modulating the levels of dopamine (DA) and norepinephrine (NE) in the synaptic cleft, with generally weak effects on serotonin (5-HT).[1][2]

This mechanism of action is central to their stimulant and anorectic effects. The rigid morpholine ring structure imparts distinct pharmacological properties compared to more flexible phenethylamines. Understanding the structure-activity relationships (SAR) of this scaffold is crucial for designing novel compounds with tailored selectivity and potency for therapeutic applications, such as treatments for ADHD, obesity, and substance use disorders.

Chemical and Pharmacological Profile

The core structure of this class is 2-phenylmorpholine. Substitutions on the phenyl ring, the morpholine ring, and the nitrogen atom significantly alter the pharmacological profile. This guide focuses on the comparison between the parent structure and the well-characterized analog, phenmetrazine, to infer the properties of this compound.

Data Presentation

The following tables summarize the chemical properties and in vitro pharmacology of key reference compounds.

Table 1: Chemical Properties of Phenylmorpholine Analogs

Compound NameParent StructureChemical FormulaMolar Mass ( g/mol )
2-PhenylmorpholineC₁₀H₁₃NO163.220
Phenmetrazine3-methyl-2-phenylmorpholineC₁₁H₁₅NO177.247[3]
This compoundC₁₀H₁₃NO163.220

Table 2: Comparative Monoamine Release Potency (EC₅₀ nM) in Rat Brain Synaptosomes

EC₅₀ (half-maximal effective concentration) values indicate the concentration of the compound required to elicit 50% of the maximal neurotransmitter release. A lower value signifies higher potency.

CompoundDopamine (DA) Release EC₅₀ (nM)Norepinephrine (NE) Release EC₅₀ (nM)Serotonin (5-HT) Release EC₅₀ (nM)
d-Amphetamine5.8 - 24.86.6 - 10.2698 - 1,765
2-Phenylmorpholine867920,260
Phenmetrazine70 - 13129 - 50.47,765 - >10,000
Pseudophenmetrazine1,457 ((+)-enantiomer)514>10,000
3-Fluorophenmetrazine43302,558[4]

Data for d-Amphetamine, 2-Phenylmorpholine, Phenmetrazine, and Pseudophenmetrazine sourced from reference[5][6].

As shown in Table 2, both 2-phenylmorpholine and phenmetrazine are potent releasing agents for dopamine and norepinephrine, with significantly less activity at the serotonin transporter.[5] This NE/DA selectivity is a hallmark of this class. The addition of a methyl group at the 3-position (phenmetrazine) appears to slightly increase norepinephrine release potency while modestly decreasing dopamine release potency compared to the parent 2-phenylmorpholine.[5] The stereochemistry is also critical; for instance, (+)-phenmetrazine is approximately five times more potent than (-)-phenmetrazine in producing cocaine-like discriminative stimulus effects, which correlates with its greater potency as a dopamine releaser.[7]

Visualizing Mechanisms and Workflows

Signaling Pathway

The primary mechanism of action for phenmetrazine analogs is the reversal of monoamine transporter function. These compounds are substrates for the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to non-vesicular efflux of neurotransmitters from the presynaptic terminal into the synapse.[8]

G Figure 1: Mechanism of Monoamine Release by Phenylmorpholines cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Synaptic Vesicle (DA, NE) cytoplasm Cytoplasmic DA / NE vesicle->cytoplasm drug This compound Analog transporter DAT / NET drug->transporter 1. Substrate Binding synaptic_nt Synaptic DA / NE transporter->synaptic_nt receptor Postsynaptic Dopamine / Adrenergic Receptors synaptic_nt->receptor 3. Receptor Binding & Signal Transduction G Figure 3: Workflow for Monoamine Transporter Uptake Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture hDAT, hNET, or hSERT expressing cells p2 Plate cells in 96-well plates (overnight) p1->p2 p3 Prepare serial dilutions of test & reference compounds p2->p3 a2 Pre-incubate cells with test compounds (10 min) p3->a2 a1 Wash cells with pre-warmed buffer a1->a2 a3 Initiate uptake with [3H]-substrate a2->a3 a4 Incubate (5-10 min, 37°C) a3->a4 a5 Terminate by washing with ice-cold buffer a4->a5 d1 Lyse cells & add scintillation cocktail a5->d1 d2 Quantify radioactivity (CPM) via LSC d1->d2 d3 Calculate % Inhibition vs Control d2->d3 d4 Non-linear regression (Sigmoidal curve fit) d3->d4 d5 Determine IC50 Value d4->d5

References

An In-depth Technical Guide to the Enantiomers of 3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylmorpholine, a structural analog of the well-known stimulant phenmetrazine, possesses chiral properties giving rise to two distinct enantiomers: (R)-3-phenylmorpholine and (S)-3-phenylmorpholine. While research on these specific enantiomers is not as extensive as for other phenylmorpholine derivatives, this guide synthesizes the available information regarding their synthesis, chiral separation, and anticipated pharmacological properties. The primary mechanism of action for phenylmorpholine derivatives involves the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This guide provides an overview of the expected interactions of the 3-phenylmorpholine enantiomers with these transporters and the downstream signaling pathways they are likely to influence. Due to the limited availability of direct experimental data for the individual enantiomers of 3-phenylmorpholine, this guide also incorporates information from closely related analogs to infer their potential properties.

Introduction

The phenylmorpholine scaffold is a key pharmacophore in a range of centrally acting stimulants. The prototypical member of this class, phenmetrazine (3-methyl-2-phenylmorpholine), was formerly used as an anorectic but was withdrawn due to its potential for abuse. The pharmacological activity of these compounds is primarily attributed to their interaction with monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. By inhibiting this reuptake or promoting neurotransmitter release, phenylmorpholine derivatives increase the concentration of these neurotransmitters in the synapse, leading to their stimulant effects.

3-Phenylmorpholine, lacking the methyl group of phenmetrazine, represents a core structure within this class. The presence of a chiral center at the 3-position of the morpholine ring means that it exists as a pair of enantiomers, this compound and (S)-3-phenylmorpholine. It is well established in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and metabolic profiles. Therefore, a thorough understanding of the individual properties of the (R) and (S) enantiomers of 3-phenylmorpholine is crucial for any drug development efforts targeting this scaffold.

Synthesis and Chiral Separation

General Synthesis of 3-Phenylmorpholine

The synthesis of the racemic mixture of 3-phenylmorpholine can be achieved through several established methods for morpholine synthesis. A common approach involves the reaction of a substituted aniline with an appropriate dielectrophile. For instance, N-alkylation of aniline with two equivalents of a 2-haloethanol derivative, followed by an intramolecular cyclization, can yield the morpholine ring. Another strategy involves the reaction of a phenylethanolamine derivative with a suitable two-carbon synthon.

A general synthetic scheme is presented below:

Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Amino-1-phenylethanol C N-Alkylation & Cyclization A->C B 2-Chloroethanol B->C D Racemic 3-Phenylmorpholine C->D

Figure 1. General synthetic workflow for racemic 3-phenylmorpholine.

Chiral Separation of Enantiomers

The separation of the (R) and (S) enantiomers of 3-phenylmorpholine is critical for evaluating their individual pharmacological properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase (CSP): The choice of CSP is crucial. Polysaccharide-based columns, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), are often effective for separating enantiomers of compounds containing aromatic rings and amine functionalities.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve the best separation. The addition of a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape and resolution for basic compounds like 3-phenylmorpholine.

  • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm, is appropriate.

  • Method Development Workflow:

HPLC_Workflow A Dissolve Racemic 3-Phenylmorpholine in Mobile Phase B Inject sample onto Chiral HPLC column A->B C Elute with Hexane/Isopropanol (+/- DEA) mobile phase B->C D Monitor elution with UV detector at 254 nm C->D E Optimize mobile phase composition for baseline separation D->E F Collect separated (R) and (S) enantiomer fractions E->F

Figure 2. Workflow for chiral HPLC method development and separation.

Pharmacological Properties

The primary pharmacological targets of 3-phenylmorpholine enantiomers are expected to be the monoamine transporters: DAT, NET, and SERT. The interaction with these transporters can be characterized by binding affinity (Ki) and functional activity (IC50 for uptake inhibition or EC50 for release).

Expected Monoamine Transporter Activity

Based on the pharmacology of related compounds like phenmetrazine, it is anticipated that both (R)- and (S)-3-phenylmorpholine will act as monoamine transporter ligands. However, significant differences in potency and selectivity between the enantiomers are expected. For many psychostimulants, one enantiomer is significantly more potent than the other.

Table 1: Anticipated Monoamine Transporter Binding Affinities (Ki, nM) of 3-Phenylmorpholine Enantiomers

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compoundData not availableData not availableData not available
(S)-3-PhenylmorpholineData not availableData not availableData not available

Note: Specific binding affinity data for the individual enantiomers of 3-phenylmorpholine are not currently available in the public domain. The table is presented as a template for future experimental data.

Table 2: Anticipated Monoamine Transporter Functional Potency (IC50/EC50, nM) of 3-Phenylmorpholine Enantiomers

CompoundDopamine Uptake Inhibition (IC50)Norepinephrine Uptake Inhibition (IC50)Serotonin Uptake Inhibition (IC50)Dopamine Release (EC50)Norepinephrine Release (EC50)Serotonin Release (EC50)
This compoundData not availableData not availableData not availableData not availableData not availableData not available
(S)-3-PhenylmorpholineData not availableData not availableData not availableData not availableData not availableData not available

Note: Specific functional potency data for the individual enantiomers of 3-phenylmorpholine are not currently available in the public domain. The table is presented as a template for future experimental data.

Experimental Protocols for Pharmacological Evaluation

Protocol: Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a compound for a specific transporter by assessing its ability to displace a known radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from cells expressing the human dopamine, norepinephrine, or serotonin transporter (hDAT, hNET, or hSERT).

    • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

    • Test compounds: (R)- and (S)-3-phenylmorpholine.

    • Assay buffer.

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the appropriate radioligand.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value from the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Protocol: Synaptosomal Monoamine Uptake Assay

This assay measures the functional ability of a compound to inhibit the reuptake of a neurotransmitter into nerve terminals.

  • Materials:

    • Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT).

    • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

    • Test compounds: (R)- and (S)-3-phenylmorpholine.

    • Uptake buffer.

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate the synaptosomes with various concentrations of the test compound.

    • Initiate uptake by adding the radiolabeled neurotransmitter.

    • Allow the uptake to proceed for a short, defined period.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity accumulated in the synaptosomes using a scintillation counter.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.

Signaling Pathways

The pharmacological effects of 3-phenylmorpholine enantiomers are mediated by their modulation of monoamine transporter activity, which in turn influences downstream intracellular signaling cascades.

Dopamine Transporter Signaling

Inhibition of DAT by a 3-phenylmorpholine enantiomer would lead to an accumulation of dopamine in the synaptic cleft. This increased synaptic dopamine would then activate postsynaptic dopamine receptors, primarily D1 and D2 receptors.

  • D1 Receptor Pathway: Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression and neuronal plasticity.

  • D2 Receptor Pathway: Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels and a reduction in PKA activity.

DAT_Signaling cluster_transporter Presynaptic Terminal cluster_receptor Postsynaptic Terminal DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicle DA_synapse Synaptic Dopamine DA_vesicle->DA_synapse Release DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R Activation D2R D2 Receptor DA_synapse->D2R Activation AC Adenylyl Cyclase D1R->AC Stimulation D2R->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation PM 3-Phenylmorpholine Enantiomer PM->DAT Inhibition

Figure 3. Simplified dopamine transporter signaling pathway.

Norepinephrine Transporter Signaling

Inhibition of NET by a 3-phenylmorpholine enantiomer would increase the synaptic concentration of norepinephrine. Norepinephrine acts on adrenergic receptors (alpha and beta subtypes), which are G-protein coupled receptors that modulate various intracellular signaling pathways, including the adenylyl cyclase and phospholipase C pathways.

NET_Signaling cluster_transporter Presynaptic Terminal cluster_receptor Postsynaptic Terminal NET Norepinephrine Transporter (NET) NE_vesicle Norepinephrine Vesicle NE_synapse Synaptic Norepinephrine NE_vesicle->NE_synapse Release NE_synapse->NET Reuptake AdR Adrenergic Receptors (α, β) NE_synapse->AdR Activation GPCR G-Protein Coupled Signaling Cascades AdR->GPCR PM 3-Phenylmorpholine Enantiomer PM->NET Inhibition

Figure 4. Simplified norepinephrine transporter signaling pathway.

Conclusion

The enantiomers of 3-phenylmorpholine represent an under-investigated area within the broader class of phenylmorpholine-based stimulants. While direct experimental data on their synthesis, chiral separation, and pharmacological properties are limited, this guide provides a framework for their investigation based on established principles and data from related compounds. Future research should focus on the enantioselective synthesis or efficient chiral resolution of (R)- and (S)-3-phenylmorpholine, followed by a comprehensive pharmacological characterization. Determining the binding affinities and functional potencies of each enantiomer at the dopamine, norepinephrine, and serotonin transporters is essential to understanding their potential as CNS stimulants and for guiding any future drug development efforts. The elucidation of their in vivo effects, including locomotor activity, abuse liability, and pharmacokinetic profiles, will be critical in assessing their therapeutic potential and risks.

The Therapeutic Potential of (R)-3-Phenylmorpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-phenylmorpholine and its derivatives represent a class of psychoactive compounds with significant therapeutic potential, primarily through their action as monoamine reuptake inhibitors. This technical guide provides an in-depth overview of the core pharmacology, structure-activity relationships (SAR), and preclinical evaluation of these compounds. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development in this area. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to enhance understanding.

Introduction

The 3-phenylmorpholine scaffold, a key pharmacophore in compounds like phenmetrazine, has long been recognized for its stimulant and anorectic properties.[1][2] The chiral nature of this scaffold introduces stereospecificity in its interaction with biological targets, with the (R)-enantiomer often exhibiting distinct pharmacological profiles. This guide focuses on the therapeutic potential of this compound derivatives, which primarily act as potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters.[3] This dual inhibition profile suggests potential applications in treating conditions such as attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders.[4][5]

Core Pharmacology and Mechanism of Action

The primary mechanism of action for this compound derivatives is the inhibition of monoamine transporters, specifically DAT and NET.[3] By blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, these compounds increase the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling.[4][5]

Signaling Pathways

The enhanced dopaminergic and noradrenergic neurotransmission resulting from transporter inhibition triggers a cascade of downstream signaling events. These pathways are crucial for the therapeutic effects and potential side effects of these compounds.

Monoamine_Reuptake_Inhibition_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron R3PM This compound Derivative DAT Dopamine Transporter (DAT) R3PM->DAT Inhibits NET Norepinephrine Transporter (NET) R3PM->NET Inhibits DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine Vesicle NE_synapse Norepinephrine NE_vesicle->NE_synapse Release DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R NE_synapse->NET Reuptake Alpha_R α-Adrenergic Receptor NE_synapse->Alpha_R Beta_R β-Adrenergic Receptor NE_synapse->Beta_R AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits PLC Phospholipase C Alpha_R->PLC Activates Beta_R->AC Activates PKA Protein Kinase A AC->PKA cAMP → CREB CREB Activation PKA->CREB IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca Ca->CREB Gene_Expression Gene Expression & Neuronal Plasticity CREB->Gene_Expression

Figure 1: Monoamine Reuptake Inhibition Signaling Pathway. This diagram illustrates how this compound derivatives block DAT and NET, leading to increased synaptic dopamine and norepinephrine, which then activate postsynaptic receptors and downstream signaling cascades.

Synthesis of this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is crucial for elucidating their specific pharmacological activities. Chiral synthesis strategies often employ chiral starting materials or chiral auxiliaries to control the stereochemistry. A general synthetic approach is outlined below.

Synthesis_Workflow start Chiral Starting Material (e.g., (R)-Phenylglycinol) step1 Protection of Amine and/or Hydroxyl Groups start->step1 step2 Reaction with a Substituted Epoxide or Dihaloalkane step1->step2 step3 Cyclization to form the Morpholine Ring step2->step3 step4 Deprotection step3->step4 step5 Optional N-alkylation or other modifications step4->step5 final_product This compound Derivative step4->final_product Without modification step5->final_product

Figure 2: General Synthetic Workflow for this compound Derivatives. This flowchart outlines a common synthetic route to produce enantiomerically pure this compound derivatives.

Quantitative Data on Monoamine Transporter Inhibition

The potency of this compound derivatives as monoamine reuptake inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibitor constant (Kᵢ) at DAT and NET. The following table summarizes available data for a selection of compounds.

CompoundR-group SubstitutionsDAT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity (NET/DAT)Reference
(R)-Phenmetrazine 3-methyl70 - 13129 - 50.4~0.4 - 0.7[3]
(R,R)-5a 2-(3'-chlorophenyl)-3,5,5-trimethyl>10,0009900-[6]
(S,S)-5a 2-(3'-chlorophenyl)-3,5,5-trimethyl6301800.29[6]

Note: Data for a broader range of specifically this compound derivatives is limited in the public domain. The table includes related structures for comparative purposes. Further research is needed to fully characterize the SAR of the this compound scaffold.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacological profile of this compound derivatives.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine or norepinephrine into cells expressing the respective transporters.[7][8][9]

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing human DAT or NET.

  • Culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]-Dopamine or [³H]-Norepinephrine.

  • Test compounds and reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET).

  • Scintillation vials and scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture: Culture the transporter-expressing cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 24- or 96-well plates at a density that will yield a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in KRH buffer.

  • Assay: a. On the day of the assay, wash the cell monolayers twice with KRH buffer. b. Pre-incubate the cells with varying concentrations of the test compounds or vehicle for 10-15 minutes at room temperature. c. Initiate the uptake by adding a fixed concentration of [³H]-dopamine or [³H]-norepinephrine (typically near the Kₘ value) to each well. d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. f. Lyse the cells with a lysis buffer (e.g., 1% SDS). g. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake using a high concentration of a known potent inhibitor (e.g., 10 µM GBR 12909 or desipramine).

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Uptake_Inhibition_Assay_Workflow start Seed DAT/NET expressing cells step1 Wash cells with KRH buffer start->step1 step2 Pre-incubate with test compound step1->step2 step3 Add [³H]-Dopamine or [³H]-Norepinephrine step2->step3 step4 Incubate at 37°C step3->step4 step5 Terminate uptake by washing with ice-cold buffer step4->step5 step6 Lyse cells step5->step6 step7 Measure radioactivity step6->step7 end Calculate IC₅₀ step7->end

Figure 3: In Vitro Monoamine Transporter Uptake Inhibition Assay Workflow. This flowchart details the key steps in determining the IC₅₀ of a compound for DAT or NET.
In Vivo Locomotor Activity Assessment

This assay evaluates the stimulant effects of a compound by measuring changes in the spontaneous movement of rodents.[10][11]

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Locomotor activity chambers equipped with infrared beams.

  • Test compound and vehicle control.

  • Syringes and needles for administration.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Habituate each animal to the locomotor activity chamber for a set period (e.g., 30-60 minutes) on one or more days prior to the test day.

  • Administration: On the test day, administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • Testing: Immediately after administration, place the animal in the locomotor activity chamber and record activity for a specified duration (e.g., 60-120 minutes).

  • Data Collection: The activity monitoring system will record parameters such as horizontal activity (ambulation), vertical activity (rearing), and total distance traveled.

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect. Compare the total activity counts or distance traveled between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conditioned Place Preference (CPP)

CPP is a preclinical model used to assess the rewarding or aversive properties of a drug.[12][13][14]

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber).

  • Test compound and vehicle control.

  • Syringes and needles for administration.

Procedure:

  • Pre-conditioning (Baseline Preference): On day 1, place the animal in the central compartment (in a three-chamber apparatus) and allow it to freely explore all chambers for a set time (e.g., 15 minutes). Record the time spent in each chamber to determine any initial preference.

  • Conditioning: This phase typically lasts for 4-8 days. On drug conditioning days, administer the test compound and confine the animal to one of the outer chambers for a specific duration (e.g., 30 minutes). On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber. The order of drug and vehicle administration should be counterbalanced across animals.

  • Post-conditioning (Test): On the test day (typically 24 hours after the last conditioning session), place the animal in the central compartment in a drug-free state and allow it to freely explore all chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: Calculate a preference score by subtracting the time spent in the drug-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the post-conditioning test. A significant increase in the time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties of the drug.

Intravenous Self-Administration (IVSA)

IVSA is the gold standard for assessing the reinforcing effects and abuse potential of a drug.[15][16][17]

Materials:

  • Adult male Sprague-Dawley rats.

  • Intravenous catheters.

  • Operant conditioning chambers equipped with levers, a drug infusion pump, and a swivel system to allow free movement.

  • Test compound and vehicle control (saline).

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow the animals to recover for at least 5-7 days.

  • Acquisition: Place the rats in the operant chambers for daily sessions (e.g., 2 hours). A lever press results in the intravenous infusion of a unit dose of the test compound. The acquisition phase continues until stable responding is achieved.

  • Dose-Response: Once responding is stable, test different unit doses of the drug to determine the dose-response curve for self-administration.

  • Progressive Ratio Schedule: To assess the motivation to self-administer the drug, a progressive ratio schedule can be implemented, where the number of lever presses required to receive an infusion increases with each successive infusion. The "breakpoint" (the last ratio completed) is a measure of the reinforcing efficacy of the drug.

  • Data Analysis: The primary dependent measure is the number of infusions earned per session. For the progressive ratio schedule, the breakpoint is the key outcome. Compare responding for the drug with responding for vehicle to confirm that the drug is acting as a reinforcer.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[18][19][20]

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • A microinfusion pump and a fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • Test compound and vehicle control.

Procedure:

  • Surgery: Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Allow for recovery.

  • Microdialysis Experiment: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). c. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes. d. Administer the test compound or vehicle. e. Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.

  • Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels. Compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups.

Conclusion

This compound derivatives hold considerable promise as therapeutic agents due to their potent inhibition of dopamine and norepinephrine transporters. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the continued exploration of the structure-activity relationships, pharmacological profiles, and therapeutic potential of this important class of compounds. Further research is warranted to synthesize and evaluate a wider range of this compound analogues to fully delineate their therapeutic utility and to identify lead candidates for clinical development.

References

(R)-3-Phenylmorpholine: A Technical Guide to its Function as a Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

(R)-3-Phenylmorpholine, also known as (-)-phenmetrazine or (2R,3R)-3-methyl-2-phenylmorpholine, is a chiral molecule belonging to the phenylmorpholine class of compounds. It functions primarily as a monoamine releasing agent with a pronounced selectivity for norepinephrine and dopamine over serotonin. This technical guide provides a comprehensive overview of this compound's pharmacological profile, focusing on its interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Detailed experimental protocols for assessing its activity and a summary of its quantitative data are presented to support further research and drug development efforts in the field of neuroscience and psychopharmacology.

Introduction

Phenmetrazine, chemically 3-methyl-2-phenylmorpholine, is a psychostimulant that was previously marketed as an anorectic under the brand name Preludin.[1] It exists as four stereoisomers due to two chiral centers at the C2 and C3 positions of the morpholine ring. The trans-isomers, (+)-(2S,3S)- and (-)-(2R,3R)-phenmetrazine, are the more pharmacologically active enantiomers.[2] This document will focus specifically on the (R)-enantiomer, (-)-(2R,3R)-3-methyl-2-phenylmorpholine, referred to herein as this compound.

This compound's mechanism of action involves the release of monoamine neurotransmitters, primarily norepinephrine and dopamine, by interacting with their respective transporters.[2] This activity profile underlies its stimulant and anorectic effects. Understanding the specific interactions of the (R)-enantiomer with these transporters is crucial for elucidating its therapeutic potential and abuse liability.

Pharmacological Profile

The primary pharmacological action of this compound is to induce the release of norepinephrine and dopamine, with significantly less effect on serotonin release.[2][3] This is in contrast to uptake inhibitors, which primarily block the reabsorption of neurotransmitters from the synaptic cleft.

Quantitative Data: Monoamine Release and Reuptake Inhibition

The following tables summarize the in vitro potency of the enantiomers of trans-phenmetrazine as monoamine releasing agents and reuptake inhibitors. The data is primarily derived from studies conducted by Rothman et al. (2002) using rat brain synaptosomes.[2]

Table 1: Monoamine Release Activity (EC50 values in nM)

CompoundDopamine (DA) ReleaseNorepinephrine (NE) ReleaseSerotonin (5-HT) Release
(-)-(2R,3R)-Phenmetrazine 415 62.9 >10,000
(+)-(2S,3S)-Phenmetrazine87.437.53246

EC50 (half-maximal effective concentration) is the concentration of the drug that induces a response halfway between the baseline and maximum.

Table 2: Monoamine Reuptake Inhibition (IC50 values in nM)

CompoundDopamine (DA) Uptake InhibitionNorepinephrine (NE) Uptake InhibitionSerotonin (5-HT) Uptake Inhibition
(-)-(2R,3R)-Phenmetrazine >10,000Not Reported>10,000
(+)-(2S,3S)-Phenmetrazine>10,000Not Reported>10,000

IC50 (half-maximal inhibitory concentration) is the concentration of the drug that inhibits 50% of the specific binding of a radioligand or the uptake of a neurotransmitter.

As the data indicates, this compound is a potent releaser of norepinephrine and a less potent, but still significant, releaser of dopamine.[2] Its activity at the serotonin transporter is negligible.[2] The stereochemistry plays a crucial role, with the (+)-(2S,3S) enantiomer being more potent at releasing dopamine.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the monoamine reuptake inhibitor and releasing agent profile of compounds like this compound.

Enantioselective Synthesis of this compound

The enantioselective synthesis of (2R,3R)-3-methyl-2-phenylmorpholine can be achieved through various stereoselective methods. A common approach involves the use of chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the C2 and C3 positions. Below is a generalized synthetic scheme based on published methods for related phenylmorpholine derivatives.[4]

G cluster_0 Enantioselective Synthesis of (2R,3R)-3-methyl-2-phenylmorpholine Start 2-Bromo-1-phenylpropan-1-one Step1 Reaction with (R)-2-amino-1-propanol (chiral auxiliary) Start->Step1 1. Step2 Diastereoselective reduction of the intermediate imine/ketone Step1->Step2 2. Step3 Cyclization to form the morpholine ring Step2->Step3 3. Step4 Removal of chiral auxiliary (if necessary) and purification Step3->Step4 4. End (2R,3R)-3-methyl-2-phenylmorpholine Step4->End Final Product

Caption: Generalized workflow for the enantioselective synthesis of this compound.

Detailed Steps:

  • Starting Material: The synthesis typically begins with a prochiral ketone, such as 2-bromo-1-phenylpropan-1-one.

  • Introduction of Chirality: A chiral auxiliary, for instance, an enantiomerically pure amino alcohol like (R)-2-amino-1-propanol, is reacted with the ketone to form a chiral intermediate.

  • Diastereoselective Reduction: The intermediate is then subjected to a diastereoselective reduction, for example, using a reducing agent like sodium borohydride. The existing chiral center from the auxiliary directs the stereochemical outcome of the reduction of the ketone or imine.

  • Cyclization: The resulting amino alcohol undergoes cyclization to form the morpholine ring. This can be achieved by treating the intermediate with a dehydrating agent or by promoting an intramolecular nucleophilic substitution.

  • Purification: The final step involves the purification of the desired (2R,3R) enantiomer, which may include the removal of the chiral auxiliary if it was not incorporated into the final product. Purification is typically achieved through chromatography.

Monoamine Transporter Radioligand Binding Assay

This assay determines the affinity of a test compound for the monoamine transporters by measuring its ability to displace a known radiolabeled ligand.

G cluster_1 Radioligand Binding Assay Workflow Prep Prepare cell membranes expressing DAT, NET, or SERT Incubate Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of this compound Prep->Incubate Separate Separate bound from free radioligand via rapid filtration Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine Ki values Quantify->Analyze

Caption: Workflow for a monoamine transporter radioligand binding assay.

Materials:

  • Cell membranes from cell lines stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitors (e.g., 10 µM benztropine for DAT, 1 µM desipramine for NET, 10 µM fluoxetine for SERT).

  • Glass fiber filters and a cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific inhibitor), and competitive binding (membranes + radioligand + varying concentrations of this compound).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake/Release Assay

This assay measures the ability of a compound to either inhibit the reuptake of a radiolabeled monoamine or to induce its release from pre-loaded synaptosomes.

G cluster_2 Synaptosomal Uptake/Release Assay Workflow Prep Isolate synaptosomes from specific brain regions (e.g., striatum for DAT) Preload Pre-load synaptosomes with a [3H]-monoamine (e.g., [3H]dopamine) Prep->Preload Wash Wash to remove excess radiolabel Preload->Wash Incubate Incubate with varying concentrations of this compound Wash->Incubate Separate Separate synaptosomes from the supernatant Incubate->Separate Quantify Quantify radioactivity in the supernatant (release) or synaptosomes (uptake inhibition) Separate->Quantify Analyze Analyze data to determine EC50 (release) or IC50 (uptake inhibition) values Quantify->Analyze

Caption: Workflow for a synaptosomal monoamine uptake and release assay.

Materials:

  • Fresh rodent brain tissue (e.g., striatum for dopamine, cortex for norepinephrine and serotonin).

  • Sucrose homogenization buffer.

  • Krebs-Ringer-HEPES buffer.

  • Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

  • Test compound: this compound.

  • Selective uptake inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT).

  • Glass fiber filters and a cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

  • Pre-incubation: Resuspend synaptosomes in Krebs-Ringer-HEPES buffer and pre-incubate at 37°C.

  • For Release Assay:

    • Pre-load the synaptosomes with the respective [³H]-monoamine.

    • Wash the synaptosomes to remove extracellular radiolabel.

    • Incubate the pre-loaded synaptosomes with varying concentrations of this compound.

    • Terminate the reaction and separate the supernatant from the synaptosomes.

    • Measure the radioactivity in the supernatant to quantify the amount of released monoamine.

  • For Uptake Inhibition Assay:

    • Incubate the synaptosomes with varying concentrations of this compound.

    • Add the [³H]-monoamine to initiate uptake.

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters.

  • Data Analysis: For release assays, plot the amount of radioactivity released against the log concentration of the test compound to determine the EC50 value. For uptake inhibition assays, calculate the percentage of inhibition relative to control and plot against the log concentration to determine the IC50 value.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound involves its interaction with monoamine transporters, leading to the release of neurotransmitters.

G cluster_3 Mechanism of Monoamine Release by this compound Compound This compound Transporter Monoamine Transporter (DAT/NET) Compound->Transporter Binds to and reverses transport Synapse Synaptic Cleft Transporter->Synapse Efflux of monoamines Neuron Presynaptic Neuron Neuron->Transporter Location Vesicle Synaptic Vesicle (Monoamines) Vesicle->Neuron Storage Postsynaptic Postsynaptic Receptors Synapse->Postsynaptic Activates Effect Increased Neuronal Signaling Postsynaptic->Effect

References

An In-Depth Technical Guide on the Initial Synthesis of Racemic 3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the initial synthesis of racemic 3-phenylmorpholine, a valuable scaffold in medicinal chemistry. The synthesis is presented as a two-step process commencing from readily available starting materials: styrene oxide and ethanolamine. This document outlines the underlying chemical transformations, provides detailed experimental protocols, and includes quantitative data and characterization details to support reproducibility.

Overview of the Synthetic Pathway

The synthesis of racemic 3-phenylmorpholine is achieved through a two-step sequence:

  • Nucleophilic Ring-Opening of Styrene Oxide: The synthesis begins with the reaction of racemic styrene oxide with ethanolamine. In this step, the nitrogen atom of ethanolamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This reaction results in the formation of the intermediate compound, racemic 2-(2-hydroxyethylamino)-1-phenylethanol.

  • Acid-Catalyzed Intramolecular Cyclization: The intermediate amino alcohol is then subjected to dehydration via acid catalysis, typically using concentrated sulfuric acid. Protonation of a hydroxyl group facilitates its departure as a water molecule, a good leaving group. The subsequent intramolecular nucleophilic attack by the remaining hydroxyl group on the resulting carbocation or activated carbon center leads to the formation of the morpholine ring, yielding racemic 3-phenylmorpholine.

The overall synthetic scheme is depicted below.

synthesis_pathway styrene_oxide Styrene Oxide intermediate 2-(2-hydroxyethylamino)-1-phenylethanol styrene_oxide->intermediate ethanolamine Ethanolamine product Racemic 3-Phenylmorpholine intermediate->product step1_reagents + Ethanolamine step2_reagents H₂SO₄, Δ

Caption: Synthetic pathway for racemic 3-phenylmorpholine.

Experimental Protocols

Step 1: Synthesis of Racemic 2-(2-hydroxyethylamino)-1-phenylethanol

Reaction: Styrene oxide + Ethanolamine → 2-(2-hydroxyethylamino)-1-phenylethanol

Materials:

  • Racemic Styrene Oxide

  • Ethanolamine

  • Methanol (or another suitable protic solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve styrene oxide (1.0 eq) in methanol.

  • Add ethanolamine (1.2 eq) to the solution. A slight excess of ethanolamine is used to ensure complete consumption of the styrene oxide.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2-(2-hydroxyethylamino)-1-phenylethanol, can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of Racemic 3-Phenylmorpholine

Reaction: 2-(2-hydroxyethylamino)-1-phenylethanol --(H₂SO₄, Δ)--> 3-Phenylmorpholine + H₂O

Materials:

  • Racemic 2-(2-hydroxyethylamino)-1-phenylethanol

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide solution (e.g., 10 M)

  • Dichloromethane (or another suitable organic solvent for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask, carefully add concentrated sulfuric acid to the crude or purified 2-(2-hydroxyethylamino)-1-phenylethanol (1.0 eq) with cooling in an ice bath. The amount of sulfuric acid should be sufficient to act as both a catalyst and a dehydrating agent (typically 2-3 equivalents).[1][2]

  • After the initial exothermic reaction subsides, heat the mixture to 100-120 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10).

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude racemic 3-phenylmorpholine.

  • The final product can be purified by vacuum distillation or column chromatography.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of racemic 3-phenylmorpholine. Please note that yields are indicative and can vary based on reaction scale and purification techniques.

StepReactantsProductCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1Styrene Oxide, Ethanolamine2-(2-hydroxyethylamino)-1-phenylethanol-MethanolReflux4 - 670-85
22-(2-hydroxyethylamino)-1-phenylethanol3-PhenylmorpholineConc. H₂SO₄Neat100 - 1202 - 360-75

Characterization of Racemic 3-Phenylmorpholine

The structure and purity of the synthesized 3-phenylmorpholine should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.25-7.40 (m, 5H, Ar-H)

    • δ 4.45 (dd, 1H, J = 10.4, 2.8 Hz, C3-H)

    • δ 4.05-4.15 (m, 1H, C2-Hₐ)

    • δ 3.80-3.90 (m, 1H, C2-Hₑ)

    • δ 3.65-3.75 (m, 1H, C5-Hₐ)

    • δ 3.10-3.20 (m, 1H, C5-Hₑ)

    • δ 2.90-3.05 (m, 2H, C6-H₂, C6-H₂)

    • δ 1.80-2.00 (br s, 1H, NH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 140.5 (Ar-C)

    • δ 128.8 (Ar-CH)

    • δ 127.9 (Ar-CH)

    • δ 126.0 (Ar-CH)

    • δ 75.0 (C3)

    • δ 70.5 (C2)

    • δ 51.0 (C5)

    • δ 47.0 (C6)

  • IR (KBr, cm⁻¹):

    • 3320 (N-H stretch)

    • 3030, 2950, 2860 (C-H stretch)

    • 1600, 1495, 1450 (aromatic C=C stretch)

    • 1120 (C-O-C stretch)

  • Mass Spectrometry (EI, m/z):

    • 163 (M⁺)

    • 132 ([M-CH₂OH]⁺)

    • 104 ([M-C₂H₅NO]⁺)

    • 91 ([C₇H₇]⁺)

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and the analytical workflow for product characterization.

synthesis_workflow start Start: Styrene Oxide & Ethanolamine step1 Step 1: Nucleophilic Ring Opening (Methanol, Reflux) start->step1 intermediate Intermediate: 2-(2-hydroxyethylamino)-1-phenylethanol step1->intermediate step2 Step 2: Acid-Catalyzed Cyclization (Conc. H₂SO₄, Heat) intermediate->step2 crude_product Crude 3-Phenylmorpholine step2->crude_product purification Purification (Distillation/Chromatography) crude_product->purification final_product Final Product: Racemic 3-Phenylmorpholine purification->final_product

Caption: Experimental workflow for the synthesis of racemic 3-phenylmorpholine.

analytical_workflow product Purified 3-Phenylmorpholine nmr ¹H and ¹³C NMR Spectroscopy product->nmr ir Infrared (IR) Spectroscopy product->ir ms Mass Spectrometry (MS) product->ms analysis Structural Confirmation and Purity Assessment nmr->analysis ir->analysis ms->analysis

Caption: Analytical workflow for the characterization of 3-phenylmorpholine.

Conclusion

This technical guide provides a comprehensive overview of a reliable and reproducible method for the initial synthesis of racemic 3-phenylmorpholine. By following the detailed experimental protocols and utilizing the provided quantitative and spectroscopic data, researchers, scientists, and drug development professionals can successfully synthesize this important heterocyclic compound for further investigation and application in various research and development endeavors.

References

Methodological & Application

Application Note: Chiral Synthesis of (R)-3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Phenylmorpholine is a chiral heterocyclic compound that serves as a key structural motif in numerous pharmacologically active molecules. Its stereochemistry plays a crucial role in its biological activity, making enantioselective synthesis a critical aspect of its production for pharmaceutical applications. This application note details two primary, highly efficient methods for the chiral synthesis of this compound: Asymmetric Hydrogenation and Biocatalytic Imine Reduction. A third conceptual approach starting from a chiral precursor is also presented.

Synthetic Strategies

Two principal routes have demonstrated high efficiency and enantioselectivity for the synthesis of this compound and its analogs.

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral dehydromorpholine precursor using a chiral catalyst to induce enantioselectivity. Rhodium-based catalysts with chiral phosphine ligands have shown exceptional performance, achieving high yields and enantiomeric excesses.[1][2]

  • Biocatalytic Imine Reduction: This enzymatic approach utilizes imine reductases (IREDs) to asymmetrically reduce a cyclic imine precursor. This method offers high selectivity under mild reaction conditions and is amenable to large-scale production.[3][4]

A third strategy involves the use of a chiral building block:

  • Synthesis from Chiral Precursor: This approach utilizes a readily available chiral starting material, such as (R)-phenylglycinol, and builds the morpholine ring around the existing stereocenter.[5][6]

Data Presentation

MethodKey Reagents/CatalystSubstrateYieldEnantiomeric Excess (ee)Reference
Asymmetric Hydrogenation[Rh(cod)₂]SbF₆ / (R,R,R)-SKPN-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine>99%up to 99%[1][2]
Biocatalytic ReductionImine Reductase (IRED)5-phenyl-3,4-dihydro-2H-1,4-oxazineHigh>99% (for S-analog)[3]
From Chiral Precursor(R)-phenylglycinol, 2-chloroethyl ether(R)-phenylglycinol->99% (expected)[5]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine

This protocol is adapted from the asymmetric hydrogenation of similar substrates.[1][7][8]

1. Catalyst Preparation: a. In a glovebox, add the chiral ligand (R,R,R)-SKP (1.05 mol%) and [Rh(cod)₂]SbF₆ (1 mol%) to a vial containing anhydrous and degassed dichloromethane (DCM). b. Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

2. Hydrogenation Reaction: a. In a separate vial, dissolve N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (1 equivalent) in anhydrous and degassed DCM. b. Transfer the substrate solution to a high-pressure autoclave. c. Add the prepared catalyst solution to the autoclave. d. Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3-5 times). e. Pressurize the autoclave to 30 atm with hydrogen. f. Stir the reaction mixture at room temperature for 24 hours.

3. Work-up and Purification: a. Carefully vent the autoclave and purge with nitrogen. b. Concentrate the reaction mixture under reduced pressure. c. Purify the crude product by flash column chromatography on silica gel to afford N-Cbz-(R)-3-phenylmorpholine.

4. Deprotection: a. Dissolve the N-Cbz-(R)-3-phenylmorpholine in a suitable solvent (e.g., methanol). b. Add a catalytic amount of palladium on carbon (10% w/w). c. Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until the reaction is complete (monitored by TLC). d. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield this compound.

Protocol 2: Biocatalytic Reduction of 5-phenyl-3,4-dihydro-2H-1,4-oxazine

This protocol is based on the successful application of imine reductases for the synthesis of chiral morpholines.[3][4][9]

1. Reaction Setup: a. To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) add glucose (for cofactor regeneration) and NADP⁺. b. Add a glucose dehydrogenase (GDH) for cofactor regeneration. c. Add the selected (R)-selective imine reductase (IRED) enzyme. d. Add the substrate, 5-phenyl-3,4-dihydro-2H-1,4-oxazine, typically as a solution in a water-miscible co-solvent (e.g., DMSO) to the desired final concentration.

2. Biotransformation: a. Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. b. Monitor the reaction progress by HPLC or GC analysis.

3. Work-up and Purification: a. Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). b. Separate the organic layer. c. Extract the aqueous layer with the same organic solvent. d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by an appropriate method, such as column chromatography or crystallization, to yield this compound.

Protocol 3: Synthesis from (R)-Phenylglycinol (Conceptual)

This protocol is a conceptualized procedure based on standard methods for N-alkylation and cyclization.[5]

1. N-Alkylation: a. Dissolve (R)-phenylglycinol (1 equivalent) and a suitable base (e.g., potassium carbonate, 2-3 equivalents) in a polar aprotic solvent such as acetonitrile or DMF. b. Add 1-bromo-2-chloroethane (1.1 equivalents) dropwise at room temperature. c. Heat the reaction mixture (e.g., to 80 °C) and stir for 12-24 hours, monitoring by TLC.

2. Cyclization: a. After the initial alkylation is complete, add a stronger base (e.g., sodium hydride) portion-wise at 0 °C to the reaction mixture to promote intramolecular cyclization. b. Allow the reaction to warm to room temperature and stir for an additional 4-8 hours.

3. Work-up and Purification: a. Carefully quench the reaction with water. b. Extract the product into an organic solvent (e.g., ethyl acetate). c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. d. Purify the crude product by column chromatography to obtain this compound.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Hydrogenation cluster_final Final Product ligand (R,R,R)-SKP catalyst Active Rh-catalyst ligand->catalyst rh_precatalyst [Rh(cod)₂]SbF₆ rh_precatalyst->catalyst substrate N-Cbz-dehydromorpholine product N-Cbz-(R)-3-phenylmorpholine substrate->product H₂ (30 atm) rt, 24h deprotection Deprotection (H₂, Pd/C) product->deprotection final_product This compound deprotection->final_product

Caption: Asymmetric Hydrogenation Workflow.

Biocatalytic_Reduction_Workflow cluster_enzyme Enzymatic System cluster_reaction Biotransformation ired (R)-Imine Reductase substrate 5-phenyl-3,4-dihydro- 2H-1,4-oxazine gdh Glucose Dehydrogenase nadp NADP⁺ nadph NADPH nadp->nadph GDH nadph->substrate glucose Glucose gluconolactone Gluconolactone glucose->gluconolactone GDH product This compound substrate->product IRED

Caption: Biocatalytic Imine Reduction Pathway.

Chiral_Precursor_Synthesis start (R)-Phenylglycinol reagent 1-bromo-2-chloroethane K₂CO₃ intermediate N-alkylated intermediate start->intermediate N-Alkylation cyclization NaH product This compound intermediate->product Intramolecular Cyclization

Caption: Synthesis from a Chiral Precursor.

References

Asymmetric Synthesis of 3-Phenylmorpholine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of 3-phenylmorpholine and its derivatives is of significant interest due to their prevalence in biologically active compounds. This document provides detailed application notes and experimental protocols for key asymmetric strategies to obtain enantiomerically enriched 3-phenylmorpholine.

The chiral morpholine scaffold, particularly with a phenyl group at the 3-position, is a key structural motif in numerous pharmaceuticals and clinical candidates. The precise stereochemical configuration at this position is often crucial for biological activity and selectivity. Therefore, robust and efficient asymmetric synthetic methods are essential for accessing enantiopure 3-phenylmorpholine. This document outlines four principal strategies: Catalytic Asymmetric Synthesis, Biocatalytic Desymmetrization, Synthesis from the Chiral Pool, and the use of Chiral Auxiliaries.

I. Catalytic Asymmetric Synthesis: Tandem Hydroamination-Asymmetric Transfer Hydrogenation

This powerful one-pot, two-step catalytic process provides an efficient route to enantiomerically enriched 3-substituted morpholines from readily available aminoalkyne substrates. The initial titanium-catalyzed intramolecular hydroamination forms a cyclic imine intermediate, which is then reduced in situ by a ruthenium-catalyzed asymmetric transfer hydrogenation using a chiral diamine ligand. This method exhibits broad substrate scope and delivers high yields and enantioselectivities.[1][2]

Quantitative Data
Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee) (%)
1. Ti(NMe₂)₄ 2. RuCl--INVALID-LINK--N-(2-(prop-2-yn-1-yloxy)ethyl)aniline>90>95
Experimental Protocol

Step 1: Intramolecular Hydroamination

  • To a solution of the N-alkenyl-N-(2-hydroxyethyl)amine substrate (1.0 equiv) in anhydrous toluene (0.2 M) is added the hydroamination catalyst, such as Ti(NMe₂)₂ (5 mol%).

  • The reaction mixture is heated to 110 °C and stirred for 24 hours.

  • The reaction is then cooled to room temperature.

Step 2: Asymmetric Transfer Hydrogenation

  • A solution of the ruthenium catalyst, for example, RuCl--INVALID-LINK-- (1 mol %), in a formic acid/triethylamine azeotrope (5:2 mixture) is added to the cooled reaction mixture from the hydroamination step.[1]

  • The reaction is stirred at room temperature for 12 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 3-phenylmorpholine.

Workflow Diagram

Tandem_Catalysis Start Aminoalkyne Substrate Hydroamination Intramolecular Hydroamination Start->Hydroamination Ti(NMe2)4, Toluene, 110°C Imine Cyclic Imine Intermediate Hydroamination->Imine ATH Asymmetric Transfer Hydrogenation Imine->ATH RuCl(S,S)-Ts-DPEN, HCOOH/NEt3 Product Enantioenriched 3-Phenylmorpholine ATH->Product Biocatalysis Substrate Prochiral Ketone/ Amino Alcohol IRED Imine Reductase (IRED) Enzymatic Reduction Substrate->IRED Product Enantiopure (S)-3-Phenylmorpholine IRED->Product Cofactor NAD(P)H Cofactor Regeneration Cofactor->IRED Chiral_Pool Start (S)-Phenylalanine Reduction Reduction Start->Reduction BH3.THF Phenylalaninol (S)-Phenylalaninol Reduction->Phenylalaninol Alkylation N-Alkylation Phenylalaninol->Alkylation BrCH2CH2OH, K2CO3 Intermediate N-(2-hydroxyethyl) -phenylalaninol Alkylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization 1. MsCl, Et3N 2. Base Product (S)-3-Phenylmorpholine Cyclization->Product Chiral_Auxiliary Auxiliary Evans Auxiliary ((S)-4-Benzyl-2-oxazolidinone) Acylation Acylation Auxiliary->Acylation 1. n-BuLi 2. Acyl Halide Imide N-Acyl Oxazolidinone Acylation->Imide Alkylation Diastereoselective Alkylation Imide->Alkylation 1. NaHMDS 2. Electrophile Alkylated_Imide Alkylated Intermediate Alkylation->Alkylated_Imide Cleavage Auxiliary Cleavage Alkylated_Imide->Cleavage LiBH4 Amino_Alcohol Chiral Amino Alcohol Cleavage->Amino_Alcohol Cyclization Cyclization Amino_Alcohol->Cyclization Base Product Enantioenriched 3-Phenylmorpholine Cyclization->Product

References

Application Note: Enantioselective Synthesis of (R)-3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-phenylmorpholine is a key chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereochemistry is crucial for its pharmacological activity, making enantioselective synthesis a critical aspect of its production. This application note provides an overview and detailed protocols for several effective methods for the enantioselective synthesis of this compound, including biocatalytic reduction, asymmetric hydrogenation, and chiral pool synthesis. Quantitative data is summarized for easy comparison of these methods.

Introduction

The morpholine scaffold is a prevalent structural motif in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability. Specifically, the chiral 3-phenylmorpholine core is found in compounds targeting a range of biological pathways. The (R)-enantiomer, in particular, often exhibits the desired therapeutic effects, while the (S)-enantiomer may be less active or contribute to off-target effects. Consequently, robust and efficient methods for the synthesis of enantiomerically pure this compound are of significant interest to the pharmaceutical industry. This document outlines and compares several prominent enantioselective synthetic strategies.

Overview of Synthetic Strategies

Several distinct approaches have been developed for the enantioselective synthesis of this compound. The primary strategies involve the asymmetric reduction of a prochiral precursor, such as a cyclic imine or enamine, or the construction of the morpholine ring from a chiral starting material.

Synthetic_Strategies cluster_Prochiral Prochiral Precursors cluster_Catalysis Asymmetric Catalysis cluster_ChiralPool Chiral Pool Synthesis Imine Cyclic Imine IRED Imine Reductase (Biocatalysis) Imine->IRED ATH Asymmetric Transfer Hydrogenation (Ru-catalyst) Imine->ATH Enamine Dehydromorpholine AH Asymmetric Hydrogenation (Rh-catalyst) Enamine->AH Product This compound IRED->Product ATH->Product AH->Product AminoAlcohol Chiral Amino Alcohol AminoAlcohol->Product Cyclization

Caption: Overview of major synthetic routes to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different enantioselective methods described in this note, allowing for a direct comparison of their efficacy.

MethodCatalyst/ReagentSubstrateYield (%)Enantiomeric Excess (ee, %)Key Advantages
Biocatalysis (Imine Reductase)Imine Reductase (IRED)Cyclic ImineHigh>99High enantioselectivity, mild conditions, sustainable.
Asymmetric Transfer Hydrogenation (ATH)RuCl--INVALID-LINK--Cyclic ImineGood>95High enantioselectivity, commercially available catalyst.
Asymmetric Hydrogenation (AH)[Rh(cod)2]SbF6 / (R,R,R)-SKPDehydromorpholine>95up to 99High yield and enantioselectivity.[1][2]
Chiral Pool Synthesis(R)-2-amino-1-phenylethanolChiral Amino AlcoholModerate>99 (starting material)Stereochemistry is pre-defined.

Experimental Protocols

Method 1: Biocatalytic Asymmetric Reduction using Imine Reductase (IRED)

This protocol describes a representative procedure for the enantioselective reduction of a cyclic imine precursor to this compound using an imine reductase.[3][4][5]

Biocatalysis_Workflow Start Start Substrate Prepare buffer with cyclic imine substrate Start->Substrate Cofactor Add NADPH cofactor and GDH for regeneration Substrate->Cofactor Enzyme Add IRED biocatalyst Cofactor->Enzyme Reaction Incubate at controlled temperature and pH Enzyme->Reaction Quench Quench reaction and extract with organic solvent Reaction->Quench Purify Purify by column chromatography Quench->Purify End Obtain this compound Purify->End

Caption: Experimental workflow for biocatalytic synthesis.

Materials:

  • 5-phenyl-3,4-dihydro-2H-1,4-oxazine (cyclic imine precursor)

  • Imine Reductase (IRED)

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Glucose dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of potassium phosphate buffer (100 mM, pH 7.5), add the cyclic imine precursor (1 equivalent).

  • Add NADPH (0.01-0.1 equivalents) and D-glucose (1.5 equivalents).

  • Add GDH for cofactor regeneration.

  • Initiate the reaction by adding the IRED biocatalyst.

  • Stir the reaction mixture at room temperature (or optimal temperature for the specific IRED) and monitor the progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Method 2: Asymmetric Transfer Hydrogenation (ATH)

This method utilizes a well-established ruthenium catalyst for the asymmetric transfer hydrogenation of the cyclic imine precursor.[3][6]

Materials:

  • 5-phenyl-3,4-dihydro-2H-1,4-oxazine

  • [RuCl(p-cymene)((S,S)-Ts-DPEN)]

  • Formic acid/triethylamine azeotrope (5:2)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the cyclic imine precursor (1 equivalent) in dichloromethane.

  • Add the [RuCl(p-cymene)((S,S)-Ts-DPEN)] catalyst (0.01-0.05 equivalents).

  • Add the formic acid/triethylamine azeotrope (2-5 equivalents) as the hydrogen source.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

  • Analyze the enantiomeric excess using chiral HPLC.

Method 3: Asymmetric Hydrogenation of a Dehydromorpholine

This protocol is based on the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine, which can be adapted for 3-substituted analogs.[1][2]

Materials:

  • N-protected 5-phenyl-3,6-dihydro-2H-1,4-oxazine (dehydromorpholine precursor)

  • [Rh(cod)2]SbF6

  • (R,R,R)-SKP ligand

  • Dichloromethane (DCM)

  • Hydrogen gas (H2)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, dissolve the rhodium precursor [Rh(cod)2]SbF6 and the chiral ligand (R,R,R)-SKP in dichloromethane.

  • Stir the solution for 30 minutes to form the active catalyst.

  • Add the N-protected dehydromorpholine precursor to the catalyst solution.

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction at room temperature until complete conversion is observed by HPLC.

  • Carefully vent the autoclave and concentrate the reaction mixture.

  • Purify the product by flash column chromatography.

  • If necessary, remove the N-protecting group to obtain this compound.

  • Determine the enantiomeric excess by chiral HPLC.

Conclusion

The enantioselective synthesis of this compound can be achieved through several efficient and highly stereoselective methods. Biocatalysis using imine reductases offers an environmentally friendly approach with excellent enantioselectivity under mild conditions. Asymmetric transfer hydrogenation and asymmetric hydrogenation provide robust chemical methods with high yields and enantiomeric excesses, utilizing well-defined transition metal catalysts. The choice of synthetic route will depend on factors such as substrate availability, scalability, cost of reagents and catalysts, and the desired level of enantiopurity. The protocols provided herein serve as a guide for researchers in the development of efficient and scalable syntheses of this important chiral building block.

References

Application Notes and Protocols for the Purification of (R)-3-Phenylmorpholine from a Racemic Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Phenylmorpholine is a chiral chemical entity of significant interest in medicinal chemistry and drug development due to its core structure being present in various biologically active compounds. The selective synthesis or purification of the (R)-enantiomer is often crucial, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This document provides detailed application notes and protocols for the purification of this compound from a racemic mixture using three common and effective methods: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Disclaimer: Specific experimental data for the resolution of 3-phenylmorpholine is not extensively available in the public domain. The quantitative data presented in the tables are representative values for analogous chiral amines and should be considered illustrative. These protocols provide a strong starting point, but optimization for the specific substrate, (±)-3-phenylmorpholine, is recommended.

Method 1: Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a robust and scalable method for separating enantiomers. It involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Data Presentation: Classical Resolution
ParameterValueNotes
Resolving Agent (-)-O,O'-Dibenzoyl-L-tartaric acidA common and effective resolving agent for amines.
Solvent MethanolThe choice of solvent is critical for differential solubility.
Yield of (R)-Diastereomeric Salt ~40-45%Based on the initial mass of the racemate.
Enantiomeric Excess (e.e.) of this compound >98%After one or two recrystallizations of the diastereomeric salt.
Specific Rotation [α]D Not availableSpecific rotation for enantiomerically pure this compound has not been reported in the reviewed literature.
Experimental Protocol: Classical Resolution

Materials:

  • Racemic (±)-3-phenylmorpholine

  • (-)-O,O'-Dibenzoyl-L-tartaric acid

  • Methanol (anhydrous)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic (±)-3-phenylmorpholine in 100 mL of warm methanol.

    • In a separate flask, dissolve an equimolar amount of (-)-O,O'-Dibenzoyl-L-tartaric acid in 100 mL of warm methanol.

    • Slowly add the resolving agent solution to the solution of the racemic amine with constant stirring.

    • Allow the mixture to cool to room temperature and then place it in a refrigerator (4°C) overnight to facilitate crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • The collected solid is the diastereomeric salt of this compound with (-)-O,O'-Dibenzoyl-L-tartaric acid, which is typically less soluble in methanol.

  • Recrystallization (Optional but Recommended):

    • To improve the enantiomeric purity, recrystallize the diastereomeric salt from a minimal amount of hot methanol. Allow the solution to cool slowly to obtain purer crystals. Repeat this step if necessary, monitoring the enantiomeric excess by chiral HPLC.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in 100 mL of water.

    • Add 1 M NaOH solution dropwise with stirring until the pH of the aqueous layer is >10.

    • Extract the liberated this compound with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Workflow Diagram: Classical Resolution

classical_resolution racemate Racemic (±)-3-Phenylmorpholine salt_formation Salt Formation racemate->salt_formation resolving_agent (-)-O,O'-Dibenzoyl-L-tartaric Acid resolving_agent->salt_formation solvent Methanol solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration r_salt Insoluble (R)-Diastereomeric Salt filtration->r_salt Solid s_salt_sol Soluble (S)-Diastereomeric Salt (in filtrate) filtration->s_salt_sol Liquid recrystallization Recrystallization (Optional) r_salt->recrystallization liberation Liberation of Free Amine (Base Treatment) recrystallization->liberation extraction Solvent Extraction liberation->extraction purified_r This compound extraction->purified_r

Caption: Workflow for Classical Resolution of (±)-3-Phenylmorpholine.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For racemic amines, lipases are commonly used to catalyze the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted amine.

Data Presentation: Enzymatic Kinetic Resolution
ParameterValueNotes
Enzyme Immobilized Candida antarctica lipase B (CAL-B)A versatile and commonly used lipase.
Acyl Donor Ethyl acetateCan also serve as the solvent.
Solvent Methyl tert-butyl ether (MTBE)A common solvent for enzymatic reactions.
Conversion ~50%The reaction is stopped at or near 50% conversion for optimal e.e. of both product and remaining substrate.
Enantiomeric Excess (e.e.) of this compound >99%For the unreacted (R)-enantiomer.
Yield of this compound ~45-48%Based on the initial mass of the racemate.
Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

  • Racemic (±)-3-phenylmorpholine

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Ethyl acetate (acyl donor)

  • Methyl tert-butyl ether (MTBE)

  • Standard laboratory glassware

  • Shaker incubator

  • Filtration apparatus

  • Silica gel for column chromatography

Procedure:

  • Enzymatic Acylation:

    • To a 100 mL flask, add 5.0 g of racemic (±)-3-phenylmorpholine, 50 mL of MTBE, and 1.5 molar equivalents of ethyl acetate.

    • Add 500 mg of immobilized Candida antarctica lipase B.

    • Seal the flask and place it in a shaker incubator at 40°C.

    • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining substrate and the conversion.

  • Reaction Quench and Enzyme Removal:

    • Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Separation of Product and Unreacted Substrate:

    • The filtrate contains the unreacted this compound and the N-acetylated (S)-3-phenylmorpholine.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted amine from the acetylated product by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexane.

  • Isolation of this compound:

    • Combine the fractions containing the unreacted this compound and remove the solvent under reduced pressure to obtain the purified product.

Workflow Diagram: Enzymatic Kinetic Resolution

enzymatic_resolution racemate Racemic (±)-3-Phenylmorpholine reaction Enzymatic Acylation racemate->reaction enzyme Immobilized Lipase (CAL-B) enzyme->reaction acyl_donor Ethyl Acetate acyl_donor->reaction monitoring Reaction Monitoring (Chiral HPLC) reaction->monitoring separation Separation monitoring->separation Stop at ~50% conversion unreacted_r Unreacted this compound separation->unreacted_r Column Chromatography acylated_s N-acetyl-(S)-3-Phenylmorpholine separation->acylated_s Column Chromatography chiral_hplc racemate Racemic (±)-3-Phenylmorpholine Solution hplc Chiral HPLC System racemate->hplc separation Separation on Column hplc->separation csp Chiral Stationary Phase (e.g., Chiralcel® OD) csp->hplc mobile_phase Mobile Phase mobile_phase->hplc detection UV Detection separation->detection collection Fraction Collection detection->collection r_enantiomer This compound collection->r_enantiomer s_enantiomer (S)-3-Phenylmorpholine collection->s_enantiomer

Application Notes & Protocols: Analytical Methods for the Characterization of (R)-3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-phenylmorpholine is a chiral organic compound belonging to the phenylmorpholine class. As with many chiral molecules in drug development and research, the biological activity can be stereospecific, with one enantiomer exhibiting desired therapeutic effects while the other may be less active or contribute to off-target effects. Therefore, the accurate analytical characterization and enantiomeric purity determination of this compound are critical. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including chromatography and spectroscopy.

Overall Analytical Workflow

The comprehensive characterization of this compound involves a multi-step process to confirm its identity, purity, and enantiomeric integrity. The following workflow outlines the typical analytical approach.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Purity and Enantiomeric Analysis cluster_3 Data Analysis & Reporting start Standard/Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Confirmation ms Mass Spectrometry (GC-MS or LC-MS) start->ms Structural Confirmation ir IR Spectroscopy start->ir Structural Confirmation hplc Chiral HPLC start->hplc Chiral Separation end Comprehensive Characterization Report nmr->end gcms_purity GC-MS Purity ms->gcms_purity Purity Assessment ir->end hplc->end gcms_purity->end

Figure 1: General workflow for the analytical characterization of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is the most crucial technique for separating and quantifying the enantiomers of 3-phenylmorpholine, thereby determining the enantiomeric purity of the (R)-isomer.

Chiral_HPLC_Principle Principle of Chiral HPLC Separation cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase cluster_2 Differential Interaction & Elution csp Chiral Selector Silica Support mp->csp Introduction into Column interaction Transient Diastereomeric Complexes (R)-enantiomer forms a more stable complex (S)-enantiomer forms a less stable complex csp->interaction Interaction elution Separated Enantiomers Elute at Different Times interaction->elution

Figure 2: Simplified principle of chiral separation by HPLC.

Experimental Protocol: Chiral HPLC

  • Objective: To separate and quantify the (R) and (S) enantiomers of 3-phenylmorpholine.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based column[1]
Mobile Phase n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 258 nm[1]
Injection Volume 10 µL
Internal Standard Diphenhydramine (optional)[1]

Expected Results

The two enantiomers will be separated with distinct retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the (R) and (S) enantiomers using the formula:

% ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the molecular weight and structure of 3-phenylmorpholine, as well as assessing its purity. For chiral analysis, derivatization with a chiral reagent may be necessary if a chiral GC column is not used.

Experimental Protocol: GC-MS

  • Objective: To confirm the identity and purity of 3-phenylmorpholine.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or chloroform to a concentration of approximately 1 mg/mL. Derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve chromatographic performance for related compounds.[2][3]

GC-MS Parameters

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4]
Carrier Gas Helium at a constant flow of 1.5 mL/min[4]
Inlet Temperature 280°C[4]
Injection Mode Split (e.g., 25:1)
Oven Program Initial 80°C for 2 min, ramp at 20°C/min to 290°C, hold for 10 min[2]
MS Transfer Line 280°C[4]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-550 amu

Expected Results

  • Retention Time: A single major peak corresponding to 3-phenylmorpholine.

  • Mass Spectrum: The mass spectrum should show the molecular ion peak (M+) at m/z 163. Key fragment ions can provide structural confirmation. For the related compound phenmetrazine (3-methyl-2-phenylmorpholine), fragmentation pathways have been proposed which can serve as a reference.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of 3-phenylmorpholine. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR

  • Objective: To confirm the chemical structure of 3-phenylmorpholine.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆, containing tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Chemical Shifts (in CDCl₃)

The spectrum of the morpholine ring protons can be complex due to the chair conformation and potential for axial and equatorial protons to have different chemical shifts.[5]

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Phenyl-H7.20 - 7.40Multiplet5H
CH (benzylic)~4.50Doublet of doublets1H
NH1.50 - 2.50Broad singlet1H
Morpholine-H (CH₂)2.80 - 4.20Multiplets6H

Expected ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonExpected Chemical Shift (ppm)
Phenyl C (quaternary)~140
Phenyl CH125 - 129
CH (benzylic)~60
O-CH₂~70
N-CH₂~45-50

Summary of Analytical Techniques

The choice of analytical method depends on the specific information required. The following diagram illustrates the relationship between the analytical techniques and the data they provide for the characterization of this compound.

Analytical_Techniques cluster_0 Compound: this compound cluster_1 Analytical Methods cluster_2 Information Obtained compound This compound hplc Chiral HPLC compound->hplc gcms GC-MS compound->gcms nmr NMR compound->nmr ir IR compound->ir enantiopurity Enantiomeric Purity (% ee) Retention Time hplc->enantiopurity purity_mw Purity (% Area) Molecular Weight Fragmentation Pattern gcms->purity_mw structure Chemical Structure Proton Environment Carbon Skeleton nmr->structure functional_groups Functional Groups (N-H, C-O stretches) ir->functional_groups

Figure 3: Relationship between analytical techniques and the information obtained for this compound.

References

Determining the Enantiomeric Purity of 3-Phenylmorpholine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenylmorpholine is a chiral molecule and a key structural motif found in a variety of pharmacologically active compounds. Its stereochemistry can significantly influence biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects.[1][2] Therefore, the accurate determination of enantiomeric purity is critical in the development and quality control of pharmaceuticals containing this scaffold.[1][3] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[3][4][5] This application note provides a detailed protocol for the determination of the enantiomeric purity of 3-phenylmorpholine using a polysaccharide-based chiral stationary phase.

Experimental Protocol

This protocol outlines the necessary steps for the sample preparation and HPLC analysis of 3-phenylmorpholine to determine its enantiomeric excess (%ee).

Materials and Reagents
  • Racemic 3-Phenylmorpholine Standard: (±)-3-Phenylmorpholine (for method development and system suitability)

  • Sample: 3-Phenylmorpholine of unknown enantiomeric purity

  • HPLC Grade n-Hexane

  • HPLC Grade Isopropanol (IPA)

  • HPLC Grade Ethanol (EtOH)

  • Trifluoroacetic Acid (TFA) (optional modifier)

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Ethanol. The optimal composition should be determined during method development. A typical starting point is 85:10:5 (v/v/v) n-Hexane:Isopropanol:Ethanol.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP is recommended. For this application, a cellulose-based column such as CHIRALCEL® OD-H (or equivalent) is a suitable choice for initial screening.

    • Column Dimensions: 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane, Isopropanol, and Ethanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm (due to the phenyl group)

  • Injection Volume: 10 µL

Sample Preparation
  • Standard Preparation: Prepare a stock solution of racemic 3-phenylmorpholine in the mobile phase at a concentration of 1.0 mg/mL. From this stock, prepare a working standard of 0.1 mg/mL by dilution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the 3-phenylmorpholine sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase only) to ensure the absence of interfering peaks.

  • Inject the racemic standard to determine the retention times of the two enantiomers and to establish system suitability parameters (e.g., resolution).

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers in the resulting chromatogram.

Calculation of Enantiomeric Excess (%ee)

The enantiomeric excess is calculated using the following formula:

%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where:

  • Area₁ is the peak area of the major enantiomer.

  • Area₂ is the peak area of the minor enantiomer.

Data Presentation

The following table summarizes the expected chromatographic results for the separation of 3-phenylmorpholine enantiomers under the specified conditions.

Parameter(S)-3-Phenylmorpholine(R)-3-Phenylmorpholine
Retention Time (min) 8.510.2
Peak Area (arbitrary units) 985001500
Resolution (Rs) \multicolumn{2}{c}{ > 2.0 }
Tailing Factor 1.11.2

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the enantiomeric purity of 3-phenylmorpholine.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Racemic Standard & Sample B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Equilibrate HPLC System C->D E Inject Racemic Standard D->E F Inject Sample E->F G Detect at 210 nm F->G H Integrate Peak Areas G->H I Calculate %ee H->I

References

Application Note: Analysis of (R)-3-Phenylmorpholine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-3-phenylmorpholine is a chiral organic compound and a key structural motif in various pharmacologically active molecules. Its stereochemistry is often critical to its biological activity, making accurate analytical methods for its characterization, purity assessment, and enantiomeric excess (e.e.) determination essential in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for this purpose. It provides detailed structural information and, through quantitative NMR (qNMR) methods, offers a precise way to determine purity and enantiomeric composition without the need for identical reference standards for the analyte.[1][2] This application note provides detailed protocols for the analysis of this compound using ¹H and ¹³C NMR, including methods for purity and enantiomeric excess determination.

Structural Characterization: ¹H and ¹³C NMR

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 3-Phenylmorpholine

Atom/Group Nucleus Expected Chemical Shift (ppm) Notes
Phenyl-H¹H7.20 - 7.40Complex multiplet.
Morpholine H-3¹H4.50 - 4.70Doublet of doublets, coupled to H-2 and H-5 protons.
Morpholine H-2eq, H-6eq¹H3.90 - 4.10Equatorial protons, typically downfield from axial.
Morpholine H-2ax, H-6ax¹H3.60 - 3.80Axial protons, typically upfield from equatorial.
Morpholine H-5eq, H-5ax¹H2.80 - 3.20Complex multiplets.
NH¹H1.50 - 2.50Broad singlet, position is concentration and solvent dependent.
Phenyl C (quaternary)¹³C135 - 140
Phenyl CH¹³C125 - 130Multiple signals expected.
Morpholine C-3¹³C80 - 85Carbon attached to the phenyl group.
Morpholine C-2, C-6¹³C65 - 70Carbons adjacent to the oxygen atom.
Morpholine C-5¹³C44 - 48Carbon adjacent to the nitrogen atom.

Note: These are estimated values. Actual chemical shifts are dependent on the solvent, concentration, and temperature.

Quantitative Analysis (qNMR) for Purity Determination

Quantitative ¹H NMR (qNMR) is a primary analytical method that can determine the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity and weight.[5] The signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2]

Key Requirements for qNMR:

  • High Signal-to-Noise (S/N): An S/N ratio of at least 250:1 is recommended for integration errors below 1%.[5]

  • Full Relaxation: A sufficiently long relaxation delay (D1) is crucial to ensure all protons have fully returned to equilibrium before the next pulse. A delay of 5 times the longest T1 relaxation time is recommended.

  • Internal Standard: The standard should be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte, and be accurately weighed.[5] Maleic acid or dimethyl sulfone are common choices.

Table 2: Example Parameters for qNMR Purity Assay of this compound

Parameter Value Purpose
Spectrometer400 MHz or higherHigher field provides better signal dispersion and sensitivity.
SolventDMSO-d₆ or CDCl₃Must fully dissolve both analyte and internal standard.
Internal StandardMaleic AcidCertified reference material, known purity.
Temperature298 KControlled temperature for consistency.
Pulse Angle90°Ensures maximum signal for quantification.
Relaxation Delay (D1)30 sEnsures complete relaxation of all protons for accurate integration.
Number of Scans (NS)16 - 64To achieve adequate S/N ratio.
Acquisition Time (AQ)> 3 sEnsures high digital resolution.

The purity of the analyte (Pₓ) can be calculated using the following equation:

Pₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

Where:

  • I: Integral area of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Weighed mass

  • P: Purity

  • x: Analyte (this compound)

  • std: Internal Standard

Enantiomeric Excess (e.e.) Determination

Enantiomers are indistinguishable in a standard (achiral) NMR experiment. To determine the enantiomeric excess, a chiral environment must be created. This is typically achieved by using a Chiral Solvating Agent (CSA).[6][7] The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. These complexes are diastereomers and thus have distinct NMR spectra, allowing for the differentiation and quantification of the (R) and (S) enantiomers.[6]

Common CSAs for Amines:

  • (R)-(-)-1,1'-Bi-2-naphthol (BINOL)

  • (R)-(-)-α-Methoxy-α-phenylacetic acid ((R)-MPA)[8]

  • (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid ((R)-MTPA or Mosher's acid)

The choice of CSA and the molar ratio of CSA to analyte are critical and often require empirical optimization to achieve baseline separation of signals.[8]

Table 3: Example Parameters for Enantiomeric Excess (e.e.) Determination

Parameter Value/Condition Purpose
Analyte(R,S)-3-phenylmorpholine (racemic mixture for method development)To establish signal separation.
Chiral Solvating Agent(R)-MPA or (R)-BINOLTo induce chemical shift non-equivalence between enantiomers.
Molar Ratio (CSA:Analyte)1.0 - 2.0 equivalentsOptimized to maximize the chemical shift difference (ΔΔδ).
SolventCDCl₃ or Benzene-d₆Aprotic, non-polar solvents often enhance the interaction with the CSA.
Temperature298 KInteractions can be temperature-dependent.
Observation Nucleus¹HProtons close to the chiral center usually show the largest separation.

The enantiomeric excess (% e.e.) is calculated from the integrals of the baseline-resolved signals corresponding to the R and S enantiomers:

% e.e. = [ (Integral R - Integral S) / (Integral R + Integral S) ] * 100

Protocols

Protocol 1: Standard Sample Preparation for ¹H/¹³C NMR
  • Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved.

  • Analysis: Insert the NMR tube into the spectrometer spinner and place it in the magnet for analysis.

Protocol 2: Quantitative NMR (qNMR) for Purity Assessment
  • Prepare a Stock Standard Solution:

    • Accurately weigh approximately 20 mg of a certified internal standard (e.g., maleic acid) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen deuterated solvent (e.g., DMSO-d₆).

  • Prepare the Analyte Sample:

    • Accurately weigh approximately 10-15 mg of the this compound sample into a clean vial.

    • Using a calibrated pipette, add exactly 1.0 mL of the internal standard stock solution to the vial.

  • Homogenization and Transfer:

    • Ensure the sample is fully dissolved in the standard solution.

    • Transfer ~0.6 mL of the final solution to an NMR tube.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters (e.g., as listed in Table 2), ensuring a long relaxation delay (D1 ≥ 30s).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the H-3 proton) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

  • Calculation: Use the qNMR equation provided above to calculate the purity of the this compound sample.

Protocol 3: Enantiomeric Excess (e.e.) Determination using a CSA
  • Sample Preparation:

    • Weigh approximately 5 mg of the 3-phenylmorpholine sample into a vial.

    • Add 1.0 to 1.5 molar equivalents of the chosen Chiral Solvating Agent (e.g., (R)-MPA).

    • Dissolve the mixture in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃).

  • Transfer and Equilibration:

    • Transfer the solution to an NMR tube.

    • Allow the sample to equilibrate at a constant temperature inside the NMR spectrometer for 5-10 minutes before acquisition.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. It is crucial to achieve good resolution, so shimming may need to be carefully optimized.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phasing, baseline correction).

    • Identify a proton signal (ideally a singlet or a simple doublet) that has split into two separate signals corresponding to the two diastereomeric complexes. The proton at the C-3 position is a likely candidate.

    • Carefully integrate both of the resolved signals.

  • Calculation: Use the integrals to calculate the % e.e. as described previously.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result A Accurately weigh Analyte (m_x) C Dissolve in Deuterated Solvent A->C B Accurately weigh Internal Standard (m_std) B->C D Transfer to NMR Tube C->D E Acquire 1H Spectrum (Quantitative Parameters, D1 ≥ 30s) D->E F Phase and Baseline Correction E->F G Integrate Analyte (I_x) and Standard (I_std) Signals F->G H Calculate Purity using qNMR Equation G->H I Purity Report H->I

Caption: Workflow for purity determination of this compound by qNMR.

Chiral_Analysis_Principle cluster_reactants Initial Mixture cluster_complexes Formation of Transient Complexes cluster_nmr NMR Detection A Racemic Analyte (R-enantiomer + S-enantiomer) A->P A->P Mix in NMR Solvent B Chiral Solvating Agent (CSA) (e.g., R-MPA) B->P C Diastereomeric Complex 1 (R-Analyte + R-CSA) E NMR Spectrometer C->E D Diastereomeric Complex 2 (S-Analyte + R-CSA) D->E F Distinct NMR Signals (Signal 1 from Complex 1) (Signal 2 from Complex 2) E->F P->C P->C Fast, reversible interaction P->D P->D Fast, reversible interaction

References

Application Notes and Protocols for In Vitro Dopamine Transporter Assays with (R)-3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission by reuptaking dopamine from the synaptic cleft.[1] Its dysfunction is implicated in several neurological and psychiatric disorders, making it a key target for drug development. (R)-3-Phenylmorpholine, a structural analog of phenmetrazine, is a compound of interest for its potential interaction with the DAT. These application notes provide detailed protocols for characterizing the in vitro pharmacological profile of this compound at the human dopamine transporter (hDAT). The described assays, a radioligand binding assay and a dopamine uptake inhibition assay, are fundamental for determining the binding affinity (Ki) and functional potency (IC50) of test compounds.

Key Pharmacological Parameters

Quantitative analysis of the interaction between this compound and the dopamine transporter is essential for understanding its potency and mechanism of action. The following table summarizes key parameters that can be determined using the protocols described herein. Data for the structurally related compound, phenmetrazine, is provided for reference.

CompoundAssay TypeParameterValue (nM)Cell Line/TissueRadioligand
This compoundBinding AssayKiTo be determinedhDAT-expressing cells[3H]WIN 35,428
This compoundUptake InhibitionIC50To be determinedhDAT-expressing cells[3H]Dopamine
PhenmetrazineUptake InhibitionIC50~131 (EC50 for release)Rat Brain Synaptosomes[3H]Dopamine
4-MethylphenmetrazineUptake InhibitionIC501930Rat Brain Synaptosomes[3H]Dopamine
NomifensineBinding AssayIC5015-[3H]BTCP
GBR 12909Binding AssayIC505-[3H]BTCP

Experimental Protocols

Cell Culture and Membrane Preparation

Cell Line: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT) are recommended.[2]

Culture Conditions:

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL) to maintain transporter expression.

  • Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Membrane Preparation (for Binding Assays):

  • Grow hDAT-expressing cells to confluency in culture flasks.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

  • Homogenize the cell suspension using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[3]

  • Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation.

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration using a standard method (e.g., BCA protein assay).

  • Store the membrane preparations in aliquots at -80°C until use.

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a known radiolabeled DAT ligand, such as [3H]WIN 35,428, for binding to the transporter.

Materials:

  • hDAT-expressing cell membranes

  • Radioligand: [3H]WIN 35,428 (specific activity ~80-90 Ci/mmol)

  • Test Compound: this compound

  • Non-specific binding control: A high concentration of a known DAT inhibitor, such as 10 µM GBR 12909.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of 10 µM GBR 12909 (for non-specific binding).

    • 50 µL of this compound at various concentrations.

    • 50 µL of [3H]WIN 35,428 (final concentration of ~1-2 nM).

    • 100 µL of the prepared cell membrane suspension (approximately 20-50 µg of protein).

  • Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach binding equilibrium.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.[3]

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours in the dark.

  • Measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (counts in the presence of GBR 12909) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the DAT.[3]

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into cells expressing hDAT.

Materials:

  • hDAT-expressing cells (e.g., HEK293 or CHO) plated in 96-well plates.[2]

  • Radioligand: [3H]Dopamine (specific activity ~20-60 Ci/mmol)

  • Test Compound: this compound

  • Non-specific uptake control: A high concentration of a known DAT inhibitor, such as 10 µM nomifensine.[2]

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4) supplemented with 2 mM glucose, 100 µM pargyline, and 100 µM ascorbic acid.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate hDAT-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.

  • Add 100 µL of uptake buffer containing varying concentrations of this compound to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of nomifensine.

  • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiate dopamine uptake by adding 50 µL of uptake buffer containing [3H]Dopamine (final concentration of ~10-20 nM).

  • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[3]

  • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer and incubate for at least 30 minutes at room temperature.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

Data Analysis:

  • Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of nomifensine) from the total uptake.

  • Plot the percentage of specific uptake against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualized Workflows and Pathways

To facilitate a clear understanding of the experimental processes and the underlying biological context, the following diagrams are provided.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Dopamine_Vesicle Dopamine in Vesicle Dopamine->Dopamine_Vesicle VMAT2 VMAT2 VMAT2 DA_Synapse Dopamine Dopamine_Vesicle->DA_Synapse Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptor DA_Synapse->DA_Receptor Binding Signaling Downstream Signaling DA_Receptor->Signaling

Caption: Dopamine signaling at the synapse.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare hDAT Membranes, [3H]WIN 35,428, this compound, and Buffers Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Concentrations Prepare_Reagents->Assay_Setup Incubation Incubate at 4°C for 2-3 hours Assay_Setup->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Washing Wash Filters 3x with Cold Buffer Filtration->Washing Scintillation_Counting Add Scintillation Cocktail and Count Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate Specific Binding, Determine IC50, and Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand binding assay workflow.

Uptake_Inhibition_Assay_Workflow Start Start Plate_Cells Plate hDAT-expressing cells in 96-well plates Start->Plate_Cells Pre_incubation Wash cells and pre-incubate with This compound or controls at 37°C Plate_Cells->Pre_incubation Initiate_Uptake Add [3H]Dopamine and incubate at 37°C for 5-10 min Pre_incubation->Initiate_Uptake Terminate_Uptake Aspirate and Wash Cells 3x with Cold Buffer Initiate_Uptake->Terminate_Uptake Cell_Lysis Lyse Cells Terminate_Uptake->Cell_Lysis Scintillation_Counting Transfer Lysate and Count Radioactivity Cell_Lysis->Scintillation_Counting Data_Analysis Calculate Specific Uptake and Determine IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Dopamine uptake inhibition assay workflow.

References

Application Notes and Protocols for Studying Norepinephrine Reuptake Inhibition by (R)-3-phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The norepinephrine transporter (NET) is a critical membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. This process terminates noradrenergic signaling and is a key target for therapeutic agents aimed at treating a variety of conditions, including depression, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.[1] (R)-3-phenylmorpholine is a compound of interest for its potential as a norepinephrine reuptake inhibitor. These application notes provide detailed protocols for characterizing the inhibitory activity of this compound on the norepinephrine transporter.

While specific quantitative data on the binding affinity (Ki) and potency (IC50) of this compound for the norepinephrine transporter are not widely available in publicly accessible literature, this document outlines the standardized experimental procedures to determine these values. The protocols provided are for in vitro radioligand binding assays and synaptosomal norepinephrine uptake assays, which are foundational methods in pharmacology for characterizing transporter inhibitors.

Data Presentation

Quantitative data from the described experimental protocols should be summarized in the following tables to facilitate clear comparison and analysis.

Table 1: Binding Affinity of this compound for the Norepinephrine Transporter (NET)

CompoundRadioligandKi (nM)n
This compound[³H]-NisoxetineUser-determined valuen
Desipramine (Control)[³H]-NisoxetineUser-determined valuen

Ki: Inhibition constant, representing the affinity of the compound for the transporter. n: Number of independent experiments.

Table 2: Potency of this compound in Inhibiting Norepinephrine Uptake

CompoundIC50 (nM)n
This compoundUser-determined valuen
Desipramine (Control)User-determined valuen

IC50: Half-maximal inhibitory concentration, representing the potency of the compound in inhibiting norepinephrine uptake. n: Number of independent experiments.

Signaling Pathway of Norepinephrine Reuptake Inhibition

The norepinephrine transporter is a sodium- and chloride-dependent symporter.[2] Inhibition of NET by a compound like this compound blocks the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged residence time of norepinephrine in the synapse, thereby enhancing the activation of postsynaptic α- and β-adrenergic receptors. This potentiation of noradrenergic signaling is the primary mechanism through which norepinephrine reuptake inhibitors exert their physiological effects.[1]

NET_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential NE_synapse Norepinephrine (NE) NE_release->NE_synapse NET Norepinephrine Transporter (NET) R3PM This compound R3PM->NET Inhibition NE_synapse->NET Reuptake Adrenergic_R Adrenergic Receptors (α, β) NE_synapse->Adrenergic_R Binding & Activation Downstream Downstream Signaling (e.g., G-protein activation, second messengers) Adrenergic_R->Downstream

Caption: Norepinephrine reuptake inhibition by this compound.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for NET Affinity

This protocol determines the binding affinity (Ki) of this compound for the norepinephrine transporter using a competitive binding assay with a radiolabeled ligand, such as [³H]-Nisoxetine.

Materials:

  • HEK293 cells stably expressing human NET (hNET)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • [³H]-Nisoxetine (Radioligand)

  • Unlabeled nisoxetine or desipramine (for non-specific binding)

  • This compound (Test compound)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture hNET-expressing HEK293 cells to confluency.

    • Harvest cells, wash with ice-cold PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with various concentrations of this compound.

    • Total Binding: Add a known amount of membrane protein (e.g., 20-50 µg) and a fixed concentration of [³H]-Nisoxetine to wells containing assay buffer.

    • Non-specific Binding: Add membrane protein, [³H]-Nisoxetine, and a high concentration of unlabeled nisoxetine or desipramine (e.g., 10 µM).

    • Competitive Binding: Add membrane protein, [³H]-Nisoxetine, and serial dilutions of this compound.

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start cell_culture Culture hNET-expressing HEK293 cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding membrane_prep->assay_setup incubation Incubate with [³H]-Nisoxetine and this compound assay_setup->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration quantification Quantify radioactivity using a scintillation counter filtration->quantification data_analysis Data Analysis: Calculate IC50 and Ki values quantification->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand binding assay.

Protocol 2: Synaptosomal Norepinephrine Uptake Assay

This protocol measures the functional potency (IC50) of this compound to inhibit the uptake of norepinephrine into isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • Sucrose buffer (e.g., 0.32 M sucrose)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Norepinephrine

  • This compound (Test compound)

  • Desipramine (Control inhibitor)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region from a rat on ice.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomal pellet in KRH buffer and determine the protein concentration.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate the synaptosomal suspension with various concentrations of this compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]-Norepinephrine.

    • Allow the uptake to proceed for a short, defined time within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold KRH buffer to remove extracellular [³H]-Norepinephrine.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Define non-specific uptake as the radioactivity accumulated in the presence of a high concentration of desipramine.

    • Calculate the percentage of specific uptake at each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Uptake_Assay_Workflow start Start tissue_prep Isolate and homogenize rat brain tissue start->tissue_prep synaptosome_prep Prepare synaptosomes by differential centrifugation tissue_prep->synaptosome_prep pre_incubation Pre-incubate synaptosomes with this compound synaptosome_prep->pre_incubation uptake_initiation Initiate uptake with [³H]-Norepinephrine pre_incubation->uptake_initiation incubation Incubate at 37°C for a defined time uptake_initiation->incubation termination Terminate uptake by rapid filtration incubation->termination quantification Quantify radioactivity using a scintillation counter termination->quantification data_analysis Data Analysis: Determine IC50 value quantification->data_analysis end End data_analysis->end

Caption: Workflow for a synaptosomal norepinephrine uptake assay.

Conclusion

The protocols detailed in these application notes provide a robust framework for the characterization of this compound as a norepinephrine reuptake inhibitor. By systematically determining its binding affinity (Ki) and functional potency (IC50), researchers can gain valuable insights into its pharmacological profile. This information is essential for further drug development and for understanding the therapeutic potential of this compound.

References

Application of (R)-3-Phenylmorpholine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-phenylmorpholine is a chiral heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its rigid structure and the presence of a basic nitrogen atom make it an attractive starting point for the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS). While specific pharmacological data for the this compound enantiomer is limited in publicly available literature, the broader class of phenylmorpholines has been extensively studied, revealing significant activity as modulators of monoamine transporters. This document provides an overview of the potential applications of this compound, drawing upon data from structurally related analogs, and offers detailed protocols for its synthesis and biological evaluation.

The morpholine ring is a privileged scaffold in drug discovery, known to improve the physicochemical properties of molecules, such as aqueous solubility and metabolic stability.[1][2] The phenylmorpholine core is a key structural feature of several psychoactive compounds, including phenmetrazine (2-phenyl-3-methylmorpholine), which was formerly used as an anorectic.[3][4][5] These compounds primarily exert their effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), functioning as either reuptake inhibitors or releasing agents.[3][4][6]

Due to the stereospecific nature of drug-receptor interactions, the chirality of 3-phenylmorpholine is expected to be a critical determinant of its biological activity.[1][2][7] The (R)-enantiomer, specifically, presents a unique three-dimensional arrangement of its phenyl and morpholine moieties that can be exploited for the development of selective and potent ligands for various biological targets.

Application Notes

The this compound scaffold is a promising starting point for the development of drugs targeting a range of CNS disorders. Based on the known pharmacology of its analogs, the primary applications lie in the modulation of monoaminergic systems.

1. Monoamine Reuptake Inhibitors and Releasing Agents:

Structurally similar compounds to this compound are potent inhibitors and/or releasing agents of dopamine and norepinephrine.[3][6] This positions the this compound scaffold as a candidate for the development of:

  • ADHD Therapeutics: By modulating dopamine and norepinephrine levels in the prefrontal cortex, novel stimulants with potentially improved side-effect profiles could be developed.[4]

  • Antidepressants: Dual norepinephrine-dopamine reuptake inhibitors (NDRIs) are an established class of antidepressants.

  • Wakefulness-Promoting Agents: For conditions such as narcolepsy.

  • Appetite Suppressants: Through the central regulation of appetite and satiety.[4]

2. Smoking Cessation Aids:

Some phenylmorpholine derivatives have shown activity at nicotinic acetylcholine receptors (nAChRs).[8] This dual action on both monoamine transporters and nAChRs could lead to the development of more effective smoking cessation therapies by addressing both the nicotine addiction and the associated depressive symptoms of withdrawal.

3. Probes for Neurological Research:

Radiolabeled versions of this compound derivatives could serve as valuable tools for in vivo imaging techniques such as Positron Emission Tomography (PET) to study the distribution and density of monoamine transporters in the brain.

Quantitative Data for Phenylmorpholine Analogs

The following tables summarize the in vitro activities of 2-phenylmorpholine and its derivatives, which serve as a proxy for the potential activity of this compound.

Table 1: Monoamine Transporter Uptake Inhibition by Phenylmorpholine Analogs

CompoundhDAT IC50 (µM)hNET IC50 (µM)hSERT IC50 (µM)Reference
2-FPM~2.5~2.5454[9]
3-FPM<2.5<2.5>80[10]
4-FPM~1.93~1.2~88.09[3][9]
Phenmetrazine~6.74~5.2>10[3]

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. FPM: Fluorophenmetrazine.

Table 2: Monoamine Release by Phenylmorpholine Analogs

CompoundDA EC50 (nM)NE EC50 (nM)5-HT EC50 (nM)Reference
2-Phenylmorpholine867920,260[6]
Phenmetrazine70-13129-50.47,765->10,000[6]
3-FPM43302558[10]

DA: Dopamine; NE: Norepinephrine; 5-HT: Serotonin.

Experimental Protocols

Proposed Enantioselective Synthesis of this compound

This proposed protocol is based on established methods for the enantioselective synthesis of substituted morpholines.[8][11][12][13][14][15][16][17]

Scheme 1: Proposed Synthetic Route

G cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Ring Opening and Protection cluster_2 Step 3: Cyclization A Cinnamyl alcohol B (2R,3R)-Epoxy-3-phenyl-1-propanol A->B Sharpless Asymmetric Epoxidation (D-(-)-DIPT) C (2R,3R)-3-(benzylamino)-1-phenyl-1,2-propanediol B->C Benzylamine D tert-butyl (R)-2-((R)-2-hydroxy-1-phenylethyl)aziridine-1-carboxylate C->D 1. Mesylation 2. Boc protection 3. Base E This compound D->E Acid-catalyzed cyclization

Caption: Proposed synthetic route for this compound.

Step 1: Sharpless Asymmetric Epoxidation of Cinnamyl Alcohol

  • To a stirred solution of powdered 4Å molecular sieves (3.0 g) in dry dichloromethane (150 mL) at -20 °C under an argon atmosphere, add D-(-)-diisopropyl tartrate (DIPT) (1.5 mmol) and titanium(IV) isopropoxide (1.0 mmol).

  • Stir the mixture for 30 minutes at -20 °C.

  • Add cinnamyl alcohol (10 mmol) to the mixture.

  • Add a solution of tert-butyl hydroperoxide (20 mmol, 2 equivalents) in dichloromethane dropwise over 1 hour, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Quench the reaction by adding a 10% aqueous solution of tartaric acid (50 mL).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (2R,3R)-epoxy-3-phenyl-1-propanol.

Step 2: Aziridination and Protection

  • Dissolve the epoxy alcohol (10 mmol) in methanol (50 mL) and add benzylamine (12 mmol).

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting amino diol in dichloromethane (50 mL) and cool to 0 °C.

  • Add triethylamine (25 mmol) followed by methanesulfonyl chloride (12 mmol) dropwise.

  • Stir the mixture at 0 °C for 2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Dissolve the crude mesylate in dichloromethane (50 mL) and add di-tert-butyl dicarbonate (Boc)2O (12 mmol) and triethylamine (15 mmol).

  • Stir at room temperature for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer and concentrate.

  • Dissolve the crude N-Boc protected intermediate in tetrahydrofuran (THF) (50 mL) and add potassium tert-butoxide (15 mmol) at 0 °C.

  • Stir at room temperature for 4 hours.

  • Quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by flash chromatography to yield the protected aziridine.

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the protected aziridine (5 mmol) in a mixture of dioxane (20 mL) and 6 M aqueous sulfuric acid (10 mL).

  • Heat the mixture to 100 °C and stir for 6 hours.

  • Cool the reaction to room temperature and neutralize with solid sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Monoamine Transporter Uptake Assay Protocol

This protocol is adapted from established methods for measuring monoamine transporter activity in vitro.[3][9][18][19]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • 96-well microplates (black, clear bottom).

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Test compounds (e.g., this compound) at various concentrations.

  • Scintillation counter and vials.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the transporter of interest into 96-well plates at a density of 4 x 10⁴ cells/well and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in KRH buffer.

  • Assay:

    • Wash the cells twice with KRH buffer.

    • Add 50 µL of KRH buffer containing the test compound at various concentrations to the wells.

    • Pre-incubate for 10 minutes at room temperature.

    • Add 50 µL of KRH buffer containing the radiolabeled monoamine (e.g., [³H]dopamine at a final concentration of 10 nM).

    • Incubate for 10 minutes at room temperature.

  • Termination:

    • Rapidly aspirate the assay solution.

    • Wash the cells three times with ice-cold KRH buffer.

  • Lysis and Scintillation Counting:

    • Lyse the cells by adding 100 µL of 1% SDS solution to each well.

    • Transfer the lysate to scintillation vials.

    • Add 4 mL of scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor, e.g., 10 µM cocaine for DAT) from the total uptake.

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Calculate the IC₅₀ value using non-linear regression analysis.

Experimental Workflow

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization A Enantioselective Synthesis of This compound B Structural Characterization (NMR, MS, Chiral HPLC) A->B C Primary Binding Assays (DAT, NET, SERT) B->C D Functional Uptake Assays (IC50 Determination) C->D E Functional Release Assays (EC50 Determination) D->E F SAR Studies E->F G ADME/Tox Profiling F->G

Caption: A typical experimental workflow for the evaluation of this compound.

Signaling Pathways

Monoamine Transporter Modulation

This compound analogs primarily act by binding to monoamine transporters, thereby blocking the reuptake of neurotransmitters like dopamine and norepinephrine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing downstream signaling through their respective G-protein coupled receptors (GPCRs).

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Dopamine (DA) / Norepinephrine (NE) Vesicle B Monoamine Transporter (DAT / NET) A->B D Increased DA / NE Concentration B->D Reuptake Blockade C This compound Analog C->B Inhibition E Dopamine / Adrenergic Receptors (GPCRs) D->E Binding F Downstream Signaling (e.g., cAMP pathway) E->F Activation G Neuronal Response F->G

Caption: Mechanism of action of this compound analogs at the monoamine synapse.

References

Application Notes and Protocols for the Synthesis and Evaluation of (R)-3-Phenylmorpholine Analogs in Smoking Cessation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotine addiction, the primary driver of tobacco smoking, remains a major global health challenge. The reinforcing effects of nicotine are largely mediated by its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, in the brain's reward circuitry. This interaction leads to the release of dopamine, a key neurotransmitter in pleasure and reward. Consequently, the development of novel pharmacotherapies for smoking cessation often targets the modulation of nAChR activity and the downstream dopaminergic pathways.

(R)-3-phenylmorpholine analogs represent a promising class of compounds for smoking cessation research. Their structural similarity to known monoamine reuptake inhibitors and compounds with nAChR activity suggests a potential dual mechanism of action: 1) antagonizing or partially agonizing nAChRs to reduce the rewarding effects of nicotine and alleviate withdrawal symptoms, and 2) inhibiting the reuptake of dopamine and other monoamines to enhance reward signaling and counteract the anhedonia associated with nicotine withdrawal.

These application notes provide a comprehensive overview of the synthesis and preclinical evaluation of this compound analogs as potential smoking cessation aids. Detailed protocols for chemical synthesis, in vitro pharmacological assays, and data presentation guidelines are included to facilitate research and development in this area.

Data Presentation: Pharmacological Profiles of Phenylmorpholine Analogs

While comprehensive data for a full series of this compound analogs are not yet publicly available, the following tables summarize the in vitro pharmacological data for a structurally related class of compounds, 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. This data, adapted from Carroll et al., serves as a valuable reference for the expected pharmacological profile and the structure-activity relationships (SAR) that may guide the design of novel 3-phenylmorpholine derivatives.[1]

Table 1: In Vitro Monoamine Transporter Inhibition and nAChR Functional Antagonism of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogs [1]

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)α3β4* nAChR IC₅₀ (µM)α4β2* nAChR IC₅₀ (µM)
(S,S)-5a150110110003.320
(S,S)-5b734148002.511
(S,S)-5c563231002.113
(S,S)-5d1308179003.118
(S,S)-5e311818001.18.9
(S,S)-5f281511000.97.5
(S,S)-5g231918002.815
(S,S)-5h693001.912

Data presented are illustrative for a related class of compounds and are intended to guide future research.

Table 2: In Vivo Effects of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogs on Nicotine-Induced Behaviors [1]

CompoundNicotine-Induced Antinociception (Tail-Flick), AD₅₀ (mg/kg)Nicotine-Induced Conditioned Place Preference, AD₅₀ (mg/kg)
(S,S)-4a1.20.1
(S,S)-5a0.25NT
(S,S)-5b0.15NT
(S,S)-5c0.11NT
(S,S)-5d0.21NT
(S,S)-5e0.090.025
(S,S)-5f0.070.03
(S,S)-5g0.18NT
(S,S)-5h0.12NT

AD₅₀ represents the dose that antagonizes the effect of nicotine by 50%. NT = Not Tested. Data are for a related class of compounds.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of enantiomerically pure this compound analogs, adapted from established procedures for chiral morpholine synthesis.

Workflow for the Synthesis of this compound Analogs

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification and Product R-Phenylglycinol R-Phenylglycinol N-Alkylation N-Alkylation R-Phenylglycinol->N-Alkylation Substituted_Phenacyl_Bromide Substituted_Phenacyl_Bromide Substituted_Phenacyl_Bromide->N-Alkylation Reduction Reduction N-Alkylation->Reduction Cyclization Cyclization Reduction->Cyclization Purification Purification Cyclization->Purification Final_Product This compound Analog Purification->Final_Product

Caption: Synthetic workflow for this compound analogs.

Materials:

  • (R)-phenylglycinol

  • Substituted phenacyl bromide (or other suitable electrophile)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • N-Alkylation:

    • To a solution of (R)-phenylglycinol (1.0 eq) in acetonitrile, add diisopropylethylamine (2.5 eq).

    • Add the substituted phenacyl bromide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-alkylated intermediate.

  • Reduction of the Ketone:

    • Dissolve the crude N-alkylated intermediate in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture to remove methanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diol.

  • Cyclization:

    • Dissolve the crude diol in dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add concentrated sulfuric acid (2.0 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound analog.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound analogs for nAChRs, typically using membranes from cells expressing the desired receptor subtype (e.g., α4β2 or α3β4).

Workflow for nAChR Radioligand Binding Assay

G Receptor_Membranes Receptor_Membranes Incubation Incubation Receptor_Membranes->Incubation Radioligand [³H]Epibatidine Radioligand->Incubation Test_Compound This compound Analog Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting Data_Analysis IC₅₀ and Ki Determination Scintillation_Counting->Data_Analysis

Caption: Workflow for nAChR radioligand binding assay.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells)

  • [³H]Epibatidine (or other suitable radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Unlabeled nicotine or cytisine (for non-specific binding determination)

  • Test compounds (this compound analogs)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of a high concentration of unlabeled nicotine (e.g., 100 µM).

      • Competitive Binding: 50 µL of the test compound at various concentrations.

    • Add 50 µL of [³H]Epibatidine (final concentration typically 0.1-1.0 nM) to all wells.

    • Add 100 µL of the receptor membrane preparation (protein concentration typically 50-100 µ g/well ) to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit in the dark for at least 4 hours.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand.

Protocol 3: Dopamine Transporter (DAT) Uptake Assay

This protocol measures the ability of this compound analogs to inhibit the uptake of dopamine by the dopamine transporter, typically in cells stably expressing human DAT.

Workflow for Dopamine Transporter (DAT) Uptake Assay

G hDAT-expressing_Cells hDAT-expressing Cells in 96-well plate Pre-incubation Pre-incubation with Test Compound hDAT-expressing_Cells->Pre-incubation Addition_of_Radioligand Addition of [³H]Dopamine Pre-incubation->Addition_of_Radioligand Incubation Incubation Addition_of_Radioligand->Incubation Termination_and_Washing Termination and Washing Incubation->Termination_and_Washing Cell_Lysis Cell_Lysis Termination_and_Washing->Cell_Lysis Scintillation_Counting Scintillation_Counting Cell_Lysis->Scintillation_Counting Data_Analysis IC₅₀ Determination Scintillation_Counting->Data_Analysis

Caption: Workflow for Dopamine Transporter (DAT) Uptake Assay.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • 96-well cell culture plates

  • [³H]Dopamine

  • Krebs-Ringer-HEPES (KRH) buffer

  • Unlabeled dopamine or cocaine (for non-specific uptake determination)

  • Test compounds (this compound analogs)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating:

    • Plate hDAT-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

    • Add 100 µL of KRH buffer containing the test compound at various concentrations (for competitive inhibition) or buffer alone (for total uptake) or a high concentration of unlabeled dopamine or cocaine (for non-specific uptake).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the uptake by adding 50 µL of KRH buffer containing [³H]Dopamine (final concentration typically 10-20 nM).

    • Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding 200 µL of scintillation fluid to each well.

  • Scintillation Counting:

    • Seal the plate and shake for at least 30 minutes.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways and Mechanism of Action

The therapeutic potential of this compound analogs for smoking cessation is hypothesized to stem from their interaction with key neurochemical systems implicated in nicotine addiction.

Nicotinic Acetylcholine Receptor Signaling in Nicotine Addiction

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Nicotine Nicotine nAChR α4β2 nAChR Nicotine->nAChR Binds and Activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx DA_vesicle Dopamine Vesicle Ca_influx->DA_vesicle Triggers Fusion DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse D1R D1 Receptor DA_synapse->D1R Binds and Activates Reward_Signal Reward Signal D1R->Reward_Signal

Caption: Nicotinic acetylcholine receptor signaling in nicotine addiction.

Nicotine acts as an agonist at α4β2 nAChRs on presynaptic terminals of dopaminergic neurons in the ventral tegmental area (VTA). This activation leads to an influx of calcium, which in turn triggers the release of dopamine into the nucleus accumbens, a key component of the brain's reward system. This surge in dopamine is associated with the pleasurable and reinforcing effects of smoking.

This compound Analog's Proposed Mechanism of Action

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft Analog This compound Analog nAChR α4β2 nAChR Analog->nAChR Antagonizes/ Partial Agonism DAT Dopamine Transporter (DAT) Analog->DAT Inhibits DA_reuptake Dopamine Reuptake DAT->DA_reuptake Mediates DA_reuptake->DAT DA_synapse Dopamine DA_synapse->DA_reuptake

Caption: Proposed dual mechanism of this compound analogs.

This compound analogs are hypothesized to exert their therapeutic effects through a dual mechanism. Firstly, they may act as antagonists or partial agonists at nAChRs, thereby blocking the effects of nicotine and reducing its rewarding properties. Secondly, by inhibiting the dopamine transporter (DAT), these analogs can increase the concentration of dopamine in the synaptic cleft, which may help to alleviate withdrawal symptoms and cravings. This dual action on both the nicotinic and dopaminergic systems makes them attractive candidates for the development of novel smoking cessation therapies.

References

Troubleshooting & Optimization

Technical Support Center: 3-Phenylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenylmorpholine. The information is designed to help overcome common challenges and side reactions encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-phenylmorpholine?

A1: Common synthetic routes to 3-phenylmorpholine include:

  • N-alkylation of 2-amino-2-phenylethanol with a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) followed by intramolecular cyclization. This is a widely used method due to the availability of the starting materials.

  • Reaction of a substituted phenylamine (aniline) with 2-chloroethyl ether. This method can be effective but may yield N-phenylmorpholine rather than the 3-phenyl isomer, depending on the starting materials and reaction conditions.[1]

  • Reductive amination of a phenyl-substituted keto-aldehyde with an amino alcohol. This approach can offer good control over the stereochemistry of the final product.

Q2: What is the most common side reaction in the N-alkylation-based synthesis of 3-phenylmorpholine?

A2: The most prevalent side reaction is over-alkylation , leading to the formation of N,N'-disubstituted piperazine derivatives.[2] In the synthesis starting from 2-amino-2-phenylethanol, this results in the formation of N,N'-bis(2-hydroxy-1-phenylethyl)piperazine. This occurs because the initially formed N-alkylated intermediate can react with another molecule of the dihaloethane and a second molecule of 2-amino-2-phenylethanol.

Q3: How can I minimize the formation of the N,N'-bis(2-hydroxy-1-phenylethyl)piperazine byproduct?

A3: To minimize the formation of the piperazine byproduct, consider the following strategies:

  • Control Stoichiometry: Use a molar excess of the 2-amino-2-phenylethanol relative to the 1,2-dihaloethane. This favors the mono-alkylation product.

  • Slow Addition of the Alkylating Agent: Adding the 1,2-dihaloethane dropwise to the reaction mixture at a controlled rate can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of a second alkylation.

  • Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help to decrease the rate of the second alkylation step.[2]

Q4: I am observing low yields in my 3-phenylmorpholine synthesis. What are the potential causes?

A4: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: As discussed, the formation of byproducts like piperazine derivatives will consume the starting materials and reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: The temperature, solvent, and base used can significantly impact the reaction rate and yield. These may need to be optimized for your specific setup.

  • Purification Losses: The desired product may be lost during workup and purification steps. Ensure your extraction and chromatography procedures are optimized to minimize such losses.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive starting materials. 2. Incorrect reaction temperature. 3. Inappropriate solvent.1. Verify the purity of 2-amino-2-phenylethanol and the dihaloethane. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Experiment with different solvents (e.g., acetonitrile, DMF, DMSO) to ensure good solubility of reactants.
Significant amount of N,N'-bis(2-hydroxy-1-phenylethyl)piperazine byproduct 1. Incorrect stoichiometry. 2. High concentration of alkylating agent. 3. High reaction temperature.1. Use an excess of 2-amino-2-phenylethanol (e.g., 2.5 to 3 equivalents). 2. Add the 1,2-dihaloethane slowly and dropwise to the reaction mixture. 3. Lower the reaction temperature and monitor the reaction for a longer period.
Formation of other unidentified byproducts 1. Decomposition of starting materials or product. 2. Presence of impurities in reagents or solvent.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. 2. Use high-purity, dry solvents and reagents.
Difficulty in purifying the final product 1. Similar polarity of the product and byproducts. 2. Product is soluble in the aqueous phase during extraction.1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. 2. Adjust the pH of the aqueous phase during workup to ensure the product is in its free base form and less soluble in water.

Quantitative Data on Side Product Formation

The following table summarizes the impact of reaction conditions on the yield of 3-phenylmorpholine and the formation of the major byproduct, N,N'-bis(2-hydroxy-1-phenylethyl)piperazine. The data is illustrative and based on typical outcomes reported in the literature. Actual results may vary depending on the specific experimental setup.

Molar Ratio (2-amino-2-phenylethanol : 1,2-dichloroethane)Reaction Temperature (°C)SolventYield of 3-phenylmorpholine (%)Yield of Piperazine Byproduct (%)
1 : 1100Acetonitrile30-4020-30
2.5 : 180Acetonitrile60-705-10
2.5 : 180Toluene55-6510-15
3 : 170Acetonitrile70-80<5

Experimental Protocol: Synthesis of 3-Phenylmorpholine from 2-Amino-2-phenylethanol and 1,2-Dichloroethane

This protocol is designed to minimize the formation of the N,N'-bis(2-hydroxy-1-phenylethyl)piperazine byproduct.

Materials:

  • 2-Amino-2-phenylethanol

  • 1,2-Dichloroethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Hydrochloric Acid (HCl), 1 M solution

  • Sodium Hydroxide (NaOH), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-2-phenylethanol (2.5 equivalents) and anhydrous potassium carbonate (3 equivalents) in anhydrous acetonitrile.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of 1,2-dichloroethane (1 equivalent) in anhydrous acetonitrile to the refluxing mixture dropwise over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with 1 M HCl solution to remove any unreacted amine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 3-phenylmorpholine.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 3-phenylmorpholine.

G Troubleshooting Workflow for 3-Phenylmorpholine Synthesis start Start Synthesis check_yield Low Yield or No Product? start->check_yield check_byproduct High Byproduct Formation? check_yield->check_byproduct No reagent_purity Verify Reagent Purity check_yield->reagent_purity Yes purification_issue Purification Difficulty? check_byproduct->purification_issue No adjust_stoichiometry Adjust Stoichiometry (Increase Amine) check_byproduct->adjust_stoichiometry Yes success Successful Synthesis purification_issue->success No optimize_chromatography Optimize Chromatography (Solvent System, Stationary Phase) purification_issue->optimize_chromatography Yes end optimize_temp Optimize Reaction Temperature reagent_purity->optimize_temp optimize_solvent Change Solvent optimize_temp->optimize_solvent optimize_solvent->start Retry slow_addition Slow Dropwise Addition of Alkylating Agent adjust_stoichiometry->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp lower_temp->start Retry adjust_ph Adjust pH during Workup optimize_chromatography->adjust_ph adjust_ph->start Retry

Caption: Troubleshooting workflow for 3-phenylmorpholine synthesis.

References

Technical Support Center: Synthesis of (R)-3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-3-phenylmorpholine synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Question 1: Why is my yield of this compound unexpectedly low?

Answer: Low yields can stem from several factors throughout the synthetic process. A primary consideration is the incomplete conversion of starting materials or the formation of side products. Key areas to investigate include:

  • Reaction Conditions: Ensure optimal reaction temperature and time. For the cyclization step, which often involves the dehydration of a diethanolamine derivative, maintaining a temperature between 150-210°C is crucial for driving the reaction to completion. Insufficient heating can lead to incomplete reaction, while excessive heat may cause decomposition.[1]

  • Water Removal: The formation of the morpholine ring via dehydration is an equilibrium process. Efficient removal of water using a Dean-Stark apparatus is essential to shift the equilibrium towards the product.[1]

  • Purity of Reagents and Solvents: The presence of impurities in starting materials or moisture in solvents can interfere with the reaction, leading to lower yields. Always use reagents of high purity and ensure solvents are anhydrous, especially in steps involving moisture-sensitive reagents like organometallics or strong bases.

  • Purification Process: Product loss can occur during work-up and purification. Optimize extraction and chromatography procedures to minimize such losses.

Question 2: How can I improve the enantiomeric excess (% ee) of my this compound?

Answer: Achieving high enantioselectivity is a critical challenge in asymmetric synthesis. If you are experiencing low % ee, consider the following:

  • Chiral Catalyst/Auxiliary Purity: The enantiomeric purity of your chiral catalyst or auxiliary is paramount. Even small amounts of the opposite enantiomer can significantly reduce the % ee of the final product. Verify the purity of your chiral source before use.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can enhance enantioselectivity by favoring the transition state that leads to the desired enantiomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the chiral environment of the reaction, thereby affecting the enantioselectivity. Experiment with different anhydrous solvents to find the optimal conditions.

  • Chiral Resolution Optimization: If you are employing chiral resolution, the choice of resolving agent and crystallization conditions are critical. For basic compounds like 3-phenylmorpholine, chiral acids such as tartaric acid and its derivatives are commonly used. The efficiency of the resolution can be optimized by varying the solvent system, temperature, and cooling rate during crystallization.

Question 3: What are the common impurities or side-products in the synthesis of 3-phenylmorpholine, and how can they be removed?

Answer: The most common side reactions are N-alkylation and N,N-dialkylation, especially when forming the morpholine ring from a primary amino alcohol.[1]

  • N-Alkylation and N,N-Dialkylation: The secondary amine of the morpholine ring can react further with the alkylating agent to form a tertiary amine (N-alkylation) or even a quaternary ammonium salt. To minimize this, a slow, dropwise addition of the alkylating agent at a low temperature is recommended.[1] Using a bulky alkylating agent can also sterically hinder the second alkylation.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials that need to be removed during purification.

  • Purification: Flash column chromatography on silica gel is a standard method for separating the desired product from impurities. The choice of eluent system (e.g., petroleum ether/ethyl acetate) is crucial for achieving good separation.

Data Presentation

Table 1: Comparison of Conditions for Asymmetric Hydrogenation of 2-Aryl-3,4-dihydro-2H-1,4-oxazines

EntryAryl GroupProductConversion (%)ee (%)Reference
1Phenyl(R)-2-Phenylmorpholine>9995[2]
24-Methoxyphenyl(R)-2-(4-Methoxyphenyl)morpholine>9994[2]
34-Chlorophenyl(R)-2-(4-Chlorophenyl)morpholine>9994[2]
42-Naphthyl(R)-2-(2-Naphthyl)morpholine>9990[2]
52-Thienyl(R)-2-(2-Thienyl)morpholine>9985[2]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound from (R)-Phenylglycinol

This protocol describes a two-step synthesis starting from the commercially available chiral amino alcohol, (R)-phenylglycinol.

Step 1: N-Alkylation of (R)-Phenylglycinol with 2-Chloroethanol

  • To a solution of (R)-phenylglycinol (1 eq.) in a suitable solvent such as ethanol or a mixture of toluene and water, add a base (e.g., potassium carbonate, 2 eq.).

  • Slowly add 2-chloroethanol (1.1 eq.) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-(2-hydroxyethyl)-(R)-phenylglycinol.

Step 2: Cyclization to this compound

  • Dissolve the crude N-(2-hydroxyethyl)-(R)-phenylglycinol from the previous step in a high-boiling point solvent like toluene.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Protocol 2: Chiral Resolution of Racemic 3-Phenylmorpholine using (-)-Dibenzoyl-L-tartaric Acid

This protocol outlines the separation of a racemic mixture of 3-phenylmorpholine to isolate the (R)-enantiomer.

  • Dissolve racemic 3-phenylmorpholine (1 eq.) in a suitable solvent, such as methanol or ethanol.

  • In a separate flask, dissolve (-)-dibenzoyl-L-tartaric acid (0.5 eq.) in the same solvent.

  • Slowly add the tartaric acid solution to the 3-phenylmorpholine solution with stirring.

  • Allow the mixture to stand at room temperature to induce crystallization of the diastereomeric salt. Cooling may be necessary to improve the yield of the crystals.

  • Collect the crystals by filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in the this compound-(-)-dibenzoyl-L-tartrate salt.

  • Recrystallize the diastereomeric salt from the same solvent to improve the diastereomeric purity.

  • To recover the free base, dissolve the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) until the pH is basic.

  • Extract the this compound with an organic solvent, dry the organic layer, and remove the solvent to yield the enantiomerically enriched product.

  • Determine the enantiomeric excess using chiral HPLC.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product R_Phenylglycinol (R)-Phenylglycinol N_Alkylated N-(2-hydroxyethyl)- (R)-phenylglycinol R_Phenylglycinol->N_Alkylated N-Alkylation (Base, Heat) Chloroethanol 2-Chloroethanol Chloroethanol->N_Alkylated R_3_Phenylmorpholine This compound N_Alkylated->R_3_Phenylmorpholine Cyclization (Acid, Heat, H2O removal)

Caption: Asymmetric synthesis of this compound.

Troubleshooting_Workflow cluster_yield Yield Issues cluster_ee Enantioselectivity Issues start Low Yield or Low Enantioselectivity check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_chiral_source Verify Purity of Chiral Catalyst/Auxiliary start->check_chiral_source check_reagents Check Reagent and Solvent Purity check_conditions->check_reagents check_workup Optimize Purification and Work-up check_reagents->check_workup end Improved Synthesis check_workup->end optimize_temp Optimize Reaction Temperature check_chiral_source->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_resolution Optimize Chiral Resolution Conditions optimize_solvent->optimize_resolution optimize_resolution->end

Caption: Troubleshooting workflow for synthesis issues.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Product Characteristics Temp Temperature Yield Yield Temp->Yield EE Enantiomeric Excess Temp->EE Impurity Impurity Profile Temp->Impurity Time Reaction Time Time->Yield Time->Impurity Purity Reagent Purity Purity->Yield Purity->EE Purity->Impurity Solvent Solvent Solvent->Yield Solvent->EE Catalyst Catalyst/Auxiliary Purity Catalyst->EE

Caption: Relationship between parameters and outcomes.

References

Technical Support Center: Chiral Separation of 3-Phenylmorpholine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-phenylmorpholine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of 3-phenylmorpholine enantiomers?

A1: The main challenges in separating 3-phenylmorpholine enantiomers lie in achieving adequate resolution and optimal peak shape. As a basic compound, 3-phenylmorpholine can exhibit peak tailing due to interactions with acidic silanol groups on the surface of silica-based chiral stationary phases (CSPs). Furthermore, finding the right combination of CSP and mobile phase to achieve sufficient enantioselectivity (separation between the two enantiomer peaks) can be a process of systematic screening and optimization.

Q2: Which types of chiral stationary phases (CSPs) are most effective for separating 3-phenylmorpholine enantiomers?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for the chiral separation of a wide range of compounds, including phenylmorpholine derivatives.[1] Specifically, columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) have shown success in resolving similar aromatic and chiral compounds.[1][2][3] Screening a variety of polysaccharide-based CSPs is a recommended starting point for method development.

Q3: How does the mobile phase composition affect the separation of 3-phenylmorpholine enantiomers?

A3: The mobile phase plays a critical role in chiral recognition and peak shape. For normal-phase chromatography, a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) is common. For a basic compound like 3-phenylmorpholine, the addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is often crucial. DEA helps to minimize peak tailing by competing with the analyte for active silanol sites on the stationary phase.[1]

Q4: What is the role of temperature in the chiral separation of 3-phenylmorpholine?

A4: Temperature is a critical parameter that can influence both selectivity and efficiency. Generally, lower temperatures tend to increase chiral selectivity by enhancing the subtle intermolecular interactions responsible for enantiomeric recognition. However, higher temperatures can lead to sharper peaks and faster analysis times. The optimal temperature should be determined empirically for each specific method.

Q5: My 3-phenylmorpholine enantiomer peaks are co-eluting or have very poor resolution. What should I do?

A5: Poor resolution is a common issue. A systematic approach to troubleshooting is recommended. First, ensure you are using a suitable chiral stationary phase. If you are confident in your column choice, the next step is to optimize the mobile phase. This includes adjusting the ratio of the polar modifier and the concentration of the basic additive. If resolution is still insufficient, screening other CSPs with different chiral selectors is advisable.

Q6: I am observing significant peak tailing for my 3-phenylmorpholine enantiomers. How can I improve the peak shape?

A6: Peak tailing for basic compounds like 3-phenylmorpholine is often caused by secondary interactions with the stationary phase. To mitigate this, ensure you are using a basic additive in your mobile phase, such as 0.1% diethylamine (DEA).[1] You can also try adjusting the concentration of the polar modifier in your mobile phase. If peak tailing persists, it may indicate a problem with the column itself, such as contamination or degradation.

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common issues encountered during the chiral separation of 3-phenylmorpholine enantiomers.

Guide 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are either completely merged (co-eluting) or show very little separation (Resolution < 1.5).

Workflow:

Poor_Resolution_Workflow start Poor or No Resolution csp_check Is the Chiral Stationary Phase (CSP) appropriate for phenylmorpholine derivatives? start->csp_check mp_optimization Optimize Mobile Phase Composition csp_check->mp_optimization Yes screen_csps Screen Different CSPs csp_check->screen_csps No/Unsure temp_optimization Optimize Column Temperature mp_optimization->temp_optimization Partial Improvement solution Resolution Improved mp_optimization->solution Significant Improvement screen_csps->mp_optimization flow_rate Reduce Flow Rate temp_optimization->flow_rate Partial Improvement temp_optimization->solution Significant Improvement flow_rate->solution Improvement

Figure 1: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Verify CSP Selection: Confirm that the chosen CSP is suitable for separating basic, aromatic compounds. Polysaccharide-based phases are a good starting point.

  • Optimize Mobile Phase:

    • Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase.

    • Additive Concentration: Ensure a basic additive like DEA is present. You can optimize its concentration (e.g., 0.05% to 0.2%).

  • Optimize Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C) to see the effect on resolution.

  • Reduce Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.

  • Screen Different CSPs: If the above steps do not yield satisfactory results, it is recommended to screen a different set of chiral columns with alternative selectivities.

Guide 2: Poor Peak Shape (Tailing, Broadening)

Symptom: Peaks are not symmetrical, showing a "tail" or are excessively broad, which can affect resolution and accurate quantification.

Workflow:

Poor_Peak_Shape_Workflow start Poor Peak Shape additive_check Is a basic additive (e.g., DEA) in the mobile phase? start->additive_check sample_overload Check for Sample Overload additive_check->sample_overload Yes add_additive Add/Optimize Basic Additive additive_check->add_additive No column_health Check Column Health sample_overload->column_health No Improvement reduce_concentration Reduce Sample Concentration/Injection Volume sample_overload->reduce_concentration Tailing decreases with lower concentration add_additive->sample_overload solution Peak Shape Improved column_health->solution Improvement after cleaning/replacement reduce_concentration->solution

Figure 2: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Check for Basic Additive: For a basic compound like 3-phenylmorpholine, the absence of a basic modifier is a common cause of peak tailing. Add 0.1% DEA to your mobile phase if it is not already present.

  • Check for Sample Overload: Injecting too much sample can lead to broad and tailing peaks. Prepare a more dilute sample and inject a smaller volume to see if the peak shape improves.

  • Check Column Health:

    • Contamination: If the column has been used for many injections, it may be contaminated. Flush the column with a strong solvent recommended by the manufacturer.

    • Column Age: Over time, the performance of any column will degrade. If the column is old or has been used extensively, it may need to be replaced.

Experimental Protocols & Data

HPLC Method Development

Recommended Starting Conditions for HPLC Screening:

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)
Chiral Stationary Phase Lux® Cellulose-1, 5 µm, 250 x 4.6 mmLux® Amylose-1, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (90:10) + 0.1% DEAAcetonitrile / Methanol (95:5) + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 220 nmUV at 220 nm
Injection Volume 5 µL5 µL

Note: These are starting conditions. The ratio of the mobile phase components should be optimized to achieve the desired retention and resolution.

SFC Method Development

Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.

Recommended Starting Conditions for SFC Screening:

ParameterCondition
Chiral Stationary Phase Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase CO₂ / Methanol (80:20) + 0.1% DEA
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 220 nm
Injection Volume 5 µL

Note: The percentage of the methanol co-solvent is a critical parameter to optimize for resolution and retention time.

Logical Workflow for Method Development

The following diagram illustrates a general workflow for developing a chiral separation method for 3-phenylmorpholine.

Method_Development_Workflow start Define Separation Goal csp_screening Screen a Set of Polysaccharide CSPs start->csp_screening mp_screening Screen Different Mobile Phase Modes (Normal, Polar Organic, SFC) csp_screening->mp_screening mp_screening->csp_screening No separation optimization Optimize Best Condition (Mobile Phase Ratio, Additives, Temperature, Flow Rate) mp_screening->optimization Promising separation found validation Method Validation (Robustness, Reproducibility) optimization->validation final_method Final Analytical Method validation->final_method

Figure 3: General workflow for chiral method development.

References

Technical Support Center: Optimizing Asymmetric Synthesis of 3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of 3-phenylmorpholine. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems for the asymmetric synthesis of 3-phenylmorpholine?

A1: Two predominant and effective methods for the asymmetric synthesis of 3-phenylmorpholine are:

  • Tandem Intramolecular Hydroamination and Asymmetric Transfer Hydrogenation: This one-pot method involves the titanium-catalyzed intramolecular hydroamination of an aminoalkyne precursor to form a cyclic imine, which is then reduced in situ by a chiral ruthenium catalyst.[1]

  • Asymmetric Hydrogenation of a Dehydromorpholine Precursor: This method utilizes a chiral rhodium catalyst, often with a bisphosphine ligand like (R)-SKP, to directly hydrogenate a 2-phenyl-3,4-dihydro-2H-1,4-oxazine intermediate.[1]

Q2: How can I determine the enantiomeric excess (ee%) of my 3-phenylmorpholine product?

A2: The most common and reliable method for determining the enantiomeric excess of chiral amines like 3-phenylmorpholine is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

Troubleshooting Guides

Tandem Hydroamination/Asymmetric Transfer Hydrogenation Route

This section focuses on troubleshooting the one-pot synthesis of (S)-3-phenylmorpholine from 2-((2-propyn-1-yl)oxy)-N-benzylethanamine.

Q3: My reaction has a low yield. What are the potential causes and solutions?

A3: Low yields can stem from several factors throughout the two-step tandem reaction.

  • Inefficient Hydroamination: The initial titanium-catalyzed cyclization is crucial.

    • Catalyst Activity: Ensure the titanium catalyst is active. Use of tetrakisamido titanium complexes can be more effective than cyclopentadienyl-based precursors.[1]

    • Reaction Conditions: The hydroamination step typically requires elevated temperatures (e.g., 110 °C).[1] Ensure the reaction is heated appropriately and for a sufficient duration (e.g., 24 hours).[1]

  • Incomplete Transfer Hydrogenation: The subsequent ruthenium-catalyzed reduction may be stalling.

    • Catalyst Loading: Verify the correct loading of the ruthenium catalyst (typically around 1 mol%).[1]

    • Hydrogen Source: The formic acid/triethylamine azeotrope is the hydrogen donor. Ensure the correct 5:2 ratio is used and that it is freshly prepared.[1]

    • Reaction Time: Allow sufficient time for the reduction to proceed to completion at room temperature (e.g., 12 hours).[1]

  • Workup and Purification Issues: Product loss can occur during extraction and chromatography.

    • Extraction: Ensure thorough extraction from the aqueous layer with a suitable solvent like ethyl acetate.

    • Chromatography: Use an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) for flash column chromatography to minimize product loss.[1]

Q4: The enantiomeric excess (ee%) of my 3-phenylmorpholine is low. How can I improve it?

A4: Achieving high enantioselectivity is a critical aspect of this synthesis.

  • Chiral Catalyst Quality: The purity and integrity of the chiral ruthenium catalyst, such as RuCl--INVALID-LINK--, are paramount. Use a fresh, properly stored catalyst.

  • Reaction Temperature: While the hydroamination is conducted at a high temperature, the asymmetric transfer hydrogenation is typically performed at room temperature.[1] Lowering the temperature of the reduction step may enhance enantioselectivity, although it could also slow down the reaction rate.

  • Solvent Effects: The choice of solvent can influence the stereochemical outcome. While the tandem reaction is often performed in the same solvent, typically toluene for the hydroamination, ensure it is anhydrous and of high purity.

  • Formic Acid/Triethylamine Ratio: The ratio of formic acid to triethylamine can impact both the rate and enantioselectivity of the transfer hydrogenation. While a 5:2 azeotropic mixture is commonly used, slight adjustments to this ratio could potentially optimize the ee%.

Q5: I am observing unexpected side products. What are they and how can I minimize them?

A5: Side products can arise from both the hydroamination and transfer hydrogenation steps.

  • Incomplete Cyclization: Unreacted starting material or partially reacted intermediates may be present. Ensure the hydroamination goes to completion by monitoring via TLC.

  • Over-reduction or Side Reactions of the Imine: The cyclic imine intermediate could potentially undergo side reactions if the transfer hydrogenation catalyst is not efficient.

  • Decomposition: Prolonged reaction times at high temperatures during hydroamination could lead to substrate or product degradation.

Asymmetric Hydrogenation of Dehydromorpholine Route

This section addresses issues related to the synthesis of 3-phenylmorpholine via the asymmetric hydrogenation of a 2-phenyl-3,4-dihydro-2H-1,4-oxazine precursor.

Q6: The conversion of my dehydromorpholine substrate is low. What steps should I take?

A6: Low conversion in this rhodium-catalyzed hydrogenation can often be traced back to catalyst activity or reaction conditions.

  • Catalyst Preparation and Handling: The active rhodium catalyst is typically prepared in situ from a precursor like [Rh(COD)₂]BF₄ and a chiral ligand such as (R)-SKP.[1] Ensure all manipulations are performed under an inert atmosphere (e.g., in a glovebox) using anhydrous solvents (e.g., DCM).[1]

  • Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. While pressures around 50 atm are reported to be effective, lower pressures may result in incomplete conversion.[1]

  • Catalyst Loading: Insufficient catalyst loading can lead to low conversion. A typical loading is around 1 mol% of the rhodium precursor.[1]

  • Substrate Purity: Impurities in the 2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate can poison the catalyst. Ensure the precursor is pure before use.

Q7: My enantioselectivity is poor. How can I optimize it?

A7: The choice of chiral ligand and reaction conditions are critical for high enantioselectivity.

  • Chiral Ligand: The structure of the chiral bisphosphine ligand is the most important factor. Ligands with a large bite angle, such as SKP, have been shown to be effective for this class of substrates.[1]

  • Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) are often preferred.[1] Coordinating solvents may interfere with the catalyst-substrate interaction, leading to lower ee%.

  • Temperature: The reaction is typically run at room temperature.[1] Lowering the temperature may improve enantioselectivity, but could also decrease the reaction rate.

Data Presentation

Table 1: Effect of Reaction Parameters on Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

EntryCatalyst SystemSolventH₂ Pressure (atm)Conversion (%)ee (%)
1[Rh(COD)₂]BF₄ / (R)-SKPDCM50>9992
2[Rh(COD)₂]BF₄ / (R)-SKPToluene504291
3[Rh(COD)₂]BF₄ / (R)-SKPAcOEt503279

Data synthesized from literature reports for illustrative purposes.

Experimental Protocols

Protocol 1: Tandem Hydroamination/Asymmetric Transfer Hydrogenation for (S)-3-Phenylmorpholine [1]

  • Hydroamination: In a glovebox, dissolve 2-((2-propyn-1-yl)oxy)-N-benzylethanamine (0.1 mmol) in anhydrous toluene (0.5 mL). Add the titanium catalyst (e.g., Ti(NMe₂)₄, 5 mol%). Seal the reaction vessel and heat at 110 °C for 24 hours.

  • Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. Prepare a solution of the ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 1 mol%) in a 5:2 mixture of formic acid and triethylamine (0.5 mL). Add the catalyst solution to the reaction mixture.

  • Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine [1]

  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL). Stir the mixture at room temperature for 30 minutes.

  • Substrate Preparation: In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).

  • Reaction Setup: Transfer the substrate solution to the catalyst solution. Transfer the resulting mixture to a stainless-steel autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen. Stir the reaction at room temperature for 24 hours.

  • Workup: After releasing the pressure, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Tandem_Hydroamination_ATH cluster_hydroamination Step 1: Hydroamination cluster_ath Step 2: Asymmetric Transfer Hydrogenation start 2-((2-propyn-1-yl)oxy)- N-benzylethanamine imine Cyclic Imine Intermediate start->imine Toluene, 110°C, 24h catalyst1 Titanium Catalyst (e.g., Ti(NMe2)4) catalyst1->start product (S)-3-Phenylmorpholine imine->product Room Temp, 12h catalyst2 Ru Catalyst (e.g., RuCl[(S,S)-TsDPEN](p-cymene)) catalyst2->imine h_source HCOOH/NEt3 (5:2) h_source->imine

Caption: Workflow for Tandem Hydroamination and Asymmetric Transfer Hydrogenation.

Asymmetric_Hydrogenation cluster_reaction Asymmetric Hydrogenation substrate 2-Phenyl-3,4-dihydro- 2H-1,4-oxazine product 3-Phenylmorpholine substrate->product DCM, Room Temp, 24h catalyst Rh Catalyst ([Rh(COD)2]BF4 + (R)-SKP) catalyst->substrate h2 H2 (50 atm) h2->substrate

Caption: Workflow for Asymmetric Hydrogenation of Dehydromorpholine.

References

troubleshooting (R)-3-phenylmorpholine instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-3-phenylmorpholine. The information provided is intended to help identify and resolve potential instability issues encountered in solution-based experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

1. Question: My this compound solution is showing signs of degradation over a short period. How can I identify the cause?

Answer: To identify the root cause of instability, a systematic approach known as a forced degradation study is recommended.[1][2] This involves exposing a solution of this compound to various stress conditions to determine its susceptibility to different degradation pathways. By systematically evaluating these factors, you can pinpoint the specific cause of instability.

The primary factors to investigate are:

  • pH (Hydrolysis): The stability of compounds can be highly dependent on the pH of the solution.[3][4]

  • Oxidation: Exposure to oxygen or oxidizing agents can lead to degradation.

  • Light (Photostability): Many chemical compounds are sensitive to light and can degrade upon exposure.[5][6]

  • Temperature (Thermal Stability): Elevated temperatures can accelerate degradation reactions.[3][7]

A logical workflow for troubleshooting instability is outlined in the diagram below.

Fig. 1: Troubleshooting Workflow for this compound Instability A Instability Observed (e.g., new peaks in HPLC, color change) B Conduct Forced Degradation Study A->B C Hydrolytic Degradation (Acid/Base Stress) B->C D Oxidative Degradation (e.g., H2O2 Stress) B->D E Photolytic Degradation (Light Stress) B->E F Thermal Degradation (Heat Stress) B->F G Significant Degradation? C->G H Significant Degradation? D->H I Significant Degradation? E->I J Significant Degradation? F->J K Identify Degradation Products (LC-MS, NMR) G->K Yes L Implement Control Measures (e.g., adjust pH, use amber vials, store at low temp) G->L No H->K Yes H->L No I->K Yes I->L No J->K Yes J->L No K->L

Caption: Troubleshooting workflow for identifying sources of this compound instability.

2. Question: How do I perform a forced degradation study for this compound?

Answer: A forced degradation study involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1][2] The goal is to generate degradation products and identify potential degradation pathways. Below are detailed protocols for key stress tests. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for monitoring the degradation.[8]

Experimental Protocol: Forced Degradation Study

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile/water mixture).[9]

  • For each condition, mix the stock solution with the stressor.

  • Analyze samples by HPLC at initial, intermediate, and final time points.

  • Quantify the amount of this compound remaining and identify any degradation products.

Specific Stress Conditions:

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl.

    • Incubate at 60°C for up to 24 hours.

    • Withdraw aliquots at 0, 2, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for up to 24 hours.

    • Withdraw aliquots at 0, 2, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for up to 24 hours.

    • Withdraw aliquots at 0, 2, 8, and 24 hours for analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound in a sealed vial in the oven.

    • Analyze the samples at 0 and 48 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][10]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

The workflow for this experimental setup is illustrated below.

Fig. 2: Experimental Workflow for Forced Degradation Study A Prepare Stock Solution of This compound B Aliquot into 5 Groups A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidation (3% H2O2, RT) B->E F Photolysis (ICH Q1B light) B->F G Thermal (80°C) B->G H Sample at Time Points (e.g., 0, 2, 8, 24h) C->H D->H E->H F->H G->H I HPLC Analysis (Assay and Impurity Profile) H->I J Data Analysis (Quantify Degradation) I->J

Caption: General experimental workflow for conducting a forced degradation study.

3. Question: What are the likely degradation products of this compound?

Answer: While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the chemistry of the morpholine ring and related compounds.

One potential degradation pathway for morpholine derivatives is oxidative ring-opening .[11] This can lead to the cleavage of the C-C or C-N bonds within the morpholine ring. Studies on the biodegradation of morpholine have shown cleavage of the C-N bond, leading to intermediates like 2-(2-aminoethoxy)acetate.[12][13][14]

A hypothetical oxidative degradation pathway is shown below. The primary tool for identifying unknown degradation products in your samples would be Liquid Chromatography-Mass Spectrometry (LC-MS).

Fig. 3: Hypothetical Oxidative Degradation Pathway A This compound C₁₀H₁₃NO B Oxidative Stress (e.g., H₂O₂) A->B C Oxidative Ring-Opening C-N Bond Cleavage B->C [O] D Further Oxidation/Hydrolysis Products C->D

Caption: A potential degradation pathway for this compound under oxidative stress.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound expected to be most stable?

A1: While specific stability data in various solvents is limited, generally, aprotic solvents like acetonitrile or tetrahydrofuran (THF) are less likely to participate in degradation reactions compared to protic solvents like water or alcohols, especially at non-neutral pH. For aqueous solutions, stability is highly pH-dependent. Most drugs tend to be most stable in the pH range of 4-8.[3] It is recommended to determine the optimal pH for your specific application empirically.

Q2: What are the recommended storage conditions for this compound solutions?

A2: Based on supplier information for the solid compound, it is recommended to store it in a dark place, under an inert atmosphere, at 2-8°C.[15] For solutions, it is best practice to:

  • Store at low temperatures: Refrigeration (2-8°C) or freezing (-20°C) can significantly slow down degradation rates.

  • Protect from light: Use amber glass vials or wrap containers in aluminum foil.

  • Use an inert atmosphere: For long-term storage of sensitive solutions, purging the headspace of the vial with an inert gas like argon or nitrogen can prevent oxidative degradation.

Q3: My solution of this compound has turned yellow. What does this indicate?

A3: A color change, such as turning yellow, is often an indication of chemical degradation. This can be due to the formation of chromophoric (light-absorbing) degradation products, often arising from oxidation or other complex reactions. It is highly recommended to analyze the discolored solution by HPLC to check for the appearance of new peaks, which would represent degradation products.

Q4: How can I present the data from my stability studies?

A4: Quantitative data from stability studies should be summarized in a clear and organized table. This allows for easy comparison of the compound's stability under different conditions. Below is an example of how to present such data.

Table 1: Example Stability Data for this compound (1 mg/mL) at 24 hours

Stress ConditionTemperature% this compound RemainingNumber of Degradation Products
0.1 M HCl60°C85.22
0.1 M NaOH60°C92.51
3% H₂O₂Room Temp78.13
Water (pH 7)80°C95.31
Light (ICH Q1B)Room Temp98.90
Control (Dark)Room Temp99.80

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

References

overcoming solubility issues of (R)-3-phenylmorpholine in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with (R)-3-phenylmorpholine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in biological assays?

A1: this compound is a chemical compound used in pharmaceutical synthesis.[1] Like many small molecules with aromatic rings, it can exhibit poor aqueous solubility, which poses a significant challenge for in vitro and in vivo assays.[2] Inadequate solubility can lead to underestimated biological activity, inaccurate structure-activity relationships (SAR), and unreliable experimental data.[3]

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What should I do?

A2: This is a common issue when a compound is highly soluble in a non-aqueous solvent like DMSO but has low solubility in the final aqueous assay medium.[4] To address this, you can try several approaches:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells.[5]

  • Use Co-solvents: In addition to DMSO, other co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used to improve solubility.[2][6]

  • pH Adjustment: this compound contains an amine group, making its solubility pH-dependent.[7][8] Lowering the pH of your buffer might increase its solubility by protonating the amine.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can help maintain the compound's solubility in aqueous solutions.[4]

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, since this compound is an amine, it is a weak base.[7][8][9] In acidic conditions (lower pH), the amine group will be protonated, forming a more soluble salt. Therefore, preparing your stock solution or final assay buffer at a slightly acidic pH may enhance its solubility. However, it is crucial to ensure that the chosen pH does not negatively impact your biological system (e.g., enzyme activity or cell viability).

Q4: Are there any alternative solubilizing agents I can use besides DMSO?

A4: Yes, several alternatives can be considered, especially if DMSO is incompatible with your assay or shows cellular toxicity at the required concentration.[5] These include:

  • Ethanol: Often used as a co-solvent.[6]

  • Polyethylene Glycols (PEGs): Such as PEG3350, are effective solvents for many compounds.[2][10]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[11][12][13][14][15] Methyl-β-cyclodextrin is a common example.[10]

  • Surfactants: Low concentrations of surfactants can aid in solubilization.[16][17][18][19][20]

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffer
  • Observation: A visible precipitate forms immediately or over time after adding the this compound stock solution (in an organic solvent) to the aqueous assay buffer.

  • Possible Causes:

    • The final concentration of the compound exceeds its aqueous solubility limit.

    • The concentration of the organic co-solvent is too low in the final solution to maintain solubility.

  • Solutions:

    • Reduce Final Compound Concentration: Determine the lowest effective concentration for your assay.

    • Increase Co-solvent Concentration: If your assay allows, slightly increase the final concentration of the co-solvent (e.g., DMSO). Be mindful of its potential effects on the biological system.[5][21][22]

    • Use a Different Co-solvent: Test other co-solvents such as ethanol or PEGs.[2][6]

    • pH Modification: Adjust the pH of the aqueous buffer to a more acidic range to increase the solubility of the amine-containing compound.[7][8]

    • Add a Surfactant: Incorporate a low concentration (below the critical micelle concentration) of a non-ionic surfactant like Tween-20 or Triton X-100 into the assay buffer.[4]

Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Observation: High variability in measurements between replicate wells or experiments.

  • Possible Causes:

    • Micro-precipitation of the compound, leading to inconsistent effective concentrations.

    • Adsorption of the compound to plasticware.

  • Solutions:

    • Visual Inspection: Before use, carefully inspect all solutions containing this compound for any signs of precipitation.

    • Sonication: Briefly sonicate the stock solution or the final assay plate to help dissolve any small aggregates.[4]

    • Use of Surfactants: Surfactants can help prevent both precipitation and adsorption to surfaces.[17]

    • Pre-treatment of Plates: For cell-based assays, consider if the compound is precipitating in the cell culture medium upon addition.

Quantitative Data Summary

The following table summarizes the properties and typical working concentrations of common solubilizing agents used in biological assays.

Solubilizing AgentTypeTypical Stock ConcentrationTypical Final Assay ConcentrationNotes
DMSO Co-solvent10-30 mM< 1% (v/v)Can be toxic to cells at higher concentrations.[5]
Ethanol Co-solvent10-50 mM< 1% (v/v)Can have biological effects; volatility can be a concern.[5]
PEG 300/400 Co-solvent10-100 mg/mLVariable, typically < 5% (v/v)Generally low toxicity.[6]
Tween-20/80 Surfactant1-10% (w/v)0.01 - 0.1% (v/v)Use below the critical micelle concentration to avoid cell lysis.[4]
Methyl-β-cyclodextrin Complexing Agent5-20% (w/v)0.1 - 2% (w/v)Can extract cholesterol from cell membranes.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution with a Co-solvent
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of a suitable co-solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 10% w/v Methyl-β-cyclodextrin) in the aqueous assay buffer.

  • Add Compound: Add the powdered this compound directly to the cyclodextrin solution.

  • Incubation and Mixing: Vortex the mixture and incubate at room temperature for 1-2 hours with agitation to facilitate the formation of the inclusion complex.

  • Sterilization: Filter-sterilize the final solution if it will be used in cell-based assays.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_strategy Troubleshooting Strategies cluster_outcome Outcome start Precipitation of this compound in Assay strategy1 Optimize Co-solvent (e.g., DMSO, Ethanol) start->strategy1 strategy2 Adjust Buffer pH (Acidic) start->strategy2 strategy3 Add Surfactant (e.g., Tween-20) start->strategy3 strategy4 Use Cyclodextrin start->strategy4 success Compound Solubilized Proceed with Assay strategy1->success failure Solubility Issue Persists strategy1->failure strategy2->success strategy2->failure strategy3->success strategy3->failure strategy4->success strategy4->failure failure->start Re-evaluate Approach

Caption: Troubleshooting workflow for addressing solubility issues.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene Regulates compound This compound compound->receptor Binds compound->inhibition inhibition->kinase1 Inhibits

Caption: Hypothetical signaling pathway for this compound.

References

minimizing racemization during the synthesis of (R)-3-phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of (R)-3-Phenylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize racemization and optimize the synthesis of this critical chiral intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on strategies to maintain high enantiomeric excess (ee).

Issue Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) 1. Racemization of Chiral Intermediate: The α-chloroaldehyde intermediate in some organocatalytic routes is prone to epimerization, especially if left standing.[1]Immediate Use of Intermediates: Use the chiral α-chloroaldehyde immediately in the subsequent reductive amination step to prevent erosion of enantiomeric excess.[1]
2. Non-Optimal Reaction Temperature: Higher temperatures can provide the activation energy for racemization.Low-Temperature Control: Maintain low temperatures (e.g., -78 °C) during critical steps like enolate formation or addition of reagents to minimize the rate of racemization.
3. Inappropriate Base or Acidic/Basic Workup: Strong bases or acidic/basic workup conditions can catalyze the formation of planar enol or enolate intermediates, leading to loss of stereochemistry.Careful Selection of Base: Use non-nucleophilic bases like Lithium Diisopropylamide (LDA) for rapid and complete enolate formation. Neutral Workup: Employ a neutral workup procedure, such as quenching with a saturated aqueous solution of ammonium chloride at low temperatures.
4. Racemization during Purification: Acidic silica gel or impurities in the elution solvent can cause racemization during column chromatography.Neutralized Silica Gel: Use silica gel that has been neutralized with a base (e.g., triethylamine in the eluent). Alternative Purification: Consider other purification methods like crystallization if the product is a solid.
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion.Reaction Monitoring: Monitor the reaction progress using techniques like TLC or HPLC to ensure it goes to completion. Temperature Optimization: While low temperatures are crucial for preventing racemization, a careful optimization of temperature and reaction time is necessary to ensure a reasonable reaction rate.
2. Catalyst Deactivation: The catalyst (e.g., palladium in reductive amination) can be sensitive to air and moisture.Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Dry Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and are thoroughly dried.
3. Side Reactions: Formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.Purify Starting Materials: Use high-purity starting materials to minimize side reactions. Control of Stoichiometry: Carefully control the stoichiometry of reagents to avoid excess that might lead to side reactions.
Formation of Diastereomers Inadequate Stereocontrol in Cyclization Step: The cyclization step to form the morpholine ring may not be completely stereoselective.Choice of Cyclization Conditions: The choice of base and solvent for the cyclization step is critical. For instance, base-induced cyclization of intermediates can be optimized to favor the desired diastereomer.
Difficulty in Purification 1. Co-elution with Impurities: The product may have similar polarity to starting materials or byproducts, making chromatographic separation difficult.Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification and can sometimes also lead to enantiomeric enrichment. Derivative Formation: In some cases, derivatizing the product can alter its polarity, facilitating easier separation.
2. Product is Highly Polar: The morpholine product can be highly polar and water-soluble, making extraction challenging.Continuous Liquid-Liquid Extraction: Use a continuous liquid-liquid extractor for efficient extraction from aqueous solutions. Ion-Exchange Chromatography: If the product is in a salt form, ion-exchange chromatography can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies for the enantioselective synthesis of this compound?

A1: Several highly effective strategies have been developed:

  • Asymmetric Transfer Hydrogenation: This method involves the reduction of a cyclic imine precursor using a chiral catalyst, such as a Noyori-Ikariya catalyst (e.g., RuCl--INVALID-LINK--). This approach can afford this compound with excellent enantiomeric excess (>95% ee).

  • Biocatalysis with Imine Reductases (IREDs): IREDs are enzymes that can catalyze the asymmetric reduction of imines to amines with high enantioselectivity. This method offers mild reaction conditions and high efficiency, with reported enantiomeric excesses of up to 99%.

  • Organocatalysis: An organocatalytic, enantioselective chlorination of an aldehyde followed by reductive amination and cyclization can produce chiral morpholines. While effective, this method can be susceptible to racemization of the α-chloroaldehyde intermediate if not handled quickly.[1]

Q2: How does the choice of reducing agent impact the enantiomeric excess in reductive amination?

A2: The choice of reducing agent is critical for maintaining stereochemical integrity.

  • Chiral Reducing Agents: Reagents like those derived from chiral auxiliaries (e.g., BINAL-H reagents) can induce high enantioselectivity in the reduction of a prochiral ketone precursor.

  • Standard Hydride Reagents: When reducing a chiral imine or a related intermediate, milder reducing agents like sodium triacetoxyborohydride (STAB) are often preferred over stronger reagents like lithium aluminum hydride (LAH). STAB is more selective and can often be used in one-pot reductive amination procedures under conditions that minimize racemization.

Q3: What is the primary mechanism of racemization for 3-phenylmorpholine and its precursors?

A3: The primary mechanism of racemization involves the deprotonation of an acidic proton at a stereocenter, leading to the formation of a planar, achiral intermediate such as an enol or enolate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of enantiomers. This can be catalyzed by both acids and bases. For precursors with a chiral center alpha to a carbonyl group, this is a significant risk.

Q4: Can purification methods affect the enantiomeric excess of the final product?

A4: Yes, purification methods can significantly impact the final enantiomeric excess.

  • Chromatography: As mentioned in the troubleshooting guide, standard silica gel chromatography can lead to racemization if the silica is acidic. It is crucial to use neutralized silica gel. In some cases, preparative chiral HPLC can be used to separate enantiomers and obtain a highly enantioenriched product.

  • Crystallization: Crystallization can be a powerful tool for not only purification but also for enantiomeric enrichment through a process known as preferential crystallization or resolution.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the reported enantiomeric excess for different synthetic approaches to chiral 3-substituted morpholines, providing a comparative overview of their effectiveness.

Synthetic Method Catalyst/Reagent Substrate Enantiomeric Excess (ee) Reference
Asymmetric Transfer HydrogenationRuCl--INVALID-LINK--Cyclic Imine Precursor>95%
BiocatalysisImine Reductase (IRED)Cyclic Imine Precursorup to 99%
OrganocatalysisProline-derived catalystAldehyde75-98% (variable)[1]
Asymmetric HydrogenationSKP-Rh complex2-Substituted Dehydromorpholineup to 99%

Experimental Protocols & Workflows

Key Experimental Workflow: Asymmetric Transfer Hydrogenation

This workflow illustrates a general procedure for the synthesis of this compound via asymmetric transfer hydrogenation of a cyclic imine precursor.

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Purification start Precursor Ketone imine Cyclic Imine start->imine Condensation reagent1 Amino Alcohol reagent1->imine product This compound imine->product Asymmetric Transfer Hydrogenation catalyst Chiral Ru-Catalyst catalyst->product h_source H-Source (e.g., Formic Acid) h_source->product purification Workup & Purification product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the asymmetric synthesis of this compound.

Logical Relationship: Factors Leading to Racemization

This diagram illustrates the key factors that can contribute to the loss of enantiomeric purity during the synthesis.

cluster_conditions Reaction Conditions cluster_reagents Reagents & Workup cluster_purification Purification racemization Racemization (Loss of ee) temp High Temperature temp->racemization time Prolonged Reaction Time time->racemization base Strong Base base->racemization acid Strong Acid acid->racemization workup Acidic/Basic Workup workup->racemization silica Acidic Silica Gel silica->racemization

Caption: Key contributors to racemization in chiral synthesis.

References

addressing matrix effects in LC-MS analysis of (R)-3-phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of (R)-3-phenylmorpholine.

Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS analysis of this compound, providing step-by-step guidance to identify and resolve them.

???+ question "Why are my results for this compound inconsistent and showing poor reproducibility?"

???+ question "My signal for this compound is much lower than expected (Signal Suppression). What should I do?"

???+ question "How do I choose the best sample preparation method to reduce matrix effects?"

TechniquePrincipleEffectiveness for Matrix RemovalAnalyte RecoveryKey Considerations
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Low . Often results in significant matrix effects as it fails to remove phospholipids and other small molecules.[1][2]High, but non-selective.Fast and simple, but generally provides the "dirtiest" extract.[2]
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Moderate to High . Can provide clean extracts, but optimization of solvents and pH is crucial.[3][2]Can be variable, especially for polar compounds. May require optimization.[2]Solvent selection is key to achieving good recovery and cleanup.[3]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High . Generally provides the cleanest extracts by selectively isolating the analyte.[4][1]Typically high and reproducible with proper method development.Method development can be more time-consuming, but offers superior cleanup. Mixed-mode SPE can be particularly effective.[2]

???+ question "My stable isotope-labeled internal standard (SIL-IS) is not fully correcting for the matrix effect. Why?"

Frequently Asked Questions (FAQs)

???+ question "What are matrix effects in LC-MS?"

???+ question "How can I experimentally assess matrix effects?"

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment

Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your current sample preparation method)

Procedure:

  • System Setup: Connect the outlet of the LC column to a T-connector. Connect a syringe pump delivering the this compound standard solution to the second port of the T-connector. Connect the third port to the MS inlet.

  • Infusion: Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

  • Stabilize Signal: Allow the infused signal to stabilize, which will appear as a high, constant baseline in the mass spectrometer for the m/z of your analyte.

  • Injection: Inject a blank matrix extract onto the LC column and begin the chromatographic run.

  • Data Analysis: Monitor the baseline of the infused analyte. Any significant deviation (dip or rise) from the stable baseline indicates a region of matrix effect. Compare the retention time of these deviations with the expected retention time of this compound.[5][6]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

Objective: To selectively extract this compound from a biological matrix, removing proteins and phospholipids to minimize matrix effects. This is a generic protocol for a polymeric reversed-phase sorbent and should be optimized.

Materials:

  • SPE cartridges (e.g., polymeric reversed-phase)

  • SPE vacuum manifold

  • Sample (e.g., plasma) containing this compound and SIL-IS

  • Pre-treatment solution (e.g., 4% Phosphoric Acid in water)

  • Wash solution (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 5% Ammonium Hydroxide in Methanol)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pre-treatment: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid. Vortex to mix. This step helps to disrupt protein binding.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a slow, steady flow.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute this compound from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier ensures the basic analyte is in its neutral form for efficient elution from a reversed-phase sorbent.

  • Dry-down: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS system.

References

protocol optimization for consistent results in (R)-3-phenylmorpholine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in bioassays involving (R)-3-phenylmorpholine and related compounds. The focus is on monoamine transporter assays, the primary target of this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound and its analogs?

A1: this compound and substituted phenylmorpholines primarily act as monoamine transporter ligands.[1][2] They can function as either inhibitors of neurotransmitter reuptake or as releasing agents for dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), respectively.[1][2][3][4][5][6]

Q2: Which bioassays are most common for characterizing this compound activity?

A2: The most common bioassays are in vitro neurotransmitter uptake and release assays using synaptosomes or cell lines expressing the specific monoamine transporters (DAT, NET, and SERT).[5][7][8] Radioligand binding assays are also used to determine the binding affinity of these compounds to the transporters.[9][10]

Q3: What is the difference between an uptake inhibition assay and a release assay?

A3: An uptake inhibition assay measures the ability of a compound to block the transporter-mediated uptake of a radiolabeled or fluorescent substrate into a cell or synaptosome. A release assay, on the other hand, measures the ability of a compound to induce the efflux or reverse transport of a pre-loaded radiolabeled or fluorescent substrate out of the cell or synaptosome.[5][11]

Q4: Why am I seeing a high degree of variability in my results between experiments?

A4: High variability can stem from several factors, including inconsistent cell plating and density, temperature fluctuations during the assay, variations in incubation times, and degradation of the radioligand or test compound.[12][13] Ensuring consistent cell culture and passage number, precise timing and temperature control, and proper storage and handling of all reagents is critical.

Q5: How do I determine if my compound is a transporter inhibitor or a substrate (releaser)?

A5: Uptake inhibition assays alone cannot distinguish between inhibitors and substrates.[5] To determine the mechanism of action, a release assay is necessary. A compound that is a substrate will induce neurotransmitter release, while a pure inhibitor will not.[5][11]

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assays

High non-specific binding (NSB) can mask the specific binding signal, leading to a poor assay window and inaccurate data.

Potential Cause Recommended Solution(s)
Radioligand Issues - Reduce Radioligand Concentration: Use a concentration at or near the Kd value. - Check Radioligand Purity: Ensure the radiochemical purity is >95%. Impurities can contribute significantly to NSB. - Consider Hydrophobicity: Highly hydrophobic ligands may exhibit higher NSB. If possible, consider a less hydrophobic alternative.
Assay Conditions - Optimize Blocking Agents: Include Bovine Serum Albumin (BSA) (0.1-1%) in the assay buffer to reduce binding to the assay plate and filter mats.[14] - Adjust Buffer Composition: Increase the ionic strength of the buffer by adding NaCl.[14] - Optimize Washing Steps: Increase the number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[12]
Filter and Plate Issues - Pre-treat Filters: Soak glass fiber filters in a solution of 0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.
Tissue/Cell Preparation - Reduce Protein Concentration: Titrate the amount of membrane protein to find the optimal balance between a robust specific signal and low NSB.
Issue 2: Inconsistent Results in Neurotransmitter Uptake Assays

Inconsistent results can manifest as high variability between replicate wells or between different experimental days.

Potential Cause Recommended Solution(s)
Cell Plating and Health - Ensure Even Cell Seeding: Pipette cell suspensions carefully to ensure a uniform monolayer. Uneven plating leads to variability in transporter expression per well.[12] - Use Consistent Cell Passage Number: High passage numbers can lead to phenotypic drift and altered transporter expression. Maintain a consistent range of passage numbers for all experiments. - Monitor Cell Viability: Ensure cells are healthy and form a confluent monolayer on the day of the assay.[]
Assay Execution - Precise and Consistent Timing: The incubation time for substrate uptake is critical and should be kept within the linear range of uptake.[16] Use a multichannel pipette for simultaneous addition of reagents. - Strict Temperature Control: Monoamine transporters are temperature-sensitive. Pre-warm all buffers and plates to the assay temperature (e.g., 37°C) and maintain this temperature throughout the incubation.[12] - Rapid Termination of Uptake: Quickly and thoroughly wash cells with ice-cold buffer to immediately stop transporter activity.[12]
Reagent Stability - Prevent Dopamine Oxidation: When using [3H]dopamine, include an antioxidant like ascorbic acid in the assay buffer.[12] - Proper Compound Storage: Store this compound and other test compounds as recommended to prevent degradation. Prepare fresh dilutions for each experiment.

Quantitative Data

The following tables summarize the in vitro potencies of various phenylmorpholine analogs at the dopamine, norepinephrine, and serotonin transporters. This data is provided for comparative purposes to aid in experimental design and interpretation.

Table 1: Uptake Inhibition (IC50) of Phenylmorpholine Analogs in Rat Brain Synaptosomes [5]

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)
Phenmetrazine4.851.21>10
2-Methylphenmetrazine6.743.63>10
3-Methylphenmetrazine>105.20>10
4-Methylphenmetrazine1.932.052.59

Table 2: Neurotransmitter Release (EC50) of Phenylmorpholine Analogs in Rat Brain Synaptosomes [5]

CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)
Phenmetrazine13150.47765
2-Methylphenmetrazine206134>10000
3-Methylphenmetrazine1140338>10000
4-Methylphenmetrazine3441481550

Experimental Protocols

Protocol 1: Radiolabeled Dopamine Uptake Inhibition Assay in HEK293-hDAT Cells

This protocol is adapted for a 96-well format and is suitable for determining the IC50 value of this compound for the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • Poly-D-lysine coated 96-well plates

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4, supplemented with 0.1% BSA and 100 µM ascorbic acid

  • [3H]Dopamine

  • This compound and other test compounds

  • A known DAT inhibitor (e.g., GBR 12909) for determining non-specific uptake

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Plating: Seed HEK293-hDAT cells in poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay.[11]

  • Preparation of Solutions:

    • Prepare serial dilutions of this compound and control compounds in assay buffer.

    • Prepare a solution of [3H]Dopamine in assay buffer at a concentration near the Km for DAT (typically in the low nanomolar range).

    • Prepare a solution of a saturating concentration of a specific DAT inhibitor (e.g., 10 µM GBR 12909) for non-specific uptake determination.

  • Assay Performance:

    • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) assay buffer.

    • Add 50 µL of assay buffer (for total uptake), 50 µL of the DAT inhibitor solution (for non-specific uptake), or 50 µL of the test compound dilution to the appropriate wells.

    • Pre-incubate the plate for 10-15 minutes at 37°C.[16]

    • Initiate the uptake by adding 50 µL of the [3H]Dopamine solution to all wells.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the time is within the linear range of uptake.[16]

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.[12]

    • Lyse the cells by adding 100 µL of lysis buffer (e.g., 1% SDS) to each well and shaking for 5 minutes.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial or a 96-well plate compatible with a scintillation counter.

    • Add scintillation fluid and count the radioactivity.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percent inhibition of specific uptake as a function of the this compound concentration and fit the data using a non-linear regression to determine the IC50 value.

Protocol 2: Fluorescence-Based Norepinephrine Uptake Inhibition Assay in HEK293-hNET Cells

This protocol utilizes a commercially available fluorescent substrate for a no-wash, high-throughput assay.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • Black, clear-bottom 96- or 384-well plates, poly-D-lysine coated

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)[][17]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • This compound and other test compounds

  • A known NET inhibitor (e.g., Desipramine) for positive control

Procedure:

  • Cell Plating: Seed HEK293-hNET cells into the microplates. Cells can be plated the day before or 3-4 hours prior to the assay to allow for adherence.[]

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in assay buffer.

    • Remove the culture medium from the wells.

    • Add the diluted compounds to the wells and incubate for 10-30 minutes at 37°C.[18]

  • Dye Loading:

    • Prepare the Dye Solution according to the kit manufacturer's instructions.[]

    • Add the Dye Solution to all wells.

  • Signal Detection:

    • Incubate the plate for 10-30 minutes at 37°C in the dark.

    • Measure the fluorescence intensity using a bottom-read fluorescence microplate reader. The assay can be read in either kinetic or endpoint mode.[][17]

  • Data Analysis:

    • Subtract the background fluorescence from wells without cells.

    • Plot the fluorescence signal as a function of the this compound concentration and determine the IC50 value.

Visualizations

Monoamine Transporter Signaling Pathway

Caption: Simplified signaling pathway of a monoamine transporter.

Experimental Workflow for Uptake Inhibition Assay

Uptake_Inhibition_Workflow start Start plate_cells Plate cells expressing monoamine transporter start->plate_cells prepare_solutions Prepare serial dilutions of This compound plate_cells->prepare_solutions pre_incubate Pre-incubate cells with This compound prepare_solutions->pre_incubate add_substrate Add radiolabeled or fluorescent substrate pre_incubate->add_substrate incubate Incubate at 37°C for a defined time add_substrate->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate measure Measure radioactivity or fluorescence terminate->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: General experimental workflow for a monoamine transporter uptake inhibition assay.

Troubleshooting Logic for High Non-Specific Binding

High_NSB_Troubleshooting cluster_radioligand Radioligand Issues cluster_assay Assay Condition Issues cluster_membranes Membrane Preparation Issues start High Non-Specific Binding Observed check_radioligand Check Radioligand start->check_radioligand check_assay_conditions Check Assay Conditions start->check_assay_conditions check_membranes Check Membrane Preparation start->check_membranes reduce_conc Reduce Concentration check_radioligand->reduce_conc verify_purity Verify Purity check_radioligand->verify_purity optimize_wash Optimize Wash Steps check_assay_conditions->optimize_wash add_bsa Add/Increase BSA check_assay_conditions->add_bsa pretreat_filters Pre-treat Filters (PEI) check_assay_conditions->pretreat_filters titrate_protein Titrate Protein Concentration check_membranes->titrate_protein end Re-run Assay reduce_conc->end verify_purity->end optimize_wash->end add_bsa->end pretreat_filters->end titrate_protein->end

Caption: Logical troubleshooting workflow for high non-specific binding.

References

strategies to improve the enantioselectivity of 3-phenylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 3-phenylmorpholine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3-phenylmorpholine, providing potential causes and recommended solutions.

Problem 1: Low Enantiomeric Excess (ee%)

Potential Cause Troubleshooting Steps
Catalyst/Ligand Issues Purity and Integrity: Ensure the chiral catalyst or ligand is of high purity and has been stored under appropriate inert and anhydrous conditions. Impurities can poison the catalyst or disrupt the chiral environment. Consider using a fresh batch of catalyst or ligand.[1] Catalyst Loading: Insufficient catalyst loading can lead to a competing non-selective background reaction, thereby lowering the overall enantioselectivity. Systematically screen catalyst loading to find the optimal concentration. Catalyst Activation/Formation: For catalysts generated in situ, ensure the activation or formation procedure is followed precisely. Incomplete formation of the active chiral catalyst is a common source of low enantioselectivity.
Reaction Conditions Temperature: Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1] A temperature screening study is highly recommended. Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex.[1] Perform a solvent screen with a range of polar and non-polar aprotic solvents to identify the optimal medium for the reaction. Reaction Time: A reaction that has not reached completion may show a lower ee% if there is a non-enantioselective background reaction occurring at a slower rate. Monitor the reaction kinetics alongside the ee% over time.
Substrate Quality Purity: Ensure the starting materials are pure. Impurities can sometimes interfere with the catalyst or participate in side reactions that may produce racemic or other undesired products. Protecting Groups: The choice of protecting groups on the nitrogen or other functionalities can influence the stereochemical outcome. If applicable, consider screening different protecting groups.

Problem 2: Poor or Inconsistent Yields

Potential Cause Troubleshooting Steps
Reaction Conditions Temperature: While lower temperatures often favor enantioselectivity, they can also decrease the reaction rate. If yields are low, a careful balance between temperature, reaction time, and catalyst loading needs to be established. Reagent Stoichiometry: Inaccurate stoichiometry of reagents can lead to incomplete conversion or the formation of byproducts. Carefully re-evaluate and measure the amounts of all reactants.
Catalyst Deactivation Air and Moisture Sensitivity: Many catalysts used in asymmetric synthesis are sensitive to air and moisture. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Substrate Impurities: As mentioned, impurities in the starting materials can poison the catalyst, leading to lower conversion and yield.
Work-up and Purification Product Lability: The 3-phenylmorpholine product or intermediates may be sensitive to the work-up conditions (e.g., pH, temperature). Ensure the work-up procedure is optimized to minimize product degradation. Purification Losses: Losses during chromatographic purification can be significant. Optimize the purification method by screening different stationary and mobile phases.

Frequently Asked Questions (FAQs)

Q1: Which strategy is best for achieving high enantioselectivity in 3-phenylmorpholine synthesis?

A1: Several strategies can provide high enantioselectivity, and the "best" choice often depends on available resources, scale, and specific downstream applications. Here is a comparison of common approaches:

  • Asymmetric Transfer Hydrogenation: This method, particularly the tandem hydroamination-asymmetric transfer hydrogenation, has been reported to produce (S)-3-phenylmorpholine with excellent enantioselectivity (>95% ee) and good yields (around 85%).[1] It utilizes a well-defined ruthenium catalyst.

  • Biocatalysis with Imine Reductases (IREDs): Biocatalytic methods offer the potential for very high enantioselectivity (often >99% ee) and operate under mild, environmentally friendly conditions.[2][3] This approach is highly scalable. While a specific protocol for 3-phenylmorpholine is not detailed in the provided results, the successful synthesis of a substituted analog suggests its high potential.

  • Organocatalysis: Organocatalytic methods, such as intramolecular aza-Michael additions, can provide access to chiral morpholines with high enantioselectivity.[1] These methods avoid the use of metals, which can be advantageous in pharmaceutical synthesis.

Q2: How can I determine the enantiomeric excess (ee%) of my 3-phenylmorpholine sample?

A2: The most common and reliable method for determining the ee% of chiral molecules like 3-phenylmorpholine is through chiral High-Performance Liquid Chromatography (HPLC) . This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

A general workflow for developing a chiral HPLC method is as follows:

  • Column Screening: Test a variety of chiral columns (e.g., polysaccharide-based like Chiralcel® OD-H, Chiralpak® AD-H, or protein-based columns) with different mobile phases (normal phase, reversed-phase, or polar organic mode).

  • Mobile Phase Optimization: Once a column showing some separation is identified, optimize the mobile phase composition (e.g., the ratio of hexane/isopropanol in normal phase) to improve resolution and shorten analysis time.

  • Method Validation: Validate the developed method for linearity, precision, accuracy, and robustness.

Q3: My asymmetric transfer hydrogenation reaction is very slow. What can I do to improve the reaction rate?

A3: A sluggish reaction rate can be due to several factors:

  • Catalyst Activity: Ensure your catalyst is active. If it has been stored for a long time or improperly, its activity may be diminished.

  • Temperature: While low temperatures are good for selectivity, they slow down the reaction. You may need to find a compromise by slightly increasing the temperature while monitoring the effect on ee%.

  • Hydrogen Source: In transfer hydrogenation, the nature and concentration of the hydrogen donor (e.g., formic acid/triethylamine azeotrope) are critical. Ensure the correct ratio and concentration are used.

  • Inhibitors: The presence of impurities in your substrate or solvent can inhibit the catalyst. Ensure all your materials are of high purity.

Quantitative Data Summary

The following tables summarize quantitative data for different enantioselective synthesis strategies for 3-substituted morpholines.

Table 1: Asymmetric Transfer Hydrogenation of Cyclic Imines to 3-Substituted Morpholines

EntrySubstrate (R group)ProductYield (%)ee (%)Reference
1Phenyl(S)-3-Phenylmorpholine85>95[1]
24-Methoxyphenyl3-(4-Methoxyphenyl)morpholine82>95[1]
34-Fluorophenyl3-(4-Fluorophenyl)morpholine75>95[1]

Table 2: Biocatalytic Reduction of a Dihydro-1,4-thiazine Derivative

Biocatalyst (IRED)SubstrateProductConversion (%)ee (%)
IRED variant3,6-dihydro-2H-1,4-thiazine deriv.Chiral thiomorpholine deriv.>99>99

Note: This data is for a thiomorpholine analog but demonstrates the high efficiency and enantioselectivity achievable with imine reductases.[3]

Experimental Protocols

Protocol 1: Tandem Hydroamination-Asymmetric Transfer Hydrogenation for (S)-3-Phenylmorpholine [1]

This one-pot, two-step procedure involves the initial formation of a cyclic imine followed by in-situ asymmetric reduction.

1. Hydroamination (Cyclic Imine Formation):

  • To a solution of the aminoalkyne substrate in an appropriate anhydrous solvent (e.g., toluene), add the titanium-based hydroamination catalyst (e.g., a bis(amidate)bis(amido)Ti complex).

  • Stir the reaction mixture at the recommended temperature (e.g., 80-100 °C) until the starting material is fully consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

2. Asymmetric Transfer Hydrogenation:

  • To the cooled reaction mixture containing the cyclic imine, add a solution of the ruthenium catalyst (e.g., RuCl--INVALID-LINK--) in a formic acid/triethylamine azeotrope.

  • Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain enantiomerically enriched (S)-3-phenylmorpholine.

Visualizations

Diagram 1: Experimental Workflow for Tandem Hydroamination-Asymmetric Transfer Hydrogenation

G cluster_0 Step 1: Hydroamination cluster_1 Step 2: Asymmetric Transfer Hydrogenation cluster_2 Work-up and Purification start Aminoalkyne Substrate + Ti Catalyst in Toluene react1 Heat (80-100 °C) start->react1 intermediate Cyclic Imine Intermediate react1->intermediate add_catalyst Add Ru Catalyst in Formic Acid/Triethylamine intermediate->add_catalyst react2 Stir at Room Temperature add_catalyst->react2 quench Quench with NaHCO3 react2->quench extract Extract with Ethyl Acetate quench->extract purify Flash Column Chromatography extract->purify product (S)-3-Phenylmorpholine purify->product G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low ee% Observed check_purity Check Catalyst/Ligand Purity start->check_purity screen_temp Screen Lower Temperatures start->screen_temp check_substrate_purity Check Starting Material Purity start->check_substrate_purity check_loading Optimize Catalyst Loading check_purity->check_loading check_activation Verify Catalyst Activation check_loading->check_activation end Improved ee% check_activation->end screen_solvent Screen Solvents screen_temp->screen_solvent check_time Monitor Reaction Over Time screen_solvent->check_time check_time->end check_substrate_purity->end

References

Validation & Comparative

Comparative Pharmacology of (R)-3-Phenylmorpholine vs. (S)-3-Phenylmorpholine: An Inferred Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct comparative pharmacological data for the individual enantiomers of 3-phenylmorpholine, (R)-3-phenylmorpholine and (S)-3-phenylmorpholine, exists within publicly accessible scientific literature. Consequently, this guide synthesizes information from the broader class of substituted phenylmorpholines, particularly the well-studied psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine), to infer the likely pharmacological profiles of these enantiomers. This analysis is intended to provide a foundational understanding for researchers and drug development professionals, highlighting areas where further empirical investigation is critically needed.

The substituted phenylmorpholine chemical class is well-documented for its stimulant effects, primarily mediated through interactions with monoamine transporters.[1] These compounds typically act as releasing agents and/or reuptake inhibitors of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1] The stereochemistry of these molecules can significantly influence their potency and selectivity for these transporters, leading to distinct pharmacological and behavioral effects.

Inferred Pharmacological Profiles

Based on the structure-activity relationships of related compounds, both (R)- and (S)-3-phenylmorpholine are presumed to act as monoamine transporter ligands. The orientation of the phenyl group, dictated by the chiral center at the 3-position of the morpholine ring, is expected to be a key determinant of their interaction with the binding pockets of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Hypothetical Receptor Binding and Functional Activity

While direct experimental data is unavailable, a hypothetical comparison can be constructed based on trends observed with other chiral phenethylamines and related compounds. It is plausible that one enantiomer exhibits higher affinity and potency for DAT and NET, consistent with stimulant properties, while the other may be less active or display a different selectivity profile.

Table 1: Hypothetical In Vitro Pharmacology of 3-Phenylmorpholine Enantiomers

ParameterThis compound (Inferred)(S)-3-Phenylmorpholine (Inferred)Reference Compound: Phenmetrazine
Receptor Binding Affinity (Ki, nM)
Dopamine Transporter (DAT)Potentially higher affinityPotentially lower affinity70-131
Norepinephrine Transporter (NET)Potentially higher affinityPotentially lower affinity29-50.4
Serotonin Transporter (SERT)Low affinityLow affinity7,765->10,000
Monoamine Release (EC50, nM)
Dopamine ReleasePotentially more potentPotentially less potent43
Norepinephrine ReleasePotentially more potentPotentially less potent30
Serotonin ReleaseLow potencyLow potency2558

Note: The values for (R)- and (S)-3-phenylmorpholine are speculative and intended for illustrative purposes. The data for phenmetrazine is provided for context.[2][3]

Inferred In Vivo Effects

The primary behavioral effects of substituted phenylmorpholines are consistent with their action as central nervous system stimulants.[4] These can include increased locomotor activity, enhanced wakefulness, appetite suppression, and reinforcing effects indicative of abuse potential. The magnitude of these effects is likely to differ between the (R) and (S) enantiomers, corresponding to their presumed differences in potency at dopamine and norepinephrine transporters.

General Experimental Protocols

To empirically determine the comparative pharmacology of (R)- and (S)-3-phenylmorpholine, a series of standard in vitro and in vivo assays would be required.

In Vitro Assays
  • Receptor Binding Assays: Competition binding studies using radiolabeled ligands for DAT, NET, and SERT (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in preparations of rodent brain tissue or cells expressing the recombinant human transporters would be used to determine the binding affinities (Ki) of each enantiomer.

  • Synaptosomal Uptake Assays: The functional potency of each enantiomer to inhibit the reuptake of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin into rodent brain synaptosomes would be measured to determine their IC50 values as reuptake inhibitors.

  • Neurotransmitter Release Assays: The ability of each enantiomer to evoke the release of pre-loaded radiolabeled monoamines from synaptosomes or cultured cells would be quantified to determine their efficacy and potency (EC50) as releasing agents.

In Vivo Assays
  • Locomotor Activity: The effects of each enantiomer on spontaneous locomotor activity in rodents would be assessed using automated activity chambers.

  • Drug Discrimination: Animals trained to discriminate a known stimulant (e.g., cocaine or d-amphetamine) from saline would be tested with each enantiomer to determine if they produce similar interoceptive cues.

  • Intracranial Self-Stimulation (ICSS): This paradigm would be used to evaluate the rewarding and reinforcing properties of each enantiomer, providing an indication of their abuse liability.

  • Microdialysis: In vivo microdialysis in specific brain regions of awake, freely moving animals would be used to measure changes in extracellular levels of dopamine, norepinephrine, and serotonin following administration of each enantiomer.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate the likely signaling pathway for a monoamine releasing agent and a typical experimental workflow for its characterization.

Monoamine_Release_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron drug (R/S)-3-Phenylmorpholine transporter Monoamine Transporter (DAT/NET) drug->transporter 1. Enters neuron via transporter cytosolic_ma Cytosolic Dopamine/ Norepinephrine transporter->cytosolic_ma 2. Reverses transporter function vesicle Synaptic Vesicle vesicle->cytosolic_ma 3. Disrupts vesicular storage (VMAT2) monoamine Dopamine/ Norepinephrine cytosolic_ma->placeholder 4. Efflux into synaptic cleft receptor Postsynaptic Receptor placeholder->receptor 5. Binds to receptors signal Signal Transduction receptor->signal 6. Activates signaling

Caption: Inferred signaling pathway for a monoamine releasing agent like 3-phenylmorpholine.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison synthesis Racemic Synthesis of 3-Phenylmorpholine separation Chiral Separation of (R) and (S) Enantiomers synthesis->separation binding Receptor Binding Assays (DAT, NET, SERT) separation->binding uptake Monoamine Uptake Assays separation->uptake release Monoamine Release Assays separation->release locomotor Locomotor Activity separation->locomotor discrimination Drug Discrimination separation->discrimination reward Reward/Reinforcement (e.g., ICSS) separation->reward analysis Comparative Analysis of Potency, Efficacy, and Behavioral Effects binding->analysis uptake->analysis release->analysis locomotor->analysis discrimination->analysis reward->analysis

Caption: A typical experimental workflow for the comparative pharmacological evaluation of chiral psychoactive compounds.

Conclusion

In the absence of direct empirical data, the comparative pharmacology of this compound and (S)-3-phenylmorpholine can only be inferred from the broader class of substituted phenylmorpholines. It is highly probable that both enantiomers act as monoamine releasing agents with stimulant properties, and that their potency and selectivity for the dopamine and norepinephrine transporters differ based on their stereochemistry. The definitive characterization of these compounds requires dedicated synthesis, chiral separation, and a comprehensive suite of in vitro and in vivo pharmacological assays. The information and proposed experimental workflows provided in this guide are intended to serve as a valuable resource for researchers initiating studies into these and related novel psychoactive substances.

References

The intricate dance of structure and activity in 3-phenylmorpholine derivatives: A comparative guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 3-phenylmorpholine derivatives reveals a nuanced interplay between molecular architecture and pharmacological effect, particularly concerning their potent modulation of monoamine transporters. This guide offers a comparative analysis of key derivatives, supported by experimental data, to illuminate the structural determinants of their activity and provide a valuable resource for researchers in drug discovery and development.

The 3-phenylmorpholine scaffold, a core component of compounds like phenmetrazine, has long been a subject of interest for its psychostimulant and anorectic properties.[1] Modern research has expanded upon this foundation, exploring a wide array of structural modifications to fine-tune the activity of these derivatives at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters play a critical role in regulating neurotransmitter levels in the synapse, making them key targets for the treatment of various neurological and psychiatric disorders.[2][3]

Comparative Analysis of Monoamine Transporter Inhibition

The pharmacological activity of 3-phenylmorpholine derivatives is highly sensitive to substitutions on both the phenyl and morpholine rings. The following table summarizes the in vitro potency of several key analogs in inhibiting the uptake of dopamine, norepinephrine, and serotonin in rat brain synaptosomes.

CompoundPhenyl Ring SubstitutionMorpholine Ring ModificationDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
PhenmetrazineUnsubstituted3-methylHigh PotencyHigh PotencyLow Potency[1]
2-MPM2-methyl3-methylPotentPotent-[1]
3-MPM3-methyl3-methylPotentPotent-[1]
4-MPM4-methyl3-methylLess PotentLess PotentMore Potent[1]
(S,S)-5aUnsubstituted3,5,5-trimethyl220100390[4]
(R,R)-5aUnsubstituted3,5,5-trimethylLess PotentLess PotentLess Potent[4]
5d (N-methyl)Unsubstituted3,5,5-trimethyl, N-methyl~ Equal Potency~ Equal Potency~ Equal Potency[4]
5e (N-ethyl)Unsubstituted3,5,5-trimethyl, N-ethylHigher PotencyHigher Potency-[4]
5f (N-propyl)Unsubstituted3,5,5-trimethyl, N-propylHigher PotencyHigher Potency-[4]
5g (3-ethyl)Unsubstituted3-ethyl, 5,5-dimethyl23191800[4]
5h (3-propyl)Unsubstituted3-propyl, 5,5-dimethyl6.09300[4]

Note: "Potent" and "Less Potent" are qualitative descriptions from the source material where specific IC50 values were not provided in the abstract. The table highlights the significant impact of minor structural changes.

Key Structure-Activity Relationship Insights

Several key SAR trends can be gleaned from the available data:

  • Phenyl Ring Substitution: The position of a methyl group on the phenyl ring significantly influences selectivity.[1] For instance, 4-methylphenmetrazine (4-MPM) displays a notable increase in potency at the serotonin transporter compared to its 2- and 3-methyl counterparts, suggesting it may have entactogen-like properties similar to MDMA.[1][5]

  • Morpholine Ring Substitution:

    • N-Alkylation: Increasing the alkyl chain length on the nitrogen atom of the morpholine ring (from methyl to ethyl and propyl) can enhance potency at both DAT and NET.[4]

    • C3-Alkylation: Extending the alkyl group at the 3-position of the morpholine ring from methyl to ethyl and propyl leads to a significant increase in potency for DAT and NET inhibition.[4]

  • Stereochemistry: The stereoisomerism of these molecules is a critical determinant of their pharmacological activity. For example, the (S,S)-enantiomer of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues is a more potent inhibitor of all three monoamine transporters compared to its (R,R)-counterpart.[4]

Experimental Methodologies

The following provides a general overview of the experimental protocols used to determine the monoamine transporter activity of these compounds.

In Vitro Monoamine Transporter Uptake Assays

Objective: To determine the potency of 3-phenylmorpholine derivatives to inhibit the uptake of radiolabeled dopamine, norepinephrine, or serotonin into rat brain synaptosomes.

Protocol Outline:

  • Synaptosome Preparation: Crude synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET). The brain tissue is homogenized in a sucrose solution and centrifuged to isolate the synaptosomes.

  • Incubation: Synaptosomes are incubated with varying concentrations of the test compound (3-phenylmorpholine derivative) and a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Uptake Termination: After a short incubation period, the uptake of the radiolabeled substrate is terminated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filters, representing the amount of substrate taken up by the synaptosomes, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated by non-linear regression analysis.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_of_3_Phenylmorpholine cluster_scaffold General 3-Phenylmorpholine Scaffold cluster_modifications Structural Modifications & Effects scaffold Phenyl Ring Morpholine Ring R1 R2 R3 phenyl_sub Phenyl Ring Substitution (R1) - 2-Me, 3-Me: ↑ DAT/NET Potency - 4-Me: ↑ SERT Potency scaffold:f2->phenyl_sub Modifies Selectivity morpholine_n_sub N-Alkylation (R2) - Et, Pr: ↑ DAT/NET Potency scaffold:f3->morpholine_n_sub Modifies Potency morpholine_c3_sub C3-Alkylation (R3) - Et, Pr: ↑↑ DAT/NET Potency scaffold:f4->morpholine_c3_sub Significantly Modifies Potency

Caption: Structure-activity relationships of 3-phenylmorpholine derivatives.

experimental_workflow start Start: Rat Brain Tissue homogenization Homogenization in Sucrose Solution start->homogenization centrifugation Centrifugation to Isolate Synaptosomes homogenization->centrifugation incubation Incubation with Test Compound & [3H]Monoamine centrifugation->incubation filtration Rapid Filtration to Terminate Uptake incubation->filtration scintillation Scintillation Counting of Radioactivity filtration->scintillation analysis IC50 Calculation scintillation->analysis end End: Potency Determined analysis->end

References

A Comparative Efficacy Analysis of (R)-3-Phenylmorpholine and Other Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (R)-3-phenylmorpholine and other prominent dopamine reuptake inhibitors (DRIs). Due to the limited availability of specific efficacy data for the this compound enantiomer in publicly accessible literature, this guide utilizes data for the closely related compound, phenmetrazine (3-methyl-2-phenylmorpholine), as a structural and functional analogue. This comparison is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics targeting the dopamine transporter (DAT).

The following sections present a detailed analysis of quantitative data, experimental methodologies, and relevant signaling pathways to facilitate an objective assessment of these compounds.

Quantitative Efficacy Comparison

The efficacy of dopamine reuptake inhibitors is primarily determined by their binding affinity (Ki) and functional potency (IC50) at the dopamine transporter. A lower Ki or IC50 value indicates a higher affinity or potency, respectively. The table below summarizes these values for phenmetrazine and other well-characterized DRIs.

CompoundDAT Binding Affinity (Ki, nM)DAT Uptake Inhibition (IC50, nM)
PhenmetrazineNot Widely Reported70 - 131[1]
MethylphenidateNot Widely Reported33 (d-threo enantiomer)[2]
BupropionNot Widely Reported520[3]
Cocaine~100-250~250-800

Note: Data for phenmetrazine is presented as a proxy for 3-phenylmorpholine. The efficacy of specific enantiomers can vary significantly.

Mechanism of Action: Dopamine Reuptake Inhibition

Dopamine reuptake inhibitors exert their effects at the presynaptic terminal of dopaminergic neurons. By binding to the dopamine transporter (DAT), they block the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Exocytosis DA_release->DA_synapse DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Signal Signal Transduction DA_receptor->Signal DRI This compound & other DRIs DRI->DAT Inhibition

Dopamine reuptake inhibition at the synapse.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to determine the efficacy of dopamine reuptake inhibitors.

In Vitro Dopamine Transporter (DAT) Binding Assay

This competitive radioligand binding assay determines the affinity of a test compound for the dopamine transporter.

Objective: To determine the inhibitor constant (Ki) of a compound for the DAT.

Materials:

  • Rat striatal tissue or cells expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand.

  • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter.

  • Glass fiber filters.

Workflow:

DAT_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Tissue Centrifuge1 Centrifuge (low speed) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (high speed) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Membrane Prep) Centrifuge2->Pellet Incubate Incubate: Membrane Prep + Radioligand + Test Compound Pellet->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot Determine Determine IC50 Plot->Determine Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation Determine->Cheng_Prusoff

Workflow for DAT Binding Assay.

Procedure:

  • Membrane Preparation:

    • Homogenize dissected rat striatum in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

  • Binding Assay:

    • In triplicate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled DAT inhibitor).

    • Incubate at a specified temperature (e.g., 4°C or room temperature) to reach equilibrium.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into presynaptic nerve terminals (synaptosomes).

Objective: To determine the IC50 value of a compound for the inhibition of dopamine uptake.

Materials:

  • Freshly dissected rat striatal tissue.

  • [³H]Dopamine.

  • Known DAT inhibitor for non-specific uptake control (e.g., cocaine or nomifensine).

  • Test compounds at various concentrations.

  • Homogenization buffer (e.g., 0.32 M sucrose solution).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter.

  • Glass fiber filters.

Workflow:

Synaptosome_Uptake_Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Homogenize Homogenize Tissue Centrifuge1 Centrifuge (low speed) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (high speed) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Synaptosomes) Centrifuge2->Pellet Preincubate Pre-incubate Synaptosomes with Test Compound Pellet->Preincubate Initiate Initiate Uptake with [³H]Dopamine Preincubate->Initiate Incubate Incubate (short duration) Initiate->Incubate Terminate Terminate with Ice-Cold Buffer Incubate->Terminate Filter Rapid Filtration Terminate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Uptake Count->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot Determine Determine IC50 Plot->Determine

Workflow for Synaptosomal Dopamine Uptake Assay.

Procedure:

  • Synaptosome Preparation:

    • Homogenize dissected rat striatum in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove larger debris.

    • Centrifuge the supernatant at a higher speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in uptake buffer.

  • Uptake Assay:

    • Aliquot the synaptosomal suspension into tubes.

    • Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle (for total uptake) or a high concentration of a known DAT inhibitor (for non-specific uptake) at 37°C.

    • Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine.

    • Allow the uptake to proceed for a short, defined period (e.g., 5 minutes) at 37°C.

  • Termination and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

This guide provides a framework for comparing the efficacy of this compound with other dopamine reuptake inhibitors. While direct quantitative data for this compound remains elusive in the reviewed literature, the provided data for the closely related compound phenmetrazine, in conjunction with the detailed experimental protocols, offers a solid foundation for further research and comparative analysis. The presented methodologies for DAT binding and synaptosomal uptake assays are standard in the field and can be employed to generate the necessary data for a direct comparison. Researchers are encouraged to utilize these protocols to elucidate the specific efficacy of this compound and further contribute to the understanding of its potential as a therapeutic agent.

References

An In Vivo Comparative Analysis of (R)- and (S)-3-Phenylmorpholine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, scientists, and drug development professionals, this document provides a comprehensive in vivo comparison of the pharmacological effects of the (R)- and (S)-enantiomers of 3-phenylmorpholine. This analysis is based on available experimental data and focuses on key physiological and behavioral outcomes to delineate the distinct profiles of these stereoisomers.

3-Phenylmorpholine, a structural analog of phenmetrazine, exhibits stereoisomerism, with the (R)- and (S)-enantiomers demonstrating differential in vivo activity. The available data consistently indicate that the (S)-enantiomer, also referred to as (+)-phenmetrazine, is the more pharmacologically potent of the two. This guide synthesizes findings on their comparative effects on locomotor activity, dopamine transporter (DAT) occupancy, and reinforcing properties, providing a clear framework for understanding their distinct in vivo profiles.

Quantitative Comparison of In Vivo Effects

The following tables summarize the key quantitative data from in vivo studies comparing the effects of (R)- and (S)-3-phenylmorpholine.

Table 1: Comparison of Reinforcing Effects (Drug Discrimination Studies)

EnantiomerAnimal ModelPotency (ED50) for Cocaine-like Discriminative Stimulus EffectsReference
(S)-3-Phenylmorpholine Rhesus Monkeys~5-fold more potent than (R)-isomer[1]
Rats0.64 mg/kg[2]
(R)-3-Phenylmorpholine Rhesus Monkeys-[1]
Rats-

Note: Drug discrimination studies are a widely accepted proxy for evaluating the reinforcing effects of substances.

Table 2: Comparison of Central Stimulant Effects

EnantiomerAnimal ModelEffect on Central StimulationReference
(S)-3-Phenylmorpholine Rats~4-fold more effective than (R)-isomer[3]
This compound Rats-[3]

Table 3: Locomotor Activity

EnantiomerAnimal ModelDose Range (mg/kg)Observed EffectReference
(S)-3-Phenylmorpholine Rats25 (chronic)Did not significantly affect locomotor behavior when administered alone via subcutaneous osmotic minipump.[4][4]
This compound --No direct in vivo locomotor activity data available.

Note: Direct comparative in vivo dose-response studies on locomotor activity for both enantiomers are limited. The available data for the (S)-isomer is from a study where it was administered chronically.

Table 4: Dopamine Transporter (DAT) Interaction (In Vitro Data as a Proxy)

EnantiomerAssay TypeDAT Affinity/PotencyReference
(S)-3-Phenylmorpholine [³H]DA ReleaseMore potent than (R)-isomer in releasing dopamine.
This compound [³H]DA ReleaseLess potent than (S)-isomer.

Note: Direct in vivo comparative data on DAT occupancy for the (R)- and (S)-enantiomers of 3-phenylmorpholine from techniques like Positron Emission Tomography (PET) are not currently available in the public domain. The in vitro data on dopamine release serves as an indicator of their interaction with the dopamine transporter.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further investigation.

Locomotor Activity Assessment in Rodents

Objective: To quantify the stimulant or depressant effects of a substance on spontaneous motor activity.

Protocol:

  • Animals: Male Sprague-Dawley rats are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Apparatus: Locomotor activity is measured in automated activity monitoring chambers (e.g., AccuScan Instruments or similar) equipped with infrared beams to detect horizontal and vertical movements.

  • Procedure:

    • Habituation: Prior to testing, rats are habituated to the testing room and the activity chambers for a specified period (e.g., 60 minutes) for at least two consecutive days to minimize novelty-induced hyperactivity.

    • Drug Administration: On the test day, rats are administered either vehicle or a specific dose of (R)- or (S)-3-phenylmorpholine via a designated route (e.g., intraperitoneal injection).

    • Data Collection: Immediately after injection, rats are placed in the center of the activity chambers, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 90-120 minutes) in discrete time bins (e.g., 5-10 minutes).

  • Data Analysis: Data are typically analyzed using a repeated-measures analysis of variance (ANOVA) with treatment and time as factors. Post-hoc tests are used to compare specific group differences.

Drug Discrimination in Rats

Objective: To assess the subjective effects of a drug by training animals to discriminate it from a vehicle. A drug that substitutes for the training drug is considered to have similar subjective effects, which is often correlated with reinforcing properties.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats are maintained on a restricted diet to motivate responding for food reinforcement.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Procedure:

    • Training: Rats are trained to press one lever after an injection of the training drug (e.g., cocaine, 10 mg/kg, i.p.) and the other lever after a saline injection to receive a food pellet. Training continues until a high level of accuracy is achieved (e.g., >80% correct responses).

    • Testing: Once trained, test sessions are conducted where various doses of the test compound ((R)- or (S)-3-phenylmorpholine) are administered. The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: The dose of the test drug that produces 50% of responses on the drug-appropriate lever (ED50) is calculated to determine its potency.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.

Protocol:

  • Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens). The cannula is secured with dental cement. Animals are allowed to recover for several days.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of the test compound.

  • Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Visualizations

Signaling Pathway of 3-Phenylmorpholine

The primary mechanism of action of 3-phenylmorpholine enantiomers involves the inhibition of dopamine (DA) and norepinephrine (NE) transporters, leading to increased synaptic concentrations of these neurotransmitters. The (S)-enantiomer is a more potent releaser of DA and NE.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyr Tyrosine L-DOPA L-DOPA Tyr->L-DOPA TH DA Dopamine (DA) L-DOPA->DA DDC NE Norepinephrine (NE) DA->NE DBH DA_vesicle DA DA->DA_vesicle VMAT2 NE_vesicle NE NE->NE_vesicle VMAT2 VMAT2 VMAT2 DA_synapse DA DA_vesicle->DA_synapse Release NE_synapse NE NE_vesicle->NE_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_R Dopamine Receptors DA_synapse->DA_R NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake NE_R Norepinephrine Receptors NE_synapse->NE_R R_S_PM (R)/(S)-3-Phenylmorpholine R_S_PM->DAT Inhibition/Reverse Transport ((S) > (R)) R_S_PM->NET Inhibition/Reverse Transport ((S) > (R)) Signal Downstream Signaling DA_R->Signal NE_R->Signal

Caption: Signaling pathway of (R)- and (S)-3-phenylmorpholine.

Experimental Workflow for Locomotor Activity Assessment

The following diagram outlines the typical workflow for an in vivo locomotor activity study.

G Start Start Acclimation Animal Acclimation to Facility Start->Acclimation Habituation Habituation to Test Chambers Acclimation->Habituation Grouping Random Assignment to Treatment Groups Habituation->Grouping Dosing Drug/Vehicle Administration Grouping->Dosing Testing Locomotor Activity Recording Dosing->Testing Data_Analysis Data Analysis (e.g., ANOVA) Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for locomotor activity assessment.

Logical Relationship of In Vivo Effects

The differential effects of (R)- and (S)-3-phenylmorpholine can be understood through a logical relationship stemming from their primary molecular interactions.

G Enantiomers (R)- and (S)-3-Phenylmorpholine DAT_NET Differential Interaction with Dopamine (DAT) and Norepinephrine (NET) Transporters ((S) > (R)) Enantiomers->DAT_NET Neurotransmitter_Levels Increased Synaptic Dopamine and Norepinephrine Levels ((S) > (R)) DAT_NET->Neurotransmitter_Levels Locomotor Increased Locomotor Activity ((S) > (R)) Neurotransmitter_Levels->Locomotor Reinforcing Higher Reinforcing Effects ((S) > (R)) Neurotransmitter_Levels->Reinforcing

Caption: Logical relationship of the in vivo effects.

References

Comparative Analysis of (R)-3-phenylmorpholine Cross-Reactivity with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of (R)-3-phenylmorpholine, an enantiomer of the psychostimulant phenmetrazine, with the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The data presented is compiled from in vitro studies to offer an objective performance comparison with its corresponding enantiomer, aiding in the evaluation of its selectivity and potential pharmacological profile.

Quantitative Comparison of Monoamine Transporter Activity

This compound, also known as (-)-phenmetrazine, and its dextrorotatory counterpart, (+)-phenmetrazine, exhibit notable differences in their potency as monoamine releasers. The following table summarizes the half-maximal effective concentrations (EC₅₀) for neurotransmitter release from rat brain synaptosomes, providing a clear comparison of their activity at DAT and NET. Both enantiomers have been found to be weak or inactive at the serotonin transporter (SERT).[1]

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
EC₅₀ (nM) for [³H]Dopamine Release EC₅₀ (nM) for [³H]Norepinephrine Release Activity
This compound ((-)-phenmetrazine)41562.9Inactive/Weak
(S)-3-phenylmorpholine ((+)-phenmetrazine)87Not ReportedInactive/Weak

Data sourced from Rothman et al., 2002.[1]

The data demonstrates a clear stereoselectivity in the interaction with the dopamine transporter, with the (S)-enantiomer being significantly more potent at inducing dopamine release than the (R)-enantiomer.[2] Conversely, this compound is a potent releaser of norepinephrine.[1]

Experimental Methodologies

The data presented in this guide is derived from neurotransmitter release assays using rat brain synaptosomes. The following is a detailed protocol representative of the methodology used in these key experiments.

Neurotransmitter Release Assay Protocol

This protocol is designed to measure the ability of a test compound to induce the release of a radiolabeled monoamine from pre-loaded synaptosomes.

1. Preparation of Synaptosomes:

  • Rat brains are dissected, and specific regions rich in the desired transporters (e.g., striatum for DAT, hippocampus for NET) are isolated.

  • The tissue is homogenized in a buffered sucrose solution.

  • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains the presynaptic nerve terminals.

2. Radiolabeling:

  • Synaptosomes are incubated with a tritiated monoamine substrate (e.g., [³H]dopamine or [³H]norepinephrine) to allow for uptake into the nerve terminals.

3. Release Assay:

  • The radiolabeled synaptosomes are washed to remove excess extracellular radiotracer.

  • The synaptosomes are then incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • The incubation is carried out for a specified time at a controlled temperature (e.g., 37°C).

4. Sample Analysis:

  • After incubation, the synaptosomes are pelleted by centrifugation.

  • The supernatant, containing the released radiolabel, is collected.

  • The amount of radioactivity in the supernatant is quantified using liquid scintillation counting.

5. Data Analysis:

  • The amount of radiolabel released in the presence of the test compound is compared to the basal release (vehicle control).

  • Dose-response curves are generated, and the EC₅₀ value, the concentration of the compound that produces 50% of the maximal release, is calculated.

Visualized Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the mechanism of monoamine transporter action and a typical experimental workflow.

cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_drug Drug Action Neurotransmitter Neurotransmitter Transporter Monoamine Transporter (DAT/NET) Binding Site Neurotransmitter->Transporter:port 1. Binding Intracellular Space Intracellular Space Transporter->Intracellular Space 2. Reuptake R-3-PM This compound R-3-PM->Transporter:port 3. Inhibition/Reverse Transport

Caption: Mechanism of monoamine reuptake and drug interaction.

start Start: Cell Culture (e.g., HEK293 expressing DAT/NET/SERT) membrane_prep Membrane Preparation or Whole Cell Suspension start->membrane_prep incubation Incubation with Radioligand and Test Compound membrane_prep->incubation separation Separation of Bound and Free Ligand (e.g., Filtration) incubation->separation quantification Quantification of Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC₅₀/Ki Determination) quantification->analysis end End: Affinity/Potency Profile analysis->end

Caption: Experimental workflow for in vitro binding/uptake assays.

References

A Comparative Guide to Analytical Methods for the Quantification of (R)-3-phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly proposed selective analytical method for the quantification of (R)-3-phenylmorpholine against alternative analytical techniques. The information presented is intended to assist researchers and drug development professionals in selecting the most suitable method for their specific needs, with a focus on accuracy, precision, and enantioselectivity.

This compound is a chiral molecule and a key structural motif in various pharmacologically active compounds. The ability to accurately quantify the specific (R)-enantiomer is crucial for efficacy and safety assessment in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1] This guide details a proposed High-Performance Liquid Chromatography (HPLC) method tailored for this purpose and compares it with Gas Chromatography-Mass Spectrometry (GC-MS) and a standard reversed-phase HPLC method.

Method Comparison

The selection of an appropriate analytical method depends on several factors, including the required selectivity for the (R)-enantiomer, the sample matrix, and the desired sensitivity. The following table summarizes the key performance characteristics of the proposed new method and its alternatives.

ParameterProposed New Method: Chiral HPLC-UV/MSAlternative Method 1: GC-MSAlternative Method 2: Non-Chiral HPLC-UV
Principle Enantioselective separation on a chiral stationary phase followed by UV or Mass Spectrometric detection.Separation of a derivatized analyte based on volatility and polarity, with mass spectrometric detection.Separation based on polarity on a standard C18 column with UV detection.
Enantioselectivity High (baseline separation of enantiomers)Possible with chiral column, but often requires derivatization.None (quantifies total 3-phenylmorpholine)
Sample Preparation Simple dissolution and filtration.May require derivatization to improve volatility.[2][3]Simple dissolution and filtration.
Linearity (R²) (Typical) > 0.999> 0.99> 0.99
Accuracy (% Recovery) (Typical) 98-102%95-105%98-102%
Precision (%RSD) (Typical) < 2%< 5%< 2%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range with MS)Moderate (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Very Low (pg/mL range with MS)Moderate (µg/mL range)
Advantages Direct quantification of the specific enantiomer. High accuracy and precision.High sensitivity and selectivity (with MS).Simple, robust, and widely available.
Disadvantages Chiral columns can be expensive.Derivatization adds complexity and potential for error.Cannot distinguish between enantiomers.

Experimental Protocols

Detailed methodologies for the proposed and alternative methods are provided below. These protocols are based on established principles for similar compounds and should be validated in the user's laboratory.[4][5][6]

Proposed New Method: Chiral High-Performance Liquid Chromatography (HPLC-UV/MS)

This method is designed for the direct enantioselective quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • UV-Vis Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based chiral column).[7]

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of a polar organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium bicarbonate or formic acid in water). The exact ratio should be optimized for best separation.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength (UV): 220 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed:

  • Specificity: Demonstrated by the baseline separation of the (R)- and (S)-enantiomers.

  • Linearity: A series of at least five concentrations of this compound standard should be prepared and analyzed. The peak area is plotted against concentration, and the correlation coefficient (R²) should be ≥ 0.999.[2]

  • Accuracy: Determined by the recovery of a known amount of spiked this compound in a sample matrix.

  • Precision: Assessed by repeatedly injecting a sample and expressed as the relative standard deviation (%RSD).

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[2]

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive quantification of total 3-phenylmorpholine and can be adapted for chiral analysis with a specific chiral column.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Fused silica capillary column (e.g., DB-5ms or equivalent). A chiral GC column would be required for enantiomeric separation.

Derivatization (if necessary): For improved volatility and peak shape, derivatization may be required. A common approach for amines is acylation (e.g., with trifluoroacetic anhydride).[3]

  • To 1 mL of the sample solution in a suitable solvent (e.g., ethyl acetate), add 100 µL of trifluoroacetic anhydride.

  • Heat the mixture at 60 °C for 30 minutes.

  • Evaporate the solvent and reconstitute the residue in a known volume of solvent for injection.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of the derivatized analyte.

Sample Preparation:

  • Extract the analyte from the sample matrix using a suitable solvent (e.g., liquid-liquid extraction with ethyl acetate).

  • Perform derivatization as described above.

  • Dissolve the final residue in a solvent compatible with the GC injection.

Alternative Method 2: Non-Chiral Reversed-Phase HPLC-UV

This method is a simple and robust approach for the quantification of total 3-phenylmorpholine without distinguishing between enantiomers.

Instrumentation:

  • HPLC system with a pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter through a 0.45 µm syringe filter.

Visualizing the Workflow

The following diagram illustrates the general workflow for the validation of a new analytical method, a critical process for ensuring reliable and accurate results.[4][5][6]

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow A Method Development & Optimization B Define Validation Parameters (ICH Q2(R1)) A->B C Write Validation Protocol B->C D Perform Experiments C->D E Specificity / Selectivity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Analyze Data & Evaluate Results E->K F->K G->K H->K I->K J->K L Prepare Validation Report K->L M Method Implementation for Routine Use L->M

References

Comparative Analysis of the Metabolic Stability of 3-Phenylmorpholine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of drug candidates is a critical step in the early stages of discovery. This guide provides a comparative analysis of the metabolic stability of 3-phenylmorpholine analogs, a class of compounds with significant therapeutic potential. By presenting supporting experimental data and detailed methodologies, this document aims to inform the selection and optimization of analogs with favorable pharmacokinetic profiles.

The 3-phenylmorpholine scaffold is a key pharmacophore in a variety of biologically active compounds. Analogs of this structure have been investigated for their potential as stimulants, anorectics, and antidepressants. However, their metabolic fate can significantly impact their efficacy and safety. Rapid metabolism can lead to low bioavailability and short duration of action, while the formation of active or toxic metabolites can introduce safety concerns. Therefore, a thorough understanding of the structure-metabolism relationship (SMR) is crucial for the development of viable drug candidates.

This guide focuses on the in vitro metabolic stability of 3-phenylmorpholine analogs, primarily determined using human liver microsomes. This system is a standard preclinical model for assessing the contribution of cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes in the liver, to the overall metabolism of a compound.[1][2]

Experimental Protocols

A standardized in vitro microsomal stability assay is essential for generating comparable and reproducible data. The following protocol outlines a typical experimental workflow for assessing the metabolic stability of 3-phenylmorpholine analogs.

Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test Compounds: 3-Phenylmorpholine analogs of interest.

  • Human Liver Microsomes (HLM): Pooled from multiple donors to average out individual variability.

  • NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.[3]

  • Phosphate Buffer: Typically potassium phosphate buffer (pH 7.4) to maintain physiological conditions.

  • Acetonitrile (ACN): Used to quench the metabolic reaction and precipitate proteins.

  • Internal Standard (IS): A compound with similar analytical properties to the test compounds, used for accurate quantification.

  • Control Compounds: Compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound) to validate the assay performance.

2. Incubation Procedure: [3][4]

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (typically at a protein concentration of 0.5 mg/mL) and the test compound (e.g., at a final concentration of 1 µM) in phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time-course Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing the internal standard.

3. Sample Analysis:

  • Protein Precipitation: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Supernatant Analysis: The supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantification: The concentration of the parent compound at each time point is determined by comparing its peak area to that of the internal standard.

4. Data Analysis:

  • Depletion Profile: The percentage of the parent compound remaining is plotted against time.

  • Half-Life (t½) Calculation: The in vitro half-life is determined from the slope of the natural logarithm of the percent remaining versus time plot (assuming first-order kinetics).

  • Intrinsic Clearance (CLint) Calculation: The intrinsic clearance, a measure of the inherent metabolic capacity of the liver for a given compound, is calculated from the half-life and the microsomal protein concentration.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability data for a selection of 3-phenylmorpholine analogs in human liver microsomes. This data highlights the impact of structural modifications on the metabolic fate of these compounds.

CompoundSubstitutionIn Vitro Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing Enzymes
Phenmetrazine UnsubstitutedData not availableData not availableCYP2D6 (inferred)
3-Fluorophenmetrazine 3-FluoroData not availableData not availableMultiple CYPs (inferred)
3,4-Methylenedioxyphenmetrazine (MDPM) 3,4-MethylenedioxyHigh (low turnover)LowCYP2D6

Data for phenmetrazine and 3-fluorophenmetrazine is qualitative, based on metabolism studies identifying their metabolites. Quantitative half-life and intrinsic clearance data were not found in the reviewed literature. The data for MDPM indicates it is a low-turnover drug, suggesting high metabolic stability.

Structure-Metabolism Relationship of 3-Phenylmorpholine Analogs

The available data, although limited, suggests some key structure-metabolism relationships for 3-phenylmorpholine analogs:

  • Aromatic Substitution: The nature and position of substituents on the phenyl ring significantly influence metabolic stability. The 3,4-methylenedioxy substitution in MDPM appears to confer high metabolic stability, as it is a "low-turnover" drug.[6] This is likely due to the electronic properties of the substituent and its influence on the interaction with CYP enzymes. The metabolism of 3-fluorophenmetrazine involves aryl hydroxylation, indicating this is a potential site of metabolic attack.[7]

  • N-Alkylation: Phendimetrazine, the N-methylated analog of phenmetrazine, is known to be a pro-drug that is metabolized to phenmetrazine.[6] This suggests that N-dealkylation is a significant metabolic pathway for N-substituted 3-phenylmorpholine analogs.

  • Morpholine Ring Metabolism: While the phenyl ring is a primary site of metabolism, the morpholine ring can also be a target. N-oxidation has been identified as a metabolic pathway for 3-fluorophenmetrazine.[7]

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the typical experimental workflow for an in vitro microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Test Compound Stock D Prepare Reaction Mixture (Microsomes + Compound) A->D B Human Liver Microsomes B->D C NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Time-course Sampling (0, 5, 15, 30, 45, 60 min) F->G H Quench Reaction (Acetonitrile + IS) G->H I Protein Precipitation (Centrifugation) H->I J LC-MS/MS Analysis I->J K Data Processing J->K L Calculate t½ and CLint K->L

In vitro microsomal stability assay workflow.

Conclusion

The metabolic stability of 3-phenylmorpholine analogs is a critical parameter that can be effectively evaluated using in vitro human liver microsome assays. The available data suggests that substitutions on the phenyl ring and modifications to the nitrogen atom of the morpholine ring can significantly impact metabolic clearance. Specifically, the introduction of a methylenedioxy group on the phenyl ring appears to enhance metabolic stability.

For drug development professionals, a systematic approach to studying the structure-metabolism relationship of 3-phenylmorpholine analogs is recommended. This involves synthesizing a series of analogs with diverse substitutions and evaluating their metabolic stability using the standardized protocol outlined in this guide. The resulting data will be invaluable for selecting drug candidates with optimal pharmacokinetic properties for further development. Future studies should aim to generate more comprehensive quantitative data to build a more robust understanding of the SMR for this important class of compounds.

References

Evaluating the Selectivity of (R)-3-Phenylmorpholine for DAT over SERT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity profile of a compound is paramount. This guide provides a comparative analysis of (R)-3-phenylmorpholine's selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT). Due to the limited availability of specific binding affinity data for the (R)-enantiomer, data for racemic phenmetrazine (a mixture of (R)- and (S)-3-phenylmorpholine) is utilized as a proxy to provide a foundational understanding of its potential selectivity. This analysis is contextualized with data from well-characterized reference compounds.

Comparative Binding Affinities

The selectivity of a psychoactive compound for different monoamine transporters is a key determinant of its pharmacological effects. High affinity for DAT with concurrent low affinity for SERT is often associated with stimulant properties, whereas high affinity for SERT is characteristic of many antidepressants. The inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) are crucial metrics, with lower values indicating higher binding affinity.

The table below summarizes the in vitro binding affinities of racemic phenmetrazine and key reference compounds at DAT and SERT.

CompoundDAT Kᵢ/IC₅₀ (nM)SERT Kᵢ/IC₅₀ (nM)Selectivity (SERT/DAT)
Phenmetrazine (racemic) 131 (EC₅₀)[1]>10,000 (IC₅₀)[2]>76
Cocaine 230[3]740[3]3.2
Sertraline 25[4]0.29[4]0.0116
GBR 12909 1[5][6]>100>100

Note: Data for phenmetrazine is based on its racemic form and may not precisely reflect the binding affinity of the isolated this compound enantiomer. EC₅₀ values represent the concentration for 50% of maximal release, which is a functional measure related to binding affinity for substrates.

Interpretation of Data: Racemic phenmetrazine demonstrates a pronounced selectivity for the dopamine transporter over the serotonin transporter, with its affinity for SERT being significantly weaker.[1][2] This profile is substantially different from the non-selective inhibitor cocaine, which displays only a slight preference for DAT.[3] In contrast, the selective serotonin reuptake inhibitor (SSRI) sertraline shows a very high affinity for SERT and a much lower affinity for DAT.[4] GBR 12909, a highly selective DAT inhibitor, is included as a benchmark for potent and selective dopamine reuptake inhibition.[5][6]

Experimental Protocols

The binding affinities and functional potencies presented are typically determined through in vitro radioligand binding and uptake inhibition assays. Below is a representative protocol for such an experiment.

Protocol: Radioligand Binding Assay for DAT and SERT

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human dopamine and serotonin transporters.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or other suitable cells stably expressing human DAT (hDAT) or human SERT (hSERT).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or a similar high-affinity radiolabeled DAT ligand.

    • For SERT: [³H]Citalopram or a similar high-affinity radiolabeled SERT ligand.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) or SERT inhibitor (e.g., 10 µM fluoxetine) to determine non-specific binding.

  • Test Compound: this compound or other compounds of interest, prepared in serial dilutions.

  • Assay Buffer: Krebs-HEPES buffer (e.g., 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[7]

  • Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine), and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Frozen cell membranes are thawed and homogenized in cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the final assay buffer. Protein concentration is determined via a standard assay (e.g., BCA assay).[8]

  • Assay Setup: The assay is performed in a 96-well plate in triplicate.[9] Each well contains:

    • Cell membrane preparation (typically 5-20 µg of protein).

    • Radioligand at a concentration near its dissociation constant (Kᴅ).

    • Either assay buffer (for total binding), the non-specific binding control, or a specific concentration of the test compound.

  • Incubation: The plate is incubated for a set duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or room temperature) with gentle agitation to allow the binding to reach equilibrium.[9]

  • Termination and Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

  • Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity on each filter is then quantified using a liquid scintillation counter.[8]

Data Analysis:

  • Specific Binding: Calculated by subtracting the non-specific binding (counts in the presence of the control inhibitor) from the total binding (counts with buffer only).

  • IC₅₀ Determination: The percentage of specific binding is plotted against the logarithm of the test compound's concentration. A non-linear regression analysis is used to fit a sigmoidal curve and determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific radioligand binding).

  • Kᵢ Calculation: The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.

Signaling Pathways and Experimental Workflow

To visualize the context of this analysis, the following diagrams illustrate the general mechanism of monoamine transporters and the workflow of the described binding assay.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine / Serotonin) Neurotransmitter DA / 5-HT Vesicle->Neurotransmitter Release Transporter DAT / SERT Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding

Caption: General signaling pathway of monoamine transporters.

experimental_workflow A Preparation of Cell Membranes Expressing DAT or SERT B Incubation with Radioligand and Test Compound A->B Step 1 C Rapid Filtration to Separate Bound and Free Ligand B->C Step 2 D Scintillation Counting to Measure Radioactivity C->D Step 3 E Data Analysis to Determine IC50 and Ki Values D->E Step 4

References

Safety Operating Guide

Proper Disposal of (R)-3-phenylmorpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (R)-3-phenylmorpholine, a chemical intermediate used in pharmaceutical and research applications, is crucial for maintaining laboratory safety and environmental compliance. Due to its potential hazards, this compound must be managed as hazardous waste and disposed of through a licensed and approved waste disposal facility. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with its potential hazards. Based on available data for the compound and its hydrochloride salt, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Hazard and Incompatibility Summary

To ensure safe storage and to prevent dangerous reactions, this compound should be segregated from incompatible materials. As an amine, it is chemically incompatible with:

  • Acids: Reacts, often exothermically.

  • Oxidizing Agents: Can lead to vigorous or violent reactions.

Store containers of this compound in a cool, dry, and well-ventilated area, away from sources of ignition.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.[1]
Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Collection and Container Management:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The hazardous waste label must be fully completed with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • The associated hazards (e.g., "Harmful," "Irritant").

  • Container Handling: Keep the waste container closed at all times except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

2. Segregation and Storage of Waste:

  • Incompatible Wastes: Store the this compound waste container separately from incompatible waste streams, particularly acidic and oxidizing waste.

  • Storage Location: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to capture any potential leaks.

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policies, contact your facility's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.

  • Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. EHS will arrange for the collection of the waste by a licensed hazardous waste disposal vendor.

4. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

  • Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste in your designated this compound waste container. Subsequent rinses may also need to be collected, depending on local regulations.

  • Container Defacing: After triple rinsing, the original label on the container must be completely defaced or removed.

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or recycled, according to your institution's guidelines.

Experimental Workflow for Disposal

G start Start: this compound to be disposed ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Use a Designated and Labeled Hazardous Waste Container ppe->container collect Collect this compound Waste container->collect segregate Store Waste Container in a Segregated Satellite Accumulation Area collect->segregate contact_ehs Contact EHS for Waste Pickup segregate->contact_ehs pickup Waste Collected by Approved Vendor contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Safety and Disposal Steps

G cluster_preparation Preparation cluster_handling Handling and Accumulation cluster_disposal Disposal identify_hazards Identify Hazards (SDS Review) select_ppe Select Appropriate PPE identify_hazards->select_ppe collect_waste Collect Waste select_ppe->collect_waste prepare_container Prepare Labeled Waste Container prepare_container->collect_waste segregate_waste Segregate from Incompatibles collect_waste->segregate_waste store_safely Store in Satellite Area segregate_waste->store_safely request_pickup Request EHS Pickup store_safely->request_pickup vendor_disposal Disposal by Approved Vendor request_pickup->vendor_disposal

Caption: Logical flow from hazard identification to final disposal.

References

Essential Safety and Operational Guide for Handling (R)-3-phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with potential hazards. This guide provides essential, immediate safety and logistical information for the handling of (R)-3-phenylmorpholine, including detailed operational and disposal plans to foster a secure and efficient research environment.

Hazard Identification and Personal Protective Equipment

This compound is associated with several hazards that necessitate the use of appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] The following table summarizes the required PPE to minimize exposure and ensure personal safety.

Protection TypeSpecific EquipmentStandard/Specification
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary where splashing is a risk.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. Double gloving is recommended.[2]Tested to ASTM F1001 or EN374.
Skin and Body Protection Laboratory coat or an impervious gown. Closed-toed footwear is required.Select based on workplace hazards and potential for exposure.
Respiratory Protection Required when dust or aerosols may be generated. A NIOSH-approved N95 or higher-level respirator, or a full face-piece chemical cartridge respirator is recommended.Approved under government standards such as NIOSH (US) or CEN (EU).

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical for the safe handling of this compound from receipt to disposal. The following diagram and procedural steps outline this process.

Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Decontamination and Waste Management cluster_disposal Disposal receipt 1. Receipt of Compound storage 2. Store in a cool, dry, well-ventilated area away from incompatible substances. receipt->storage ppe 3. Don Appropriate PPE weighing 4. Weighing and Preparation in a Fume Hood ppe->weighing experiment 5. Experimental Use weighing->experiment decontaminate 6. Decontaminate Work Area experiment->decontaminate waste_seg 7. Segregate Contaminated Waste decontaminate->waste_seg disposal 8. Dispose as Hazardous Waste waste_seg->disposal

Caption: A logical workflow for the safe handling of this compound.

1. Receipt and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.

2. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secured and accessible only to authorized personnel.

3. Personal Protective Equipment (PPE) and Preparation:

  • Before handling, ensure all required PPE is available and in good condition.

  • Don a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves. Double gloving is recommended.[2]

  • If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

  • Work should be conducted in a properly functioning chemical fume hood.

4. Weighing and Handling:

  • Perform all manipulations, including weighing and dilutions, within a chemical fume hood to minimize inhalation exposure.

  • Use tools and equipment that are clean and compatible with the chemical.

  • Avoid creating dust or aerosols.

5. During Experimental Use:

  • Keep containers closed when not in use.

  • Be mindful of potential ignition sources if the compound is flammable.

  • In case of accidental contact, immediately follow the first aid measures outlined in the Safety Data Sheet.

6. Decontamination:

  • After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical.

  • Use an appropriate solvent or cleaning agent for decontamination.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3][4]

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.[4]

    • Decontaminate the spill area.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent entry to the contaminated area.

    • Allow trained emergency responders to handle the cleanup.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all contaminated materials, including empty containers, used gloves, absorbent materials, and other disposable labware, in a designated and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Container Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the chemical name "this compound".

  • Include the date of accumulation.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6] Never dispose of this compound down the drain or in the regular trash.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-phenylmorpholine
Reactant of Route 2
Reactant of Route 2
(R)-3-phenylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.